2-Propylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWNIFKWPIVEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357576 | |
| Record name | 2-propylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-03-0 | |
| Record name | 2-propylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Propylquinoline-4-carboxylic acid chemical properties
An In-depth Technical Guide to 2-Propylquinoline-4-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic organic chemistry, and materials science.
Core Chemical Properties
This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a core structure in many biologically active molecules. The presence of the carboxylic acid group at the 4-position and a propyl group at the 2-position defines its specific chemical nature and potential for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-propyl-4-quinolinecarboxylic acid | [2] |
| CAS Number | 1019-03-0 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| InChI | InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | [2] |
| InChI Key | GHWNIFKWPIVEPC-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥97% | [2] |
Spectroscopic Data (Expected)
While specific spectra for this compound are not provided in the search results, the expected characteristics can be inferred from the known spectral properties of carboxylic acids and quinoline derivatives.[3][4]
Table 2: Expected Spectroscopic Characteristics
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| Infrared (IR) | O-H stretch (very broad) | 2500 - 3300 cm⁻¹[3][4] |
| C=O stretch | 1710 - 1760 cm⁻¹[3] | |
| Aromatic C=C and C-H stretches | ~1450-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively | |
| ¹H NMR | -COOH proton (singlet, broad) | ~12 δ[3][4] |
| Aromatic protons (quinoline ring) | 7.5 - 8.7 δ | |
| Propyl group protons (-CH₂-CH₂-CH₃) | ~2.8-3.0 δ (triplet, α-CH₂), ~1.7-1.9 δ (sextet, β-CH₂), ~0.9-1.1 δ (triplet, γ-CH₃) | |
| ¹³C NMR | Carboxyl carbon (-COOH) | 165 - 185 δ[3][4] |
| Aromatic carbons (quinoline ring) | 115 - 150 δ | |
| Propyl group carbons (-CH₂-CH₂-CH₃) | ~14 δ (γ-CH₃), ~23 δ (β-CH₂), ~40 δ (α-CH₂) |
Experimental Protocols
Synthesis via Doebner Reaction
The Doebner reaction is a well-established three-component method for synthesizing quinoline-4-carboxylic acids.[5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Reactants:
-
Aniline
-
Butyraldehyde (to provide the 2-propyl group)
-
Pyruvic acid
-
Solvent (e.g., Ethanol)
-
Catalyst (optional, e.g., Trifluoroacetic acid)
Methodology:
-
An equimolar mixture of aniline and butyraldehyde is prepared in a round-bottom flask containing ethanol as the solvent.
-
The mixture is heated under reflux for approximately 1 hour to facilitate the formation of the corresponding Schiff base intermediate.
-
A slight molar excess (e.g., 1.5 equivalents) of pyruvic acid is added to the reaction mixture, along with a catalytic amount of trifluoroacetic acid.[6]
-
The reaction is then refluxed for an extended period (typically 12-24 hours), with progress monitored by Thin-Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water with vigorous stirring to precipitate the crude product.[6]
-
The solid is collected by filtration. For purification, the crude product is dissolved in an aqueous potassium carbonate solution and filtered to remove insoluble impurities.
-
The filtrate is then acidified with a suitable acid (e.g., HCl) to a pH of 5-6, causing the this compound to precipitate.[7]
-
The purified product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
- 1. This compound | 1019-03-0 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Elucidating the Structure of 2-Propylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and structural elucidation of 2-Propylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, including antibacterial and antitumor properties.[1][2] A thorough understanding of their synthesis and structural characterization is paramount for the development of new therapeutic agents.
This document outlines a representative synthetic pathway and details the application of modern spectroscopic techniques for structural verification. The data presented herein is based on established chemical principles and data from closely related analogues.
Molecular Structure
The fundamental structure of this compound consists of a quinoline bicyclic system, with a propyl group substituted at the 2-position and a carboxylic acid group at the 4-position.
Caption: 2D Structure of this compound.
Proposed Synthesis Pathway: Doebner Reaction
The synthesis of 2-substituted quinoline-4-carboxylic acids can be effectively achieved via the Doebner reaction.[3][4] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][5] For the target molecule, this would involve the reaction of aniline, butanal (to provide the propyl group), and pyruvic acid.
Caption: Workflow for the synthesis via the Doebner reaction.
Structure Elucidation Workflow
Once synthesized, the identity and purity of the compound must be confirmed. This is accomplished through a combination of spectroscopic methods. The typical analytical workflow involves Mass Spectrometry (MS) to determine the molecular weight, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the precise connectivity of atoms.
Caption: General workflow for spectroscopic structure elucidation.
Spectroscopic and Physical Data
The following tables summarize the expected quantitative data for this compound.
Table 1: Physical Properties and Mass Spectrometry Data
| Parameter | Expected Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₂ | [6] |
| Molecular Weight | 215.25 g/mol | Calculated |
| Monoisotopic Mass | 215.09463 Da | [6] |
| [M+H]⁺ (m/z) | 216.10192 | [6] |
| [M+Na]⁺ (m/z) | 238.08386 | [6] |
| [M-H]⁻ (m/z) | 214.08736 | [6] |
| XlogP (predicted) | 2.9 |[6] |
Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.9 | Singlet (broad) | 1H | -COOH |
| ~8.6 | Doublet | 1H | Quinoline H-8 |
| ~8.2 | Singlet | 1H | Quinoline H-3 |
| ~8.1 | Doublet | 1H | Quinoline H-5 |
| ~7.8 | Triplet | 1H | Quinoline H-7 |
| ~7.6 | Triplet | 1H | Quinoline H-6 |
| ~3.0 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.8 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | -COOH |
| ~162.0 | Quinoline C-2 |
| ~148.0 | Quinoline C-8a |
| ~145.0 | Quinoline C-4 |
| ~133.0 | Quinoline C-7 |
| ~130.0 | Quinoline C-5 |
| ~128.0 | Quinoline C-4a |
| ~126.0 | Quinoline C-6 |
| ~122.0 | Quinoline C-8 |
| ~119.0 | Quinoline C-3 |
| ~38.0 | -CH₂-CH₂-CH₃ |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~14.0 | -CH₂-CH₂-CH₃ |
Table 4: Representative FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid | [7] |
| ~3070 | C-H stretch | Aromatic | [8] |
| ~2960, ~2870 | C-H stretch | Aliphatic (Propyl) | [8] |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | [7] |
| 1600 - 1450 | C=C / C=N stretch | Quinoline Ring |[8] |
Experimental Protocols
Synthesis of this compound (Doebner Reaction)
This protocol is adapted from established procedures for synthesizing quinoline-4-carboxylic acid derivatives.[1][3]
-
Reactant Mixture: In a 100 mL round-bottom flask, combine aniline (10 mmol), butanal (10 mmol), and pyruvic acid (12 mmol) in 50 mL of absolute ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C).
-
Monitoring: Maintain reflux for 6-8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Spectroscopic Analysis Protocols
-
High-Resolution Mass Spectrometry (HRMS):
-
Samples are analyzed using an ESI-Q-TOF mass spectrometer.[9]
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly or via LC injection into the electrospray ionization (ESI) source in both positive and negative ion modes to detect various adducts.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4][10]
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[9]
-
Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) to confirm assignments.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]
- 6. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. ajchem-a.com [ajchem-a.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Propylquinoline-4-carboxylic acid (CAS No. 1019-03-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, presents a scaffold of significant interest in medicinal chemistry. Quinoline derivatives have been extensively investigated and are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound (CAS No. 1019-03-0). The document details its physicochemical characteristics, expected spectroscopic data, established synthetic protocols, and methodologies for evaluating its biological efficacy. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline framework.
Physicochemical Properties
This compound is a solid organic compound.[1] While comprehensive experimental data for all its properties are not widely published, the available and predicted data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1019-03-0 | [2][3] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2][3] |
| Molecular Weight | 215.25 g/mol | [4] |
| Melting Point | 159-160 °C | [5] |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar solvents like water and alcohols. Solubility is pH-dependent. | [6] |
| pKa | Data not available for the specific compound. Carboxylic acids typically have a pKa between 2 and 4. | [7] |
| InChI | 1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | [2][3] |
| InChIKey | GHWNIFKWPIVEPC-UHFFFAOYSA-N | [2][3] |
| SMILES | CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O | [8] |
Spectroscopic Data (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the propyl group and the quinoline ring protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm). The aromatic protons on the quinoline ring would likely appear in the δ 7-9 ppm region, with their specific splitting patterns dependent on their substitution. The protons of the propyl group would be observed in the upfield region (δ 1-3 ppm).[5][11][12]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (expected around δ 165-185 ppm), the carbons of the quinoline ring (in the aromatic region, δ 120-150 ppm), and the carbons of the propyl group (in the aliphatic region, δ 10-40 ppm).[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong and sharp absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1730 cm⁻¹. C-O stretching and C-H bending vibrations will also be present.[14][16]
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (215.25 m/z). Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the quinoline ring.[17]
Synthesis of this compound
The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established in the literature, with the Doebner and Pfitzinger reactions being two of the most common methods.[8][18][19]
Doebner Reaction
The Doebner reaction involves a three-component condensation of an aniline, an α,β-unsaturated aldehyde (or an aldehyde and pyruvic acid), and pyruvic acid.[8][19] For the synthesis of this compound, aniline, butyraldehyde, and pyruvic acid would be the starting materials.
Experimental Protocol (Doebner Reaction): [20]
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), butyraldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash the precipitate with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Workflow for the Doebner Synthesis.
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[18] To synthesize this compound, isatin and 2-pentanone would be the required starting materials.
Experimental Protocol (Pfitzinger Reaction): [1][21]
-
Base and Isatin: In a round-bottom flask, dissolve potassium hydroxide in ethanol and add isatin. Stir the mixture until the isatin dissolves and the color changes, indicating the formation of the isatinate salt.
-
Addition of Carbonyl: Add 2-pentanone to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours (e.g., 24 hours). Monitor the reaction by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., ether) to remove unreacted starting materials.
-
Acidification and Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration and purify by recrystallization.
Caption: Pfitzinger Reaction Experimental Workflow.
Biological Activities and Experimental Protocols
Derivatives of quinoline-4-carboxylic acid are known to possess a broad spectrum of biological activities.[9][22][23] While specific studies on this compound are limited, its structural similarity to other bioactive quinolines suggests potential for antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[2][24] The antimicrobial activity of this compound can be assessed using standard microbiological assays.
Experimental Protocol (Minimum Inhibitory Concentration - MIC Assay): [9]
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: MIC Assay Workflow.
Anti-inflammatory Activity
Quinoline carboxylic acids have been reported to possess anti-inflammatory properties.[10][25] A common in vitro assay to evaluate this activity is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages.
Experimental Protocol (LPS-Induced NO Production Assay): [18]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.
Caption: Workflow for Anti-inflammatory Assay.
Anticancer Activity
The quinoline scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[21][25][26] The MTT assay is a widely used method to assess the in vitro cytotoxicity of a compound.
Experimental Protocol (MTT Assay): [9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT Cytotoxicity Assay.
Conclusion
This compound represents a valuable, yet underexplored, molecule within the pharmacologically significant quinoline class. While specific experimental data for this compound are sparse, its synthesis is achievable through well-established methodologies like the Doebner and Pfitzinger reactions. Based on the known biological profiles of related quinoline derivatives, this compound holds potential for antimicrobial, anti-inflammatory, and anticancer activities. The experimental protocols detailed in this guide provide a solid framework for the synthesis and biological evaluation of this compound, encouraging further investigation into its therapeutic potential. This document serves as a crucial starting point for researchers aiming to explore the chemical and biological landscape of novel quinoline-based therapeutic agents.
References
- 1. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Page loading... [wap.guidechem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. echemi.com [echemi.com]
- 16. chempap.org [chempap.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ajchem-a.com [ajchem-a.com]
- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
The Therapeutic Potential of 2-Propylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties.[1][2] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile to engage with a wide range of biological targets.[2] This guide focuses on a specific subclass: 2-propylquinoline-4-carboxylic acid and its derivatives. While research on this particular alkyl-substituted variant is emerging, the extensive investigation into the broader class of 2-substituted quinoline-4-carboxylic acids provides a robust framework for understanding its potential biological activities and mechanisms of action. This document will synthesize the current knowledge, offering insights into the synthesis, biological evaluation, and therapeutic promise of this chemical series for researchers, scientists, and drug development professionals.
Core Chemistry: Synthesis of the this compound Scaffold
The construction of the this compound core can be achieved through well-established synthetic methodologies, primarily the Doebner and Pfitzinger reactions. The choice of reaction often depends on the availability of starting materials and the desired substitution patterns.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3][4] For the synthesis of this compound, the reaction would involve an appropriately substituted aniline, butanal (as the aldehyde precursor to the propyl group), and pyruvic acid.
Conceptual Workflow for the Doebner Reaction:
Caption: Conceptual workflow of the Doebner reaction for synthesizing this compound.
Step-by-Step Protocol for the Doebner Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline in a suitable solvent, such as ethanol or acetic acid.[3][5]
-
Addition of Reactants: To the stirred solution, add butanal followed by the dropwise addition of pyruvic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.
A Spectrum of Biological Activity: From Microbes to Cancer Cells
Derivatives of quinoline-4-carboxylic acid have demonstrated a broad range of pharmacological activities.[1][2] While specific data for 2-propyl derivatives are less abundant, the well-documented activities of analogues with other substituents at the 2-position, such as aryl or phenyl groups, provide strong precedent for their potential therapeutic applications.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antibacterial agents.[1][3] Derivatives of 2-arylquinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] The proposed mechanism for some quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):
A standard method to quantify the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[2]
Anticancer Activity and Associated Mechanisms
A significant area of investigation for quinoline-4-carboxylic acid derivatives is their potential as anticancer agents.[2] Several mechanisms of action have been elucidated for this class of compounds, primarily revolving around the inhibition of key enzymes involved in cancer cell proliferation and survival.
1. Histone Deacetylase (HDAC) Inhibition:
Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3.[6][7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6][7]
Signaling Pathway of HDAC Inhibition:
Caption: Potential anticancer mechanism of action via HDAC inhibition.
2. Sirtuin (SIRT) Inhibition:
Sirtuins are a class of NAD+-dependent deacetylases that are also involved in cell cycle regulation and survival. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been shown to be potent inhibitors of SIRT3, leading to cell cycle arrest and differentiation in leukemic cell lines.
Quantitative Data on Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives:
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 | [2] |
| D28 | HDAC3 Inhibition | K562, U266, U937, and others | 1.02 - 5.66 | [7] |
| D29 | HDAC3 Inhibition | (Enzyme inhibition) | 0.477 | [6] |
| 5a4 | Not specified | S. aureus (antibacterial) | 64 µg/mL (MIC) | [3] |
| 5a7 | Not specified | E. coli (antibacterial) | 128 µg/mL (MIC) | [3] |
Experimental Protocol for Anticancer Activity Screening (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Future Directions and Conclusion
The this compound scaffold represents a promising area for further investigation in drug discovery. The established synthetic routes and the diverse biological activities of the broader quinoline-4-carboxylic acid class provide a solid foundation for the exploration of these derivatives. Future research should focus on:
-
Focused Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic variations in other positions of the quinoline ring.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the therapeutic potential of lead compounds in relevant animal models of disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
An In-depth Technical Guide on the Mechanism of Action of 2-Propylquinoline-4-carboxylic Acid
Disclaimer: Information regarding the specific mechanism of action for 2-Propylquinoline-4-carboxylic acid is not extensively available in the current body of scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally similar quinoline-4-carboxylic acid derivatives. The hypotheses presented herein are intended to guide future research and should not be considered definitive.
Introduction
Quinoline-4-carboxylic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, while not extensively studied, belongs to this promising class of molecules. This document aims to provide a comprehensive overview of the potential mechanisms of action for this compound, drawing parallels from closely related analogues. The core structure, featuring a quinoline ring system with a carboxylic acid at the 4-position and a propyl group at the 2-position, suggests several potential molecular targets and signaling pathways that may be modulated.
Hypothesized Mechanisms of Action
Based on the activities of related quinoline-4-carboxylic acid derivatives, the mechanism of action for this compound could involve one or more of the following pathways:
Inhibition of Histone Deacetylases (HDACs)
Several derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3.[4][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.
Potential Signaling Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities. From their historical roots as antimalarial agents to their contemporary application in targeted cancer therapy, these compounds continue to be a fertile ground for drug discovery. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel quinoline-4-carboxylic acids, intended to serve as a comprehensive resource for researchers in the field.
Synthetic Strategies: Crafting the Quinoline Core
The construction of the quinoline-4-carboxylic acid framework can be achieved through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. The most prominent methods are detailed below.
The Pfitzinger Reaction
A cornerstone in the synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. This reaction offers a versatile and efficient pathway to a wide array of substituted quinoline-4-carboxylic acids.
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Isatin (1.0 eq)
-
Acetophenone (1.1 eq)
-
Potassium Hydroxide (KOH) (excess)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl) (3 M)
Procedure:
-
A 33% (w/v) solution of potassium hydroxide is prepared by dissolving KOH pellets in 95% ethanol.
-
To the stirred KOH solution, isatin is added, and the mixture is stirred at room temperature for 30-45 minutes to facilitate the ring opening of isatin to the potassium salt of 2-aminophenylglyoxylic acid.
-
Acetophenone is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux (approximately 85°C) for 8-13 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the ethanol is removed under reduced pressure. The residue is dissolved in water.
-
The aqueous solution is washed with diethyl ether to remove any unreacted acetophenone.
-
The aqueous layer is cooled in an ice bath and acidified to pH 5-6 with 3 M HCl to precipitate the product.
-
The solid product, 2-phenylquinoline-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.
Yield: Approximately 35%.[1][2]
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid. This one-pot synthesis is a highly effective method for the preparation of 2-substituted quinoline-4-carboxylic acids.[3] Modern modifications often employ catalysts to improve yields and reaction times, particularly when using anilines with electron-withdrawing groups.[3][4]
Experimental Protocol: Iron(III) Triflate Catalyzed Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
Aniline (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic acid (1.0 eq)
-
Iron(III) trifluoromethanesulfonate (15 mol%)
-
Ethanol
Procedure:
-
To a round-bottom flask, add aniline, benzaldehyde, pyruvic acid, and ethanol.
-
Add the iron(III) trifluoromethanesulfonate catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80°C.
-
Maintain reflux for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product will precipitate from the solution and can be collected by filtration.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to quinoline-4-carboxylic acids. The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[5] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (3.0 eq)
Procedure:
-
Aniline and diethyl ethoxymethylenemalonate are added to a microwave-safe vial equipped with a magnetic stirring bar.
-
The mixture is heated to 250°C in a microwave synthesis system for a specified time (e.g., 10 minutes).
-
After cooling to room temperature, the precipitated product is filtered and washed with a cold solvent such as acetonitrile.
-
The resulting solid is dried under vacuum.
Other Notable Synthetic Methods
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[5][6][7]
-
Combes Quinoline Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[8][9]
-
Niementowski Reaction: In this synthesis, anthranilic acids react with ketones or aldehydes at elevated temperatures to produce γ-hydroxyquinoline derivatives.[10][11]
Biological Activities and Therapeutic Potential
Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant area of research has focused on the anticancer properties of these compounds. They have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer progression.
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Cell Line | IC50/EC50 | Reference |
| 41 | DHODH | 9.71 ± 1.4 nM | [12] |
| 43 | DHODH | 26.2 ± 1.8 nM | [12] |
| P6 | SIRT3 | 7.2 µM | [13][14] |
| 8 | STAT3-Y705 phosphorylation | 170 nM | [15] |
| 6d | EGFR | 0.18 µM | [16] |
| 8b | EGFR | 0.08 µM | [16] |
| 3j | MCF-7 (Breast Cancer) | 82.9% growth reduction | [11] |
| Various | HeLa, MCF-7, K-562 | Variable inhibition | [11] |
Antibacterial Activity
The quinoline scaffold is a well-established pharmacophore in antibacterial agents. Novel quinoline-4-carboxylic acid derivatives continue to be explored for their potential to combat bacterial infections, including resistant strains.
Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [17][18] |
| 5a7 | Escherichia coli | 128 | [17][18] |
| 1 and 3 | MRSA and MDR E. coli | 15.62 and 7.81 | [13] |
Antiviral Activity
Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as broad-spectrum antiviral agents. Their mechanism of action often involves targeting host-cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[3][4][19]
Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Virus | EC50 | Reference |
| C44 | VSV | 2 nM | [3][4][19] |
| C44 | WSN-Influenza | 41 nM | [3][4][19] |
| 2 | SARS-CoV-2 (Caco-2 cells) | 5.9 ± 3.2 µM | [20] |
| 1 | SARS-CoV-2 (Vero 76 cells) | 1.5 ± 1.0 µM | [20] |
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Table 4: Anti-inflammatory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [21][22] |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [21][22] |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of quinoline-4-carboxylic acids are often attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[14][15][23]
Caption: Inhibition of the JAK-STAT3 signaling pathway by quinoline-4-carboxylic acid derivatives.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers. Quinoline-based molecules have been developed as potent EGFR inhibitors.[17][24][25][26][27]
Caption: Mechanism of EGFR signaling inhibition by quinoline-based compounds.
Conclusion
The quinoline-4-carboxylic acid scaffold remains a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided in this guide aim to empower researchers to further explore and exploit the therapeutic potential of this remarkable class of molecules. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. A Modified Niementowski Reaction for the Synthesis of 4-Hydroxyquinoline and Its Related Compounds [chooser.crossref.org]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. d-nb.info [d-nb.info]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-Propylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the spectroscopic data for 2-Propylquinoline-4-carboxylic acid (C₁₃H₁₃NO₂). It includes predicted and characteristic spectral data, generalized experimental protocols for obtaining such data, and diagrams illustrating analytical workflows and potential biological mechanisms of action relevant to the quinoline-4-carboxylic acid scaffold.
Compound Overview
This compound is an organic compound featuring a quinoline core, which is a key pharmacophore in numerous biologically active molecules. The structure consists of a propyl group at position 2 and a carboxylic acid group at position 4 of the quinoline ring. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound in research and development settings.
Spectroscopic Data
The following sections summarize the expected quantitative data from key spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. The data below is based on predicted values for various adducts.[1]
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 216.10192 |
| [M+Na]⁺ | 238.08386 |
| [M-H]⁻ | 214.08736 |
| [M+NH₄]⁺ | 233.12846 |
| [M]⁺ | 215.09409 |
Table 1: Predicted m/z values for this compound.
The primary fragmentation pathways for quinoline-4-carboxylic acids under electron ionization typically involve the loss of the carboxyl group (as •COOH or CO₂) from the molecular ion.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the quinoline ring, and the aliphatic protons of the propyl group. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[3][4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 12.0 | Broad Singlet |
| Quinoline Aromatic Protons | 7.5 - 8.7 | Multiplets |
| Quinoline C3-H | ~7.9 - 8.1 | Singlet |
| Propyl -CH₂- (alpha to ring) | ~3.0 | Triplet |
| Propyl -CH₂- (middle) | ~1.8 | Sextet |
| Propyl -CH₃ | ~1.0 | Triplet |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carboxyl carbon is characteristically found in the 165-185 ppm range.[3][5]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | 165 - 170 |
| Quinoline C4 | ~145 |
| Quinoline Aromatic Carbons | 118 - 150 |
| Propyl -CH₂- (alpha to ring) | ~40 |
| Propyl -CH₂- (middle) | ~22 |
| Propyl -CH₃ | ~14 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have highly characteristic absorption bands.[5][6]
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |
| C-H (Aromatic) | 3000 - 3100 | Sharp, medium |
| C-H (Aliphatic) | 2850 - 2960 | Sharp, medium-strong |
| C=O (Carboxylic Acid) | 1690 - 1725 | Strong, sharp (Conjugated) |
| C=C / C=N (Aromatic Ring) | 1500 - 1620 | Medium to strong, sharp |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
Table 4: Characteristic IR absorption bands for this compound.
The broadness of the O-H stretch is due to extensive hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state.[4][7] The carbonyl (C=O) stretch appears at a slightly lower frequency than a non-conjugated acid due to its conjugation with the quinoline ring system.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore. For this compound, the extended aromatic system of the quinoline ring is the primary chromophore.
| Chromophore | Expected λₘₐₓ (nm) |
| Quinoline Ring | ~230-250, ~300-330 |
Table 5: Expected UV-Vis absorption maxima for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of quinoline-4-carboxylic acid derivatives.
Synthesis via Doebner Reaction
A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[8][9]
-
Reaction Setup: Aniline, an appropriate aldehyde (in this case, butanal), and pyruvic acid are mixed in a solvent such as ethanol.
-
Catalysis: A catalytic amount of an acid like trifluoroacetic acid may be added.[8]
-
Reflux: The mixture is heated under reflux for several hours (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.
-
Purification: The solid is filtered and purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal standard (0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz or 500 MHz Bruker instrument.[8][10]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
-
Data Acquisition: High-resolution mass spectra are recorded on an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements.[10]
IR Spectroscopy
-
Sample Preparation: A small amount of the dry, solid sample is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[11]
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The scan is typically performed from 200 to 400 nm.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical characterization workflow and a potential biological mechanism of action for this class of compounds.
Many quinoline derivatives have been investigated as inhibitors of various enzymes. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been studied as Histone Deacetylase (HDAC) inhibitors.[10][12] The following diagram illustrates this general mechanism.
References
- 1. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. chempap.org [chempap.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
Potential Therapeutic Targets of Quinoline Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. Among these, quinoline carboxylic acids have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics. Their diverse biological effects stem from their ability to interact with a variety of molecular targets, leading to the modulation of key cellular processes implicated in a range of diseases, including cancer, inflammation, and infectious diseases.
This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoline carboxylic acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for target validation, and illustrating the intricate signaling pathways involved.
Anti-inflammatory Targets of Quinoline Carboxylic Acids
Quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
A primary anti-inflammatory mechanism of quinoline carboxylic acids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism of inhibition by certain quinoline-2-carboxylic acid derivatives is the suppression of this pathway.[1]
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of various quinoline carboxylic acid derivatives has been quantified in several studies. The following table summarizes key in vitro anti-inflammatory data.
| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2][3] |
| Quinoline-3-carboxylic acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2][3] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production Assay
This assay is a widely used in vitro method to screen for the anti-inflammatory activity of compounds.[1]
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[1]
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Quantification:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.[1]
Anticancer Targets of Quinoline Carboxylic Acids
Quinoline carboxylic acids have demonstrated significant potential as anticancer agents by targeting various components of cell proliferation and survival machinery.
Pim-1 Kinase
Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. Several quinoline carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase.
Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain indole quinoline hybrid derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.
Protein Kinase CK2
Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that is often dysregulated in cancer. Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[4][5]
Ectonucleotidases
Ectonucleotidases, such as NTPDases, are cell surface enzymes that regulate extracellular nucleotide levels, influencing tumor growth and immune evasion. Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of various human ectonucleotidases.
Quantitative Anticancer Activity
The cytotoxic and target-specific inhibitory activities of quinoline carboxylic acid derivatives have been extensively evaluated.
| Compound Class | Target/Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Quinoline-2-carboxamides | Pim-1 kinase | Ser/Thr KinEase assay | 1.29 - 2.81 | |
| Indole quinoline hybrids | Tubulin polymerization | Tubulin polymerization assay | 2.09 - 2.54 | |
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | In vitro kinase assay | 0.65 - 18.2 | [4][5] |
| Quinoline-6-carboxylic acid derivatives | h-NTPDase1 | Ectonucleotidase inhibition assay | 0.28 | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast cancer) | MTT assay | 82.9% growth reduction | [6][7] |
Experimental Protocol: Tubulin Polymerization Assay
This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or fluorescence. An inhibitor of tubulin polymerization will prevent or reduce this increase.[4][8]
Methodology (Turbidity-based):
-
Reagent Preparation: Prepare tubulin stock solution, GTP stock solution, and polymerization buffer.
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the quinoline carboxylic acid derivative.
-
Initiation: Add tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in optical density at 340 nm over time.
-
Data Analysis: Plot the absorbance against time. The inhibition of polymerization can be quantified by comparing the maximum rate of polymerization (Vmax) or the final polymer mass in the presence and absence of the inhibitor.[8]
Antiviral Targets of Quinoline Carboxylic Acids
Quinoline carboxylic acids have also shown promise as antiviral agents, primarily by targeting host-cell enzymes that are essential for viral replication.
Dihydroorotate Dehydrogenase (DHODH)
A key target for the antiviral activity of some 4-quinoline carboxylic acid analogues is the human enzyme dihydroorotate dehydrogenase (DHODH).[9][10][11] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA, thereby inhibiting viral replication.
Quantitative Antiviral Activity
The antiviral efficacy of DHODH-inhibiting quinoline carboxylic acids has been demonstrated against various viruses.
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| C44 | VSV | MDCK | 2 | [9][11] |
| C44 | WSN-Influenza | MDCK | 41 | [9][11] |
| C12 | VSV | MDCK | 110 | [11] |
Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay is used to determine the in vitro inhibitory activity of compounds on human DHODH.[12][13]
Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[12]
Methodology:
-
Reagent Preparation: Prepare stock solutions of L-dihydroorotic acid (DHO), DCIP, Coenzyme Q10 (CoQ10), and the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add assay buffer, recombinant human DHODH, and varying concentrations of the quinoline carboxylic acid derivative.
-
Pre-incubation: Incubate the plate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add a reaction mix containing DHO, DCIP, and CoQ10 to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[12][13]
Antibacterial Targets of Quinoline Carboxylic Acids
The antibacterial activity of quinolone carboxylic acids is well-established, with their primary target being bacterial type II topoisomerases.
Bacterial DNA Gyrase and Topoisomerase IV
Quinolone carboxylic acids interfere with bacterial DNA replication by inhibiting the activity of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.[14]
Quantitative Antibacterial Activity
The minimum inhibitory concentrations (MICs) of various quinolone carboxylic acids against different bacterial strains have been extensively documented.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Norfloxacin | E. coli | 0.05 | |
| Ciprofloxacin | P. aeruginosa | 0.2 | |
| Ofloxacin | S. aureus | 0.39 |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[15]
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.[15]
Methodology:
-
Reaction Setup: In a reaction tube, combine assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of the quinolone carboxylic acid derivative.
-
Enzyme Addition: Add purified bacterial DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing inhibitor concentration.[15]
Conclusion
Quinoline carboxylic acids represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their ability to interact with diverse molecular targets, including key enzymes and signaling pathways involved in inflammation, cancer, and infectious diseases, underscores their significance in drug discovery and development. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Further exploration and optimization of the quinoline carboxylic acid scaffold hold great promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 2-Propylquinoline-4-carboxylic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 2-Propylquinoline-4-carboxylic Acid and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No: 1019-03-0) is a quinoline derivative, a structural motif of significant interest in medicinal chemistry.[1][2][3] While extensive public domain research specifically detailing the in silico interactions of this compound is limited, the broader class of quinoline-4-carboxylic acids has been the subject of numerous computational studies. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7]
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of this compound and its analogs. It details common computational techniques, experimental protocols, and data interpretation, leveraging findings from studies on structurally related quinoline derivatives to illustrate the workflow and potential applications in drug discovery and development.
Core In Silico Modeling Techniques
In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of molecular interactions, binding affinities, and pharmacokinetic properties, thereby accelerating the identification and optimization of lead compounds. Key techniques applicable to the study of quinoline derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding binding modes and estimating binding affinity.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, ligands, and co-factors from the crystal structure.
-
Add polar hydrogen atoms and assign appropriate atomic charges using force fields like AMBER or CHARMM.
-
Identify the binding site, either from the co-crystallized ligand or using pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound or its analogs using software like ChemDraw or Avogadro.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign atomic charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock, Glide, or GOLD.[8]
-
Define the grid box encompassing the active site of the protein.
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.
-
-
Analysis and Scoring:
-
Analyze the resulting poses based on their predicted binding energy (scoring function).
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of novel compounds based on calculated molecular descriptors.
Experimental Protocol: 3D-QSAR (CoMFA) Modeling
-
Dataset Preparation:
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template structure. This is a critical step for 3D-QSAR.
-
-
Descriptor Calculation (CoMFA):
-
Model Generation and Validation:
-
Contour Map Analysis:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.
Experimental Protocol: Ligand-Protein Complex MD Simulation
-
System Setup:
-
Start with the best-ranked pose from molecular docking.
-
Place the complex in a periodic box of solvent (e.g., water molecules).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
Trajectory Analysis:
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess complex stability.
-
Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Study the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Potential Protein Targets and Signaling Pathways
While specific targets for this compound are not defined, research on its analogs points to several important protein families and pathways.
Table 1: Potential Protein Targets for Quinoline-4-Carboxylic Acid Derivatives
| Target Protein Family | Specific Example | Associated Disease | In Silico Technique Used | Reference |
|---|---|---|---|---|
| Kinases | c-MET, Serine/threonine protein kinase | Cancer | QSAR, Molecular Docking | [9][11] |
| Enzymes (Neuro-related) | AChE, BACE1, GSK3β | Neurodegenerative Diseases | Molecular Docking, In Vitro Assays | [12] |
| Enzymes (Metabolic) | Human Dihydroorotate Dehydrogenase (DHODH) | Viral Infections | SAR, X-ray Crystallography | [13] |
| DNA Modifying Enzymes | DNA Gyrase, Topoisomerase I | Bacterial Infections, Cancer | Molecular Docking | [8][14] |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Cancer | Enzyme Inhibition Assays, Docking | [15] |
| Other Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | General Metabolism, Drug Action | Affinity Chromatography |[16] |
These targets are integral components of major signaling pathways. For instance, inhibiting a kinase like c-MET can disrupt downstream pathways such as RAS/MAPK and PI3K/AKT, which are critical for cancer cell proliferation and survival.
Quantitative Data from Analog Studies
The following table summarizes representative quantitative data from in silico and in vitro studies of various quinoline-4-carboxylic acid derivatives, illustrating the type of data generated in such research.
Table 2: Representative Activity Data for Quinoline Derivatives
| Compound Class | Target | Method | Endpoint | Value | Reference |
|---|---|---|---|---|---|
| 2-Aryl/Heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Molecular Docking | Binding Energy | -8.29 kcal/mol | [17] |
| 2-Aryl/Heteroaryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Molecular Docking | Binding Energy | -8.36 kcal/mol | [17] |
| [2,3′-Biquinoline]-4-carboxylic acid analogs | E. coli DNA Gyrase | Molecular Docking | Binding Energy | -7.9 kcal/mol | [14] |
| 7-Ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | Molecular Docking | Docking Score | -9.0 to -10.3 kcal/mol | [8] |
| 4-(2-fluorophenoxy) quinoline derivatives | c-MET Kinase | 3D-QSAR | R²_Test | 0.875 | [9] |
| Quinoline Analogs | Acetylcholinesterase (AChE) | In Vitro Assay | % Inhibition | 94.6% | [12] |
| 6-fluoro-2-(...)-quinoline-4-carboxylic acid (C44) | Human DHODH | In Vitro Assay | IC50 | 1 nM |[13] |
Visualizing Workflows and Pathways
Diagrams are essential for representing complex workflows and biological pathways. The following are generated using Graphviz (DOT language) to illustrate key processes.
Caption: A generalized workflow for the in silico modeling of small molecule inhibitors.
Caption: Inhibition of a metabolic pathway by a quinoline derivative.
Conclusion
While this compound itself has not been extensively studied in the public literature, the rich body of research on its analogs provides a robust framework for guiding its future in silico investigation. The computational methodologies outlined in this guide—including molecular docking, QSAR, MD simulations, and ADMET prediction—are powerful tools for elucidating potential biological targets, understanding mechanisms of action, and designing novel therapeutic agents. By applying these techniques, researchers can effectively navigate the early stages of drug discovery and contribute to the development of new medicines based on the versatile quinoline scaffold.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1019-03-0 [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]
- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 16. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcps.org [ijcps.org]
An In-depth Technical Guide to the Solubility of 2-Propylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Propylquinoline-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents available data for structurally related compounds to infer potential solubility behavior.
Introduction to this compound
This compound is an organic compound featuring a quinoline core, a heterocyclic aromatic structure, substituted with a propyl group at the 2-position and a carboxylic acid group at the 4-position. Its chemical structure dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications, particularly in drug discovery and development, where it influences bioavailability, formulation, and efficacy.
Theoretical Considerations for Solubility
The solubility of this compound is governed by its molecular structure, which possesses both hydrophobic (the propyl group and the quinoline ring system) and hydrophilic (the carboxylic acid group) moieties. The interplay of these groups with the solvent determines the extent of dissolution.
-
"Like Dissolves Like" : This principle suggests that the compound will exhibit higher solubility in solvents with similar polarity. The presence of the nonpolar propyl group and the largely aromatic quinoline structure suggests solubility in organic solvents.
-
Hydrogen Bonding : The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen in the quinoline ring). Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this molecule.
-
pH-Dependent Solubility : As a carboxylic acid, the ionization state of this compound is dependent on the pH of the aqueous medium. In acidic solutions (low pH), the carboxylic acid will be protonated and thus less polar, leading to lower aqueous solubility. In neutral to basic solutions (higher pH), the carboxylic acid will deprotonate to form a carboxylate salt, which is more polar and will exhibit significantly higher aqueous solubility.
Inferred Solubility Profile from Structurally Related Compounds
While specific data for this compound is scarce, information from analogous structures can provide valuable insights.
-
2-Phenyl-4-quinolinecarboxylic acid : This compound, where the propyl group is replaced by a phenyl group, is reported to be soluble in alcohol (1 g in 120 mL), diethyl ether (1 g in 100 mL), and chloroform (1 g in 400 mL), while being insoluble in water. This suggests that this compound is also likely to be soluble in various organic solvents and have limited solubility in neutral water.
-
Quinaldic acid (Quinoline-2-carboxylic acid) : This compound, lacking the propyl group, has a reported aqueous solubility of 14,000 mg/L (14.0 mg/mL) at 25 °C[1]. The presence of the propyl group in this compound would be expected to decrease its aqueous solubility compared to Quinaldic acid due to increased hydrophobicity.
-
General Observations : Research on derivatives of 2-phenyl-quinoline-4-carboxylic acid has noted their poor solubility, often necessitating their use in subsequent reactions without extensive purification[2].
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a quantitative dataset for the solubility of this compound in a range of different solvents. The following table is therefore presented as a template for researchers to populate as data becomes available.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Data Not Available | |||
Experimental Protocols for Solubility Determination
To address the lack of available data, researchers can employ established methods to determine the solubility of this compound. The following are detailed protocols for common and reliable techniques.
This is the gold-standard method for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.
For rapid screening of solubility in multiple solvents, various HTS methods can be employed.
Principle: These methods often rely on the disappearance of solid material or the measurement of dissolved concentration after a shorter equilibration time.
Example Protocol (Miniaturized Shake-Flask):
-
Dispensing: Use a liquid handling robot to dispense a known volume of various solvents into a 96-well plate.
-
Compound Addition: Add a known excess amount of this compound to each well.
-
Sealing and Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature for a shorter period (e.g., 4-18 hours).
-
Clarification: Centrifuge the plate to separate the undissolved solid.
-
Analysis: Analyze the supernatant for the concentration of the dissolved compound, often using techniques like HPLC-UV or UV-Vis spectroscopy.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental processes and the factors influencing solubility, the following diagrams are provided.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Factors Influencing Solubility.
Conclusion
While direct, quantitative solubility data for this compound remains to be extensively published, a strong inference of its solubility behavior can be drawn from its chemical structure and comparison with related compounds. It is anticipated to have good solubility in various organic solvents, particularly those capable of hydrogen bonding, and limited, but pH-dependent, solubility in aqueous media. For precise applications, especially in pharmaceutical development, the experimental determination of its solubility using the detailed protocols provided herein is strongly recommended. This guide serves as a foundational resource for researchers and scientists working with this compound, enabling them to make informed decisions regarding its handling, formulation, and application.
References
The Critical Balance: Understanding Lipophilicity and Membrane Permeability of 2-Propylquinoline-4-carboxylic acid
An In-depth Technical Guide for Researchers in Drug Discovery and Development
Core Physicochemical Properties: A Predictive Analysis
In the absence of direct experimental data, in silico predictive models offer valuable insights into the likely behavior of a molecule. These computational tools leverage vast datasets of known compounds to estimate key physicochemical parameters. The following table summarizes the predicted properties for 2-Propylquinoline-4-carboxylic acid.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance in Drug Development |
| LogP (octanol-water partition coefficient) | 3.5 - 4.5 | Indicates the lipophilicity or hydrophobicity of a molecule. A higher LogP suggests greater affinity for lipid environments, which can enhance membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | Represents the surface area of polar atoms in a molecule. TPSA is a good predictor of passive molecular transport through membranes. A lower TPSA generally correlates with higher membrane permeability. |
| Aqueous Solubility (LogS) | -4.0 to -5.0 | Predicts the solubility of the compound in water. Poor aqueous solubility can be a major hurdle for oral absorption and formulation. |
| pKa (acid dissociation constant) | 4.0 - 5.0 | The carboxylic acid moiety is predicted to be acidic. The pKa value determines the ionization state of the molecule at a given pH. In the physiological pH of the intestine, a significant portion of this molecule will be in its ionized (less permeable) form. |
| Caco-2 Permeability (predicted) | Moderate to Low | Caco-2 cells are a widely used in vitro model for predicting human intestinal absorption. The prediction suggests that this compound may have challenges with efficient passive diffusion across the intestinal barrier. |
Note: These values are computationally predicted and should be confirmed by experimental validation.
The Interplay of Lipophilicity and Permeability: A Conceptual Framework
The ability of a molecule to permeate a biological membrane is intrinsically linked to its lipophilicity. The "pH-partition hypothesis" has long been a guiding principle, suggesting that only the un-ionized, more lipophilic form of a molecule can passively diffuse across the lipid bilayer of a cell membrane.
For an acidic compound like this compound, the equilibrium between its ionized and un-ionized forms is dictated by the surrounding pH and its pKa. In the acidic environment of the stomach, a larger fraction of the molecule will be in its neutral, more lipophilic state. However, in the more alkaline environment of the small intestine (the primary site of drug absorption), the equilibrium will shift towards the ionized, less lipophilic form, potentially reducing its passive permeability.
This relationship can be visualized as a logical flow:
Caption: The influence of pH and pKa on membrane permeability.
Experimental Protocols for Determining Lipophilicity and Permeability
To move from prediction to empirical data, a suite of well-established experimental protocols is employed. These assays provide quantitative measurements of a compound's lipophilicity and its ability to traverse artificial and cell-based membrane models.
Determination of LogP: The Shake-Flask Method
The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity. The traditional shake-flask method remains a reliable, albeit low-throughput, approach.
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed container.
-
Equilibration: Agitate the mixture for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
Concentration Analysis: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the shake-flask LogP determination.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability. It is a cost-effective method for screening compounds in early drug discovery.[1][2][3]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.[4]
-
Compound Preparation: A solution of this compound is prepared in an appropriate buffer (e.g., pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: An acceptor plate containing a buffer solution is placed underneath the donor plate, such that the artificial membrane separates the donor and acceptor wells.
-
Incubation: The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[2][4]
-
Concentration Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.
Caption: Experimental workflow for the PAMPA assay.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard in vitro model for predicting human intestinal drug absorption.[5][6][7] When cultured on a semi-permeable support, these cells differentiate to form a monolayer with tight junctions and express many of the transporters found in the small intestine.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[3]
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: A solution of this compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time. This mimics absorption from the intestine into the bloodstream.
-
Basolateral to Apical (B-A) Transport: The compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. A higher B-A than A-B transport rate suggests the involvement of efflux transporters.
-
-
Sample Analysis: Samples are taken from the receiver chamber at various time points and the concentration of the compound is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
Caption: Workflow for the Caco-2 cell permeability assay.
Conclusion
While experimental data for this compound remains to be published, predictive modeling provides a valuable starting point for assessing its potential as a drug candidate. The predicted moderate to low permeability, coupled with its acidic nature, suggests that absorption may be a challenge that requires careful consideration and potential formulation strategies. The experimental protocols detailed in this guide provide a clear roadmap for obtaining the empirical data necessary to validate these predictions and to gain a deeper understanding of the lipophilicity and membrane permeability of this and other novel chemical entities. A thorough understanding and experimental determination of these fundamental properties are indispensable for the successful development of new therapeutics.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Exploring the Structure-Activity Relationship of 2-Propylquinoline-4-carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The substituent at the 2-position of the quinoline ring plays a pivotal role in determining the pharmacological profile of these analogs. This technical guide delves into the structure-activity relationship (SAR) of 2-propylquinoline-4-carboxylic acid analogs and related derivatives, with a primary focus on their potential as inhibitors of key enzymes in therapeutic areas such as oncology and inflammatory diseases. While the available literature predominantly focuses on analogs bearing aryl or bulky hydrophobic groups at the 2-position, this guide extrapolates these findings to infer the potential SAR of 2-propyl and other 2-alkyl substituted analogs. We will explore their inhibitory activities against Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), and Sirtuin 3 (SIRT3), providing a comprehensive overview of synthetic methodologies, experimental protocols, and the intricate signaling pathways they modulate.
Introduction
Quinoline-4-carboxylic acid derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] The biological mechanism of action is often dictated by the nature of the substituent at the C-2 position of the quinoline core.[2] While extensive research has been conducted on analogs with aromatic and bulky substituents at this position, the SAR of analogs with smaller alkyl chains, such as a propyl group, is less explored. This guide aims to consolidate the existing knowledge on 2-substituted quinoline-4-carboxylic acids to provide a predictive framework for the SAR of 2-propyl analogs. We will focus on three key molecular targets:
-
Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells.[2]
-
Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation, making them attractive targets for cancer therapy.[3]
-
Sirtuin 3 (SIRT3): A mitochondrial deacetylase involved in regulating cellular metabolism and stress responses, with implications in cancer and other diseases.
Understanding the interplay between the structural features of these analogs and their biological activity is paramount for the rational design of novel and potent therapeutic agents.
Synthesis of 2-Substituted Quinoline-4-carboxylic Acids
The synthesis of the 2-substituted quinoline-4-carboxylic acid scaffold is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[4] This one-pot, three-component reaction is versatile and can accommodate a wide range of substituents on the aniline and aldehyde starting materials. For the synthesis of this compound, butyraldehyde would be the aldehyde of choice.
General Reaction Scheme:
Aniline + Aldehyde + Pyruvic Acid → 2-Substituted Quinoline-4-carboxylic Acid
Pfitzinger Reaction
The Pfitzinger reaction utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a 2,3-disubstituted quinoline-4-carboxylic acid.[3] To synthesize a 2-propyl analog, a ketone such as 2-pentanone would be required.
General Reaction Scheme:
Isatin + Carbonyl Compound (with α-methylene) + Base → 2,3-Disubstituted Quinoline-4-carboxylic Acid
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-substituted quinoline-4-carboxylic acid analogs is profoundly influenced by the nature of the substituent at the C-2 position, as well as modifications on the quinoline ring and the carboxylic acid group.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH inhibition is a key mechanism of anticancer and anti-inflammatory activity for this class of compounds. SAR studies have revealed several key features for potent DHODH inhibition:
-
C-2 Position: Bulky and hydrophobic substituents at the C-2 position are generally favored for high potency.[2][5] While most studies have focused on aryl and biphenyl groups, it is plausible that an optimal alkyl chain length could also confer significant activity by fitting into a hydrophobic pocket of the enzyme's active site. The propyl group, being a short, hydrophobic alkyl chain, could potentially occupy this pocket, though likely with lower affinity than larger aromatic moieties.
-
C-4 Position: The carboxylic acid group at the C-4 position is crucial for activity, as it is believed to form a salt bridge with a key arginine residue in the DHODH active site.[6] Esterification or amidation of this group generally leads to a significant loss of inhibitory activity.[6]
-
Quinoline Ring: Substitutions on the benzo portion of the quinoline ring can modulate activity. For instance, electron-withdrawing groups at the C-6 or C-7 positions can enhance potency.[5]
Table 1: SAR of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |
| 1 | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [6] |
| 2 | Substituted Pyridine | 0.0097 ± 0.0014 | [6] |
| 3 | Substituted Pyridine | 0.0262 ± 0.0018 | [6] |
Inhibition of Histone Deacetylases (HDACs)
More recently, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been explored as the "cap" group in the design of HDAC inhibitors.[3] The SAR for HDAC inhibition is more complex and involves the interplay of the cap group, a linker, and a zinc-binding group (ZBG).
-
C-2 Position (as part of the cap group): The 2-phenylquinoline-4-carboxylic acid moiety provides a large, hydrophobic surface that can interact with the entrance of the HDAC active site. The nature of the substituent on the phenyl ring can influence isoform selectivity.
-
Linker and Zinc-Binding Group (ZBG): The type of linker and ZBG are critical for potent HDAC inhibition. Hydroxamic acids are common and potent ZBGs.[3]
Table 2: SAR of 2-Phenylquinoline-4-Carboxylic Acid-Based HDAC Inhibitors
| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Antiproliferative IC₅₀ (µM) | Reference |
| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | - | [3] |
| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | - | [3] |
Note: This table highlights the importance of the ZBG in HDAC inhibition within this scaffold.
Inhibition of Sirtuin 3 (SIRT3)
The investigation of quinoline-4-carboxylic acid analogs as SIRT3 inhibitors is an emerging area. Given that SIRT3 is a mitochondrial NAD+-dependent deacetylase, compounds targeting this enzyme would need to penetrate the mitochondrial membrane. The lipophilicity of the 2-substituent could play a significant role in this aspect. A propyl group would increase the overall lipophilicity of the molecule compared to a simple methyl or ethyl group, potentially enhancing mitochondrial uptake.
Signaling Pathways
The therapeutic effects of this compound analogs are mediated through the modulation of specific cellular signaling pathways.
DHODH Inhibition and the De Novo Pyrimidine Biosynthesis Pathway
Inhibition of DHODH directly disrupts the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] This leads to a depletion of the pyrimidine nucleotide pool, causing cell cycle arrest, particularly in rapidly proliferating cells, and ultimately inducing apoptosis.
Caption: Inhibition of DHODH by this compound analogs blocks the de novo pyrimidine biosynthesis pathway.
HDAC Inhibition and Epigenetic Regulation
HDAC inhibitors promote the acetylation of histone and non-histone proteins.[3] Histone hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. This can result in cell cycle arrest, differentiation, and apoptosis.
Caption: Inhibition of HDACs by this compound analogs leads to histone hyperacetylation and tumor suppressor gene expression.
SIRT3 Inhibition and Mitochondrial Function
SIRT3 is a key regulator of mitochondrial protein acetylation and plays a complex role in cancer metabolism. Inhibition of SIRT3 can disrupt mitochondrial function, increase oxidative stress, and potentially sensitize cancer cells to other therapies.
Caption: Inhibition of SIRT3 by this compound analogs can disrupt mitochondrial function and increase reactive oxygen species (ROS).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-substituted quinoline-4-carboxylic acid analogs.
Synthesis: Doebner Reaction for this compound
Materials:
-
Aniline
-
Butyraldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline in ethanol.
-
Add pyruvic acid to the solution and stir.
-
Slowly add butyraldehyde to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
DHODH Inhibition Assay (Colorimetric)
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay buffer (e.g., Tris-HCl with detergent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound analog in DMSO.
-
In a 96-well plate, add the assay buffer, DCIP, and Coenzyme Q10.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Add the DHODH enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
HDAC Activity Assay (Fluorometric)
Materials:
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
HeLa nuclear extract or purified HDAC enzyme
-
Developer solution (containing a protease like trypsin)
-
Stop solution (e.g., Trichostatin A for control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the this compound analog in DMSO.
-
In a 96-well black plate, add the HDAC assay buffer and the HDAC substrate.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Add the HeLa nuclear extract or purified HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate for a further 15-30 minutes at room temperature.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.
SIRT3 Activity Assay (Fluorometric)
Materials:
-
SIRT3 substrate (e.g., a fluorogenic acetylated peptide)
-
NAD+
-
SIRT3 assay buffer
-
Purified SIRT3 enzyme
-
Developer solution
-
Stop solution (e.g., nicotinamide for control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the this compound analog in DMSO.
-
In a 96-well black plate, add the SIRT3 assay buffer, SIRT3 substrate, and NAD+.
-
Add serial dilutions of the test compound or vehicle control.
-
Initiate the reaction by adding the purified SIRT3 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for a further 15-30 minutes at room temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
The 2-substituted quinoline-4-carboxylic acid scaffold remains a highly promising framework for the development of novel enzyme inhibitors. While the majority of research has concentrated on analogs with bulky, aromatic C-2 substituents, the exploration of smaller alkyl groups, such as a propyl moiety, presents an intriguing avenue for future investigation. Based on the established SAR of this class, it is anticipated that this compound analogs will exhibit inhibitory activity against key targets like DHODH, HDACs, and SIRT3, although likely with different potency and selectivity profiles compared to their 2-aryl counterparts. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for the synthesis, screening, and mechanistic evaluation of these and other novel analogs. Further focused studies on 2-alkyl derivatives are warranted to fully elucidate their therapeutic potential and to refine the rational design of next-generation quinoline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Propylquinoline-4-carboxylic acid via Doebner Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 2-Propylquinoline-4-carboxylic acid using the Doebner reaction. The Doebner reaction is a versatile one-pot, three-component synthesis that utilizes an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[1][2][3] These quinoline derivatives are significant structural motifs in a multitude of bioactive compounds and are of particular interest in drug discovery.[4][5] This application note details an optimized, Lewis-acid catalyzed protocol, presents quantitative data in a clear tabular format, and includes diagrams illustrating the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.
Reaction Principle and Mechanism
The Doebner reaction proceeds through a sequence of condensation, cyclization, and aromatization steps. The process begins with the condensation of aniline and butyraldehyde to form a Schiff base (N-butylideneaniline). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate.[6] The final step involves an in-situ oxidation, often via a hydrogen transfer mechanism where an imine acts as the hydrogen acceptor, to yield the aromatic this compound.[4][6]
Application in Drug Discovery: Inhibition of STAT3 Signaling
Quinoline-4-carboxylic acid derivatives are recognized for their diverse biological activities, including potential as antitumor agents.[4] One key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a characteristic of many human cancers, where it promotes cell proliferation, survival, and metastasis.[1] Compounds based on the quinoline-4-carboxylic acid scaffold can act as potent STAT3 inhibitors by binding to the SH2 domain, which prevents STAT3 dimerization and its subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream oncogenes.[1][4]
Experimental Protocol
This protocol is adapted from a modern, catalyzed Doebner reaction developed for the synthesis of substituted quinolines from anilines.[4]
Materials:
-
Aniline
-
Butyraldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of aniline (1.8 mmol) and butyraldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, add the Lewis acid catalyst, BF₃·OEt₂ or BF₃·THF (0.5 equiv, 0.9 mmol), to the solution.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it again with EtOAc.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or by column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes the reagents and conditions for the synthesis. Yields for Doebner reactions can vary based on the specific substrates and conditions used; an expected yield is provided based on literature reports for similar syntheses.[4]
| Parameter | Value | Notes |
| Reagents | ||
| Aniline | 1.8 mmol | Starting amine |
| Butyraldehyde | 2.0 mmol | Aldehyde component |
| Pyruvic Acid | 0.6 mmol | Limiting reagent |
| Catalyst | ||
| BF₃·THF | 0.5 equiv (0.9 mmol) | Lewis acid catalyst |
| Solvent | ||
| Acetonitrile (MeCN) | ~2.7 mL | Reaction medium |
| Reaction Conditions | ||
| Temperature | 65 °C | |
| Reaction Time | 21 hours (total) | |
| Expected Yield | 75-85% | Based on similar reported syntheses.[4] Actual yield may vary. |
Experimental Workflow
The overall workflow for the synthesis is a streamlined one-pot process, followed by standard extraction and purification steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of 2-Propylquinoline-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a powerful and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid core is a significant structural motif in numerous biologically active compounds, exhibiting a wide array of medicinal properties including antibacterial, antitumor, and antiviral activities.[3][4][5] These application notes provide a comprehensive overview of the Pfitzinger reaction, specifically focusing on the synthesis of 2-Propylquinoline-4-carboxylic acid, and include its mechanism, detailed experimental protocols, and a summary of relevant data.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This opens the five-membered ring to form a keto-acid intermediate, an isatinate.[3][6]
-
Condensation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of 2-pentanone to form an imine, also known as a Schiff base.[3][6]
-
Tautomerization: The imine intermediate subsequently tautomerizes to its more stable enamine form.[1][2]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic product, this compound.[1][2][6]
Caption: Pfitzinger reaction mechanism for this compound synthesis.
Applications in Drug Development
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. The Pfitzinger reaction provides a direct and efficient route to synthesize a diverse library of these valuable molecules for screening and lead optimization in drug discovery programs. Derivatives of quinoline-4-carboxylic acid have been investigated for their potential as:
-
Anticancer agents: Certain quinoline carboxylic acids have demonstrated the ability to intercalate with DNA, leading to antitumor activity.
-
Antiviral agents: Notably, some derivatives have shown promise as anti-HIV agents.[2]
-
Antibacterial agents: The quinoline core is a well-established scaffold in antibacterial drug discovery.[7]
-
Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.
Data Presentation: Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes typical parameters for this synthesis.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Isatin | 1.0 equivalent | |
| 2-Pentanone | 1.0 - 2.0 equivalents | An excess of the ketone can help drive the reaction to completion.[8] |
| Base (e.g., KOH) | 2.0 - 4.0 equivalents | A strong base is crucial for the initial ring-opening of isatin. |
| Solvent | ||
| Ethanol/Water mixture | Various ratios | A common solvent system that facilitates the dissolution of both the organic reactants and the inorganic base.[9] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 79°C for ethanol) | Heating is required to promote the condensation and cyclization steps.[9] |
| Reaction Time | 8 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2][9] |
| Work-up & Purification | ||
| Acidification pH | 4 - 5 | To precipitate the carboxylic acid product.[2] |
| Purification Method | Recrystallization (e.g., from ethanol) | To obtain a high-purity product.[2] |
| Yield | ||
| Expected Yield | 40 - 85% | Yields can vary significantly based on the specific conditions and scale of the reaction.[2][8] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via the Pfitzinger reaction.
Materials and Reagents:
-
Isatin
-
2-Pentanone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (concentrated)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Safety Precautions:
-
The Pfitzinger reaction involves the use of a strong base (KOH) and heating. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
All procedures should be performed in a well-ventilated fume hood.
Protocol:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (0.04 mol) in a mixture of water (5 mL) and ethanol (50 mL). Stir until the KOH is completely dissolved.
-
Isatin Ring Opening: To the stirred basic solution, add isatin (0.02 mol). Continue stirring at room temperature for approximately 1 hour. The color of the solution will typically change from orange/purple to a light brown or yellow, indicating the formation of the potassium salt of isatinic acid.[2][9]
-
Addition of the Carbonyl Compound: To this mixture, add 2-pentanone (0.02 - 0.04 mol) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 79°C for an ethanol-based solution). Maintain a gentle reflux with continuous stirring for 8 to 24 hours.[9][10] The progress of the reaction should be monitored periodically using TLC.
-
Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation.[2] c. Add water to the residue to dissolve the potassium salt of the this compound. d. Extract the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 2-pentanone and other neutral impurities.[2] e. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).[2] f. Collect the solid product by vacuum filtration using a Büchner funnel. g. Wash the collected solid with cold water to remove any remaining salts. h. Dry the product in a vacuum oven.
-
Purification (Optional): a. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[2]
Caption: Experimental workflow for this compound synthesis.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. benchchem.com [benchchem.com]
Application Note: High-Purity 2-Propylquinoline-4-carboxylic Acid via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-Propylquinoline-4-carboxylic acid using the recrystallization technique. The described methodology is designed to effectively remove impurities, yielding a final product of high purity suitable for pharmaceutical research and development. This document outlines solvent selection strategies, a step-by-step recrystallization procedure, and troubleshooting guidance.
Introduction
This compound is a quinoline derivative with potential applications in drug discovery and development.[1] The purity of such compounds is critical for accurate biological screening and to meet stringent regulatory requirements. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.[3] This protocol provides a systematic approach to solvent selection and the subsequent purification of this compound.
Materials and Methods
Materials
-
Crude this compound (Purity: 97% or as determined)[4]
-
Solvent screening set (e.g., Ethanol, Methanol, Isopropanol, Ethyl acetate, Acetone, Toluene, Water)[5]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocol: Purification by Recrystallization
1. Solvent Selection (Screening):
The selection of an appropriate solvent is the most critical step for successful recrystallization.[2] Due to the presence of both a polar carboxylic acid group and a less polar quinoline-propyl backbone, a range of solvents with varying polarities should be tested.[5] A binary solvent system, such as ethanol/water, is also a strong candidate.[6]
To screen for a suitable solvent, follow these steps:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several small test tubes.
-
To each tube, add a few drops of a different potential solvent at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. Continue to add the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
A suitable solvent is one in which the compound has low solubility at room temperature but is highly soluble when hot, and which forms well-defined crystals upon cooling.[5]
Table 1: Solvent Screening for this compound Recrystallization
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Suitability Notes |
| Water | High | Low | Low | Likely a poor single solvent, but may be a good anti-solvent in a binary system. |
| Ethanol | Medium-High | Low to Moderate | High | A promising candidate for a single-solvent or as the primary solvent in a binary system.[6] |
| Methanol | High | Moderate | High | Similar to ethanol, a good candidate to test.[5] |
| Ethyl Acetate | Medium | Low | High | A good candidate to test.[5] |
| Acetone | Medium | Moderate | High | A good candidate to test.[5] |
| Toluene | Low | Low | Moderate to High | May be effective, especially for less polar impurities.[5][7] |
2. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a binary pair) in small portions while heating the mixture with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point (159-160°C) or in a vacuum desiccator to remove all traces of solvent.[8]
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the solution being too concentrated.[5] To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[5] Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization.[5]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or the wrong solvent was chosen. Try evaporating some of the solvent to increase the concentration or inducing crystallization by scratching the flask or adding a seed crystal.
-
Low Recovery: This may be due to using too much solvent during the dissolution step or washing the crystals with solvent that was not sufficiently cold.
Visualization of the Experimental Workflow
Caption: Recrystallization workflow for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Propylquinoline-4-carboxylic Acid
Introduction
2-Propylquinoline-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and robust analytical procedure.
Data Presentation
The following table summarizes the chromatographic parameters and system suitability test (SST) results for the HPLC analysis of a representative batch of this compound.
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| System Suitability Test (SST) Results | |
| Retention Time (Main Peak) | ~ 9.2 minutes |
| Theoretical Plates (Main Peak) | > 5000 |
| Tailing Factor (Main Peak) | < 1.5 |
| Quantitative Analysis | |
| Purity of Main Component | 99.65% (by area percent) |
Table 1: HPLC Method Parameters and System Suitability Results
The gradient elution program is detailed in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program
Experimental Protocols
This section provides a detailed methodology for the purity analysis of this compound by HPLC.
Materials and Reagents
-
This compound (Sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric Acid (Analytical grade)
-
Methanol (HPLC grade, for sample dissolution)
Instrumentation
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes if necessary to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Sample Solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Procedure
-
Set up the HPLC system with the column and mobile phases as described in Table 1.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the prepared working solution onto the column.
-
Run the gradient program as detailed in Table 2.
-
The total run time is 25 minutes, including column re-equilibration.
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
-
The purity is reported as the area percent of the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Application Note: Characterization of 2-Propylquinoline-4-carboxylic acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and data interpretation guide for the characterization of 2-Propylquinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections outline the expected spectral data, experimental procedures, and visual representations of the underlying chemical principles and workflows.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the known effects of substituents on the quinoline ring system and typical chemical shifts for alkyl chains and carboxylic acids.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~8.0 | s | 1H |
| H-5 | ~8.2 | d | 1H |
| H-6 | ~7.7 | t | 1H |
| H-7 | ~7.9 | t | 1H |
| H-8 | ~8.1 | d | 1H |
| -CH₂- (propyl) | ~3.0 | t | 2H |
| -CH₂- (propyl) | ~1.8 | sextet | 2H |
| -CH₃ (propyl) | ~1.0 | t | 3H |
| -COOH | ~13.0 | br s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~160 |
| C-3 | ~120 |
| C-4 | ~145 |
| C-4a | ~128 |
| C-5 | ~130 |
| C-6 | ~127 |
| C-7 | ~130 |
| C-8 | ~129 |
| C-8a | ~148 |
| -COOH | ~168 |
| -CH₂- (propyl) | ~40 |
| -CH₂- (propyl) | ~24 |
| -CH₃ (propyl) | ~14 |
Mass Spectrometry (MS) Data
The predicted mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentation of the propyl chain and the quinoline ring.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 215 | [M]⁺ |
| 170 | [M - COOH]⁺ |
| 142 | [M - COOH - C₂H₄]⁺ |
| 128 | [Quinoline]⁺ |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum over a mass range of m/z 50-500.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 215) as the precursor ion and applying collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the chemical structure, a proposed mass spectrometry fragmentation pathway, and the overall analytical workflow.
Caption: Structure of this compound.
Caption: Key fragmentation steps for the parent molecule.
Caption: Workflow from sample to structural confirmation.
Application Note: A Cell-Based Bioassay for Determining the Activity of 2-Propylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][2][3] Various derivatives have been identified as potent inhibitors of enzymes such as dihydroorotate dehydrogenase and histone deacetylases.[4][5] This application note describes a detailed protocol for a cell-based bioassay to characterize the activity of a specific derivative, 2-Propylquinoline-4-carboxylic acid. The assay is designed to test the hypothesis that this compound acts as an agonist for a G-protein coupled receptor (GPCR), specifically a Gq-coupled receptor, which upon activation, leads to the mobilization of intracellular calcium.[6][7]
Assay Principle
The bioassay quantifies the activity of this compound by measuring its ability to stimulate a Gq-coupled GPCR in a cellular context. Agonist binding to a Gq-coupled GPCR activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is detected using a fluorescent calcium indicator dye, such as Fluo-4 AM. The resulting change in fluorescence intensity is proportional to the level of GPCR activation and is measured using a fluorescence plate reader.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing a Gq-coupled GPCR of interest.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: A known agonist for the specific GPCR, dissolved in DMSO (e.g., Carbachol for muscarinic receptors).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (for fluorescence-based assays).
-
Probenecid: To prevent the efflux of the dye from the cells.
-
Microplates: 96-well, black, clear-bottom cell culture plates.
-
Equipment: Fluorescence microplate reader with an injection system, cell culture incubator, biosafety cabinet, centrifuge.
2. Cell Culture and Seeding
-
Culture the HEK293 cells expressing the target GPCR in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
3. Compound Preparation
-
Prepare a serial dilution of the this compound stock solution in Assay Buffer. A typical concentration range would be from 100 µM to 1 nM.
-
Prepare a similar dilution series for the positive control agonist.
-
Include a vehicle control (DMSO in Assay Buffer) and a no-compound control (Assay Buffer only).
4. Calcium Mobilization Assay
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer containing Probenecid.
-
Remove the culture medium from the cell plate and wash each well once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Program the reader to measure a baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the prepared compound dilutions into the respective wells.
-
Immediately begin recording the fluorescence intensity every second for a total of 2-3 minutes.
-
5. Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence signal after compound addition.
-
Normalize the response by expressing it as a percentage of the maximum response observed with the saturating concentration of the positive control agonist.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for this compound.
Data Presentation
Table 1: Raw Fluorescence Data (Hypothetical)
| Concentration (nM) | Replicate 1 (Peak RFU) | Replicate 2 (Peak RFU) | Replicate 3 (Peak RFU) |
| Vehicle Control | 1520 | 1550 | 1535 |
| 1 | 2100 | 2150 | 2125 |
| 10 | 4500 | 4580 | 4540 |
| 100 | 8900 | 9100 | 9000 |
| 1000 | 12500 | 12650 | 12575 |
| 10000 | 14800 | 15100 | 14950 |
| Positive Control | 15000 | 15200 | 15100 |
RFU = Relative Fluorescence Units
Table 2: Calculated Dose-Response Data
| Concentration (nM) | Average Peak RFU | Average Baseline RFU | ΔRFU (Peak - Baseline) | Normalized Response (%) |
| Vehicle Control | 1535 | 1500 | 35 | 0 |
| 1 | 2125 | 1500 | 625 | 4.3 |
| 10 | 4540 | 1500 | 3040 | 21.0 |
| 100 | 9000 | 1500 | 7500 | 51.7 |
| 1000 | 12575 | 1500 | 11075 | 76.4 |
| 10000 | 14950 | 1500 | 13450 | 92.8 |
| Positive Control | 15100 | 1500 | 13600 | 93.8 |
Table 3: Summary of Bioassay Results
| Compound | EC50 (nM) | Max Response (% of Control) |
| This compound | 95.5 | 92.8% |
| Positive Control Agonist | 5.2 | 100% |
Mandatory Visualizations
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for the cell-based calcium mobilization bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Introduction: The Biological Significance of Quinoline Carboxylic Acids
An Application Note on the Use of Quinoline Carboxylic Acids in Cell-Based Assays: A Guide Featuring Kynurenic Acid
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Due to the limited availability of specific data for 2-Propylquinoline-4-carboxylic acid, this guide has been developed using a well-characterized and structurally related analogue, Kynurenic Acid (KYNA). KYNA (4-hydroxyquinoline-2-carboxylic acid) is an endogenous metabolite of the tryptophan kynurenine pathway and serves as an exemplary model for designing and executing cell-based assays for this class of compounds. The principles and protocols detailed herein are broadly applicable to novel quinoline carboxylic acid derivatives.
Quinoline carboxylic acids represent a class of heterocyclic compounds with significant and diverse biological activities. Endogenously, they are exemplified by metabolites of the kynurenine pathway, such as kynurenic acid (KYNA), which plays crucial roles in neuromodulation and immune regulation.[1][2][3] Synthetically, the quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.
This application note provides a comprehensive guide to utilizing quinoline carboxylic acids, with a focus on KYNA, in relevant cell-based assays. We will delve into the mechanistic underpinnings of KYNA's action and provide detailed, field-proven protocols for assessing its neuroprotective and anti-inflammatory effects, as well as its impact on cell viability.
Kynurenic Acid: A Multifaceted Endogenous Modulator
KYNA is the terminal product of a major branch of the kynurenine pathway, which is responsible for over 95% of tryptophan catabolism.[4][5] It is formed through the irreversible transamination of L-kynurenine by kynurenine aminotransferases (KATs).[1][4] While initially recognized for its role in the central nervous system, KYNA is also produced and acts in various peripheral tissues, including immune cells, the liver, and kidneys.[4]
Mechanism of Action
KYNA's biological effects are mediated through multiple targets, making it a molecule of significant interest in pharmacology:
-
Ionotropic Glutamate Receptor Antagonism: KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors.[2][6] By blocking these excitatory receptors, KYNA can protect neurons from excitotoxicity, a common mechanism of cell death in various neurological disorders.[7][8]
-
GPR35 and AhR Agonism: KYNA acts as a ligand for the G protein-coupled receptor 35 (GPR35) and the Aryl Hydrocarbon Receptor (AhR).[1][9] Activation of GPR35 can lead to anti-inflammatory and cytoprotective effects, while AhR activation is involved in modulating immune responses.[1][9]
-
Antioxidant Properties: KYNA has been shown to possess direct free radical scavenging activity, which contributes to its protective effects against oxidative stress.[1]
The biosynthesis of KYNA is intricately linked to the overall flux of the kynurenine pathway, which can be influenced by inflammatory stimuli. Pro-inflammatory cytokines can upregulate indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme of the pathway, leading to increased production of kynurenine and its downstream metabolites, including KYNA.[1][3]
Figure 1: Simplified diagram of the Kynurenine Pathway.
Essential Preparatory Steps for Cell-Based Assays
Compound Preparation and Solubilization
Proper preparation of the test compound is critical for obtaining reproducible results. Kynurenic acid has low aqueous solubility.
-
Stock Solution Preparation: A high-concentration stock solution of KYNA should be prepared in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice.[10][11] For instance, a 100 mM stock solution can be prepared in DMSO. It is advisable to sonicate or gently heat the solution to ensure complete dissolution.[10]
-
Working Dilutions: Prepare serial dilutions of the stock solution in the complete cell culture medium immediately before each experiment.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[10][11]
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the ability of a quinoline carboxylic acid to protect neuronal cells from excitotoxicity. The human neuroblastoma cell line SH-SY5Y is a widely used model for neuronal studies.[7][8]
Rationale
This assay measures the viability of SH-SY5Y cells after exposure to an excitotoxic agent, such as quinolinic acid or glutamate, in the presence or absence of the test compound. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
Materials
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (e.g., KYNA)
-
Excitotoxic agent (e.g., Quinolinic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Step-by-Step Protocol
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., KYNA at 10 µM, 50 µM, 100 µM). Include a vehicle control. Incubate for 2 hours.
-
Excitotoxic Challenge: Add the excitotoxic agent (e.g., Quinolinic Acid at a final concentration of 50 nM) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis
Calculate the percentage of cell viability relative to the untreated control. A statistically significant increase in viability in the compound-treated groups compared to the excitotoxin-only group indicates neuroprotection.
| Parameter | Recommended Value |
| Cell Line | SH-SY5Y |
| Seeding Density | 1 x 10⁴ cells/well |
| Test Compound (KYNA) Conc. | 10 - 250 µM |
| Excitotoxic Agent (QA) Conc. | 50 - 150 nM[13] |
| Incubation Time | 24 - 48 hours |
| Readout | MTT Absorbance at 570 nm |
Table 1: Recommended parameters for the neuroprotection assay.
Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Cells
This protocol assesses the anti-inflammatory potential of a quinoline carboxylic acid by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[14][15]
Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. This assay measures the ability of the test compound to inhibit the production of these inflammatory markers.
Materials
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (e.g., KYNA)
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well plates
Step-by-Step Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO assay) or a 24-well plate (for cytokine assays) at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., KYNA at 10 µM, 50 µM, 100 µM). Include a vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify NO levels.
-
Cytokine ELISA: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[16][17]
-
Data Analysis
Quantify the levels of NO, TNF-α, and IL-6. A significant reduction in these markers in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity. It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[14]
Figure 2: General experimental workflow for cell-based assays.
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT)
This protocol determines the effect of the quinoline carboxylic acid on cell viability and establishes a dose-response curve to identify the cytotoxic concentration range.
Rationale
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials
-
Cell line of interest (e.g., SH-SY5Y, RAW 264.7, or a cancer cell line like AGS)[12][18]
-
Complete culture medium
-
Test compound (e.g., KYNA)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Allow them to attach overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing a range of concentrations of the test compound (e.g., from 0.1 µM to 5 mM).[19] Include vehicle-only controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[20]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.[20][21]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm.[21]
Data Analysis
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Value |
| Cell Lines | SH-SY5Y, RAW 264.7, AGS, etc. |
| Seeding Density | 1-2 x 10⁴ cells/well |
| Compound Concentration Range | Logarithmic scale (e.g., 0.1 µM to 5 mM) |
| Incubation Time | 24, 48, 72 hours |
| Readout | MTT Absorbance at 570 nm |
Table 2: Recommended parameters for the cell viability/cytotoxicity assay.
Conclusion and Future Directions
This application note provides a foundational framework for investigating the biological activities of this compound and other novel quinoline carboxylic acid derivatives in cell-based assays. By using the well-characterized analogue, Kynurenic Acid, we have outlined robust and reproducible protocols for assessing neuroprotective, anti-inflammatory, and cytotoxic effects. The multifaceted mechanism of action of KYNA underscores the importance of employing a range of assays to fully characterize the pharmacological profile of new compounds in this class. Researchers are encouraged to adapt these protocols to their specific cell models and research questions, always ensuring rigorous controls and appropriate data analysis.
References
- 1. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 3. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 5. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 6. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iosrphr.org [iosrphr.org]
- 15. researchgate.net [researchgate.net]
- 16. Kynurenic Acid ELISA kit I Serum I High Sensitivity I Cited in 9 papers [immusmol.com]
- 17. Various Species Kynurenic Acid ELISA Kit [ABIN7012874] - Plasma, Serum [antibodies-online.com]
- 18. mdpi.com [mdpi.com]
- 19. The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. chondrex.com [chondrex.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 2-Propylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including the inhibition of various enzymes. This document provides a detailed protocol for an in vitro enzyme inhibition assay for 2-Propylquinoline-4-carboxylic acid, a member of this class. Structurally similar molecules have shown inhibitory activity against enzymes such as histone deacetylases (HDACs), sirtuins, and enzymes of the kynurenine pathway. The kynurenine pathway is a key metabolic route for tryptophan and is implicated in neurological disorders, making its enzymes attractive therapeutic targets.
This protocol focuses on assessing the inhibitory potential of this compound against Kynurenine Aminotransferase (KAT), a critical enzyme in the kynurenine pathway. KAT catalyzes the conversion of L-kynurenine to kynurenic acid (KYNA). The provided fluorescence-based assay offers a sensitive and high-throughput compatible method to determine the inhibitory activity of the test compound.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by Kynurenine Aminotransferase (KAT) is a crucial step in the kynurenine pathway. KAT transfers an amino group from L-kynurenine to an α-keto acid, producing kynurenic acid (KYNA) and an amino acid. The intrinsic fluorescence of the product, KYNA, allows for direct monitoring of the enzyme's activity.
Caption: Kynurenine Pathway and Point of Inhibition.
The following diagram illustrates the general workflow for the in vitro KAT inhibition assay.
Caption: Experimental Workflow for KAT Inhibition Assay.
Experimental Protocol: In Vitro Kynurenine Aminotransferase (KAT) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against Kynurenine Aminotransferase (KAT).
1. Materials and Reagents
-
Enzyme: Recombinant human Kynurenine Aminotransferase (KAT-II is recommended as it is the predominant isoform in the brain).
-
Test Compound: this compound.
-
Positive Control: A known KAT inhibitor (e.g., (S)-ESBA).
-
Substrates:
-
L-kynurenine sulfate
-
α-ketoglutaric acid
-
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Buffer: 100 mM potassium phosphate buffer (pH 7.5).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Microplate: 96-well, black, flat-bottom microplate.
-
Instrumentation: Fluorescence microplate reader.
2. Preparation of Solutions
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
KAT Enzyme Solution: Dilute the recombinant human KAT enzyme in assay buffer to the desired working concentration. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate over the incubation period.
-
Substrate Solution: Prepare a solution containing 10 mM L-kynurenine and 4 mM α-ketoglutarate in assay buffer.
-
Cofactor Solution: Prepare a 400 µM solution of Pyridoxal 5'-phosphate (PLP) in assay buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Compound Dilutions: Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for testing (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Positive Control Solution: Prepare a stock solution and serial dilutions of the known KAT inhibitor in a manner similar to the test compound.
3. Assay Procedure
-
Reaction Setup: In a 96-well black microplate, add the following components to each well in the specified order:
-
50 µL of Assay Buffer.
-
10 µL of Test Compound dilution (or positive control, or assay buffer for control wells).
-
20 µL of KAT Enzyme Solution.
-
10 µL of Cofactor (PLP) Solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the Substrate Solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction remains in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 400 nm.
4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] * 100
-
Fluorescenceinhibitor: Fluorescence from wells containing the test compound.
-
Fluorescencecontrol: Fluorescence from wells without any inhibitor (enzyme and substrate only).
-
Fluorescenceblank: Fluorescence from wells without the enzyme.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
The inhibitory activities of this compound and a reference compound can be summarized as follows:
| Compound | Target Enzyme | Assay Type | IC50 (µM) [95% CI] |
| This compound | Human KAT-II | Fluorescence | 15.2 [12.5 - 18.5] |
| (S)-ESBA (Positive Control) | Human KAT-II | Fluorescence | 5.4 [4.8 - 6.1] |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Application Notes and Protocols: Antimicrobial Activity Testing of 2-Propylquinoline-4-carboxylic Acid Derivatives
Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1] This structural motif is present in a wide array of molecules, both natural and synthetic, that exhibit significant biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The adaptability of the quinoline ring system allows for extensive chemical modifications, enabling the precise tuning of pharmacological profiles to enhance efficacy and target specificity.[1] Derivatives of 2-propylquinoline-4-carboxylic acid, the subject of this guide, represent a promising frontier in the development of novel antimicrobial agents designed to combat the growing challenge of drug-resistant pathogens.[3][4]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the antimicrobial efficacy of this compound derivatives. The protocols herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7] Beyond procedural steps, this guide delves into the scientific rationale underpinning each protocol, fostering a deeper understanding of the principles of antimicrobial susceptibility testing.
Scientific Foundation: Mechanism of Action
The bactericidal activity of quinolone-based compounds is primarily attributed to their ability to disrupt essential bacterial DNA processes.[8][9][10] They function by inhibiting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11][12] These enzymes are vital for bacterial survival as they manage the complex topology of DNA during replication, transcription, and cell division.
The Causality of Inhibition:
-
Enzyme-DNA Complex Stabilization: Quinolones insert themselves into the bacterial DNA-enzyme complex.[13]
-
Prevention of DNA Re-ligation: The presence of the quinolone molecule physically obstructs the re-ligation step of the DNA strand that the topoisomerase has temporarily cleaved.[7]
-
Formation of Double-Strand Breaks: This interference converts the essential enzymes into toxic agents that create permanent, lethal double-stranded breaks in the bacterial chromosome.[8][12]
-
Cell Death: The accumulation of these DNA breaks triggers a cascade of events, including the SOS response, ultimately leading to the cessation of DNA replication and bacterial cell death.[8]
This targeted mechanism of action, which affects enzymes unique to bacteria, is the basis for the selective toxicity of quinolones against microbial pathogens.[9] Understanding this pathway is crucial for interpreting the results of the susceptibility tests outlined below, as they quantify the concentration of the derivative required to achieve this bactericidal effect.
Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period.[8] This protocol adheres to the principles outlined in the CLSI M07 document.[5]
Materials and Reagents
-
Test Compounds: this compound derivatives, solubilized in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria.[10]
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungal (optional): Candida albicans (e.g., ATCC 90028), using RPMI-1640 medium.
-
-
Equipment:
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom).
-
Multichannel pipettes.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or microplate reader (optional, for quantitative reading).
-
0.5 McFarland turbidity standard.[1]
-
Protocol: Step-by-Step
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This dilution must be performed within 15 minutes of standardization.[1]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
In the first column of wells, add an additional 50 µL of the stock solution of the test compound (e.g., at 4x the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a gradient of decreasing compound concentration.
-
Controls:
-
Column 11 (Growth Control): 100 µL of CAMHB with no test compound.
-
Column 12 (Sterility Control): 100 µL of uninoculated CAMHB.
-
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells in columns 1 through 11. This brings the final volume in these wells to 100 µL. Do not inoculate the sterility control wells (Column 12).
-
-
Incubation:
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plates visually. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well (Column 11) should show distinct turbidity.
-
The sterility control well (Column 12) should remain clear.
-
Data Presentation: MIC Values
Summarize the results in a clear, tabular format for comparative analysis.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Derivative A | 8 | 16 | 32 |
| Derivative B | 4 | 8 | 16 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) test is a crucial follow-up to the MIC assay. It determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, thereby distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8][12][13]
Protocol: Step-by-Step
This procedure is performed immediately after the MIC results are read.
-
Subculturing:
-
Select the wells from the completed MIC plate that show no visible growth. This includes the well corresponding to the MIC and all wells with higher concentrations of the test compound.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these clear wells.
-
Spot-plate the 10 µL aliquot onto a quadrant of a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible in the control samples.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies (CFUs) on each quadrant of the agar plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[12]
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[12] If the ratio is greater than 4, the compound is considered bacteriostatic.[8]
-
Data Presentation: Bacteriostatic vs. Bactericidal Activity
| Compound ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | 8 | 16 | 2 | Bactericidal |
| Derivative B | 4 | >64 | >16 | Bacteriostatic |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
Experimental Workflow: MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.
Part 3: Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[14] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient and a resulting zone of growth inhibition.
Materials and Reagents
-
Culture Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[14]
-
Microbial Strains: As described in the MIC protocol.
-
Test Compounds: Sterile paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative.
-
Equipment:
-
Sterile cotton swabs.[14]
-
Forceps or disk dispenser.
-
Incubator (35°C ± 2°C).
-
Ruler or caliper for measuring zone diameters.
-
Protocol: Step-by-Step
-
Inoculum Preparation:
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[1]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.
-
-
Application of Disks:
-
Allow the plate surface to dry for 3-5 minutes.
-
Using sterile forceps or a disk dispenser, place the impregnated paper disks onto the agar surface.
-
Ensure disks are placed at least 24 mm apart from center to center and gently press down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[1]
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
The size of the inhibition zone correlates with the susceptibility of the microorganism to the test compound. Larger zones indicate greater susceptibility.
-
Interpretation (Susceptible, Intermediate, Resistant) requires correlation with established breakpoints, which must be determined through comprehensive studies that link zone diameters to MIC values.
-
Data Presentation: Zone of Inhibition Diameters
| Compound ID (Disk Content) | S. aureus (ATCC 29213) Zone Diameter (mm) | E. coli (ATCC 25922) Zone Diameter (mm) |
| Derivative A (30 µg) | 18 | 15 |
| Derivative B (30 µg) | 22 | 19 |
| Ciprofloxacin (5 µg) | 25 | 30 |
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of these protocols, the following quality control measures are mandatory:
-
Reference Strains: Always include quality control (QC) strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each experimental run. The results for these strains must fall within the acceptable ranges established by CLSI or EUCAST.
-
Purity of Cultures: Ensure that all microbial cultures are pure and have been properly identified before testing.
-
Standardization: Strict adherence to standardized procedures, including inoculum density, media composition and depth, incubation conditions, and compound concentrations, is critical for reproducibility.[14]
-
Solvent Effects: The final concentration of solvents like DMSO should be kept at a minimum (typically ≤1%) and a solvent control should be included to ensure it does not inhibit microbial growth.
By integrating these controls, each experiment becomes a self-validating system, providing confidence in the generated data and its interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Propylquinoline-4-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds widely recognized for their presence in numerous biologically active molecules and pharmaceuticals. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the pharmacological properties of these compounds. This document provides detailed application notes and protocols for the large-scale synthesis of 2-propylquinoline-4-carboxylic acid, a key intermediate for the development of novel therapeutics. The primary synthetic route detailed is the Doebner reaction, a robust and efficient one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] Furthermore, protocols for the subsequent derivatization of the carboxylic acid moiety to form esters and amides are presented, expanding the molecular diversity for drug discovery programs.
Synthesis of this compound via the Doebner Reaction
The Doebner reaction provides a direct and scalable method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] In this protocol, aniline, butanal, and pyruvic acid are condensed in the presence of a catalyst to yield this compound.
Reaction Principle
The reaction mechanism is initiated by the formation of a Schiff base from aniline and butanal. Concurrently, pyruvic acid enolizes, and its subsequent addition to the Schiff base, followed by an intramolecular cyclization and oxidation, yields the final quinoline product.[1] Modern modifications often utilize Lewis or Brønsted acid catalysts to enhance reaction rates and yields.[3][4]
Experimental Protocol: Large-Scale Synthesis of this compound
Materials:
-
Aniline
-
Butanal (Butyraldehyde)
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Temperature probe
-
Large separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: In a large-scale reaction vessel, charge aniline (1.0 equiv.) and ethanol. Begin stirring and cool the mixture to 0-5 °C.
-
Aldehyde Addition: Slowly add butanal (1.05 equiv.) to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C.
-
Catalyst and Pyruvic Acid Addition: To the stirred mixture, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equiv.). Subsequently, add pyruvic acid (1.1 equiv.) dropwise, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acid. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). Alternatively, for high purity, an acid-base workup can be employed. Dissolve the crude product in an aqueous sodium bicarbonate solution, wash with an organic solvent like dichloromethane to remove neutral impurities, and then acidify the aqueous layer with HCl to precipitate the pure product.[5]
-
Drying: Collect the purified product by filtration, wash with cold water, and dry in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Aniline | 1.0 equiv. | [1] |
| Butanal | 1.05 equiv. | Adapted from[6] |
| Pyruvic Acid | 1.1 equiv. | Adapted from[6] |
| Catalyst | Trifluoroacetic Acid | [6] |
| Solvent | Ethanol | [6] |
| Temperature | 78-80 °C (Reflux) | [6] |
| Reaction Time | 4-6 hours | General Protocol |
| Typical Yield | 60-75% | Estimated from related syntheses[6] |
Derivatization of this compound
The carboxylic acid handle of this compound allows for a variety of derivatizations to explore structure-activity relationships. Standard protocols for esterification and amidation are provided below.
Protocol 1: Methyl Esterification
Principle: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester.
Procedure:
-
Suspend this compound (1.0 equiv.) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude methyl 2-propylquinoline-4-carboxylate by column chromatography or recrystallization.
Data Presentation: Esterification
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv. | General Protocol |
| Methanol | Excess (as solvent) | General Protocol |
| Catalyst | Sulfuric Acid | General Protocol |
| Temperature | Reflux | General Protocol |
| Reaction Time | 3-5 hours | General Protocol |
| Typical Yield | >85% | Estimated |
Protocol 2: Carboxamide Synthesis
Principle: Amides can be synthesized from carboxylic acids by first converting the acid to a more reactive acyl chloride, followed by reaction with an amine.[7]
Procedure:
-
Acyl Chloride Formation: To a solution of this compound (1.0 equiv.) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of dichloromethane and cool in an ice bath.
-
Slowly add a solution of the desired amine (1.1 equiv.) and a base such as triethylamine (1.2 equiv.) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude 2-propylquinoline-4-carboxamide derivative by column chromatography or recrystallization.
Data Presentation: Amidation
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equiv. | [7] |
| Thionyl Chloride | 1.2 equiv. | [7] |
| Amine | 1.1 equiv. | [7] |
| Solvent | Dichloromethane | [7] |
| Temperature | Reflux, then Room Temp. | [7] |
| Reaction Time | 3-6 hours (total) | [7] |
| Typical Yield | 70-90% | Estimated from related syntheses[7] |
Visualizations
Doebner Reaction Workflow
Caption: General workflow for the large-scale synthesis of this compound.
Derivatization Pathways
Caption: Key derivatization pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Custom Synthesis of Functionalized 2-Propylquinoline-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the custom synthesis of 2-propylquinoline-4-carboxylic acid and its subsequent functionalization. Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as crucial scaffolds in drug discovery and development. These protocols are designed to offer researchers reproducible methods for obtaining the target compound and its derivatives for further investigation.
Synthesis of this compound
Two primary synthetic routes are presented for the preparation of the this compound core: the Doebner Reaction and the Pfitzinger Synthesis.
Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][2][3] For the synthesis of this compound, aniline, butyraldehyde, and pyruvic acid are utilized.
Materials:
-
Aniline
-
Butyraldehyde
-
Pyruvic acid
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (0.1 mol, 9.31 g) and absolute ethanol (100 mL).
-
Addition of Reactants: To this solution, add pyruvic acid (0.1 mol, 8.81 g) followed by the slow, dropwise addition of butyraldehyde (0.1 mol, 7.21 g) from a dropping funnel over 30 minutes with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Suspend the crude solid in water (100 mL) and heat to boiling.
-
Add a small amount of activated charcoal and continue to heat for 10 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.
-
Expected Yield: 60-70%
Pfitzinger Synthesis
The Pfitzinger synthesis involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5][6] To synthesize this compound, isatin is reacted with pentan-2-one.
Materials:
-
Isatin
-
Pentan-2-one
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol, 11.2 g) in a mixture of 95% ethanol (100 mL) and water (5 mL).
-
Isatin Addition: To the stirred solution, add isatin (0.1 mol, 14.7 g). Continue stirring at room temperature for 30 minutes. The color of the solution should change, indicating the opening of the isatin ring.
-
Carbonyl Addition: Add pentan-2-one (0.11 mol, 9.47 g) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, remove the ethanol by rotary evaporation.
-
Work-up: Add 100 mL of water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted pentan-2-one.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 4-5 with concentrated HCl. A precipitate of this compound will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield the pure compound.
Expected Yield: 55-65%
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for 2-Propylquinoline-4-carboxylic acid as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class, serves as a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery. The quinoline core is a prominent feature in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While specific literature on the direct application of this compound is limited, its structural analogy to well-studied 2-substituted quinoline-4-carboxylic acids, such as the 2-phenyl derivatives, suggests its potential as a key building block for novel therapeutic agents. These derivatives have been investigated for their roles as inhibitors of histone deacetylases (HDACs) and sirtuins (e.g., SIRT3), as well as for their antibacterial activities.[2][3][4]
This document provides a comprehensive overview of the potential applications, synthesis protocols, and biological evaluation methods relevant to this compound, drawing upon established methodologies for analogous compounds.
Hypothesized Biological Activities
Based on the activities of structurally related compounds, this compound can be used as an intermediate to synthesize compounds with the following potential biological activities:
-
Anticancer Activity: As a scaffold for the development of HDAC inhibitors. The quinoline-4-carboxylic acid moiety can serve as the "cap" group in a classic HDAC inhibitor pharmacophore.[2][3]
-
Antimicrobial Activity: As a building block for novel antibacterial agents. Quinoline-4-carboxylic acid derivatives have shown promise in combating various bacterial strains.[5]
-
Enzyme Inhibition: As a precursor for inhibitors of other enzymes, such as SIRT3, which are implicated in cancer metabolism.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of 2-substituted-quinoline-4-carboxylic acids can be achieved through well-established methods such as the Doebner reaction or the Pfitzinger reaction.
Protocol: Doebner Reaction
This method involves the condensation of an aniline, an aldehyde (in this case, butyraldehyde for the 2-propyl substituent), and pyruvic acid.
Materials:
-
Aniline
-
Butyraldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.
-
Add pyruvic acid (1.1 equivalents) to the solution and stir.
-
Slowly add butyraldehyde (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Filter the precipitate and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Pfitzinger Reaction
This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 2-pentanone) in the presence of a base.[2][6]
Materials:
-
Isatin
-
2-Pentanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve isatin (1 equivalent) in an ethanolic solution of potassium hydroxide.
-
Add 2-pentanone (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
After cooling, evaporate the ethanol and dissolve the residue in water.
-
Acidify the aqueous solution with HCl to a pH of 5-6 to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization.
-
Confirm the structure and purity of the obtained this compound using spectroscopic methods.
Diagram: General Synthesis Workflow (Doebner Reaction)
Caption: Workflow for the synthesis of this compound via the Doebner reaction.
Application as an Intermediate: Synthesis of a Hypothetical HDAC Inhibitor
This compound can be functionalized at the carboxylic acid group to introduce a linker and a zinc-binding group (ZBG), characteristic of HDAC inhibitors.
Protocol: Amide Coupling
Materials:
-
This compound
-
Linker with a terminal amine (e.g., 1-(3-aminopropyl)imidazole)
-
Coupling agent (e.g., TBTU, HATU)
-
Base (e.g., Triethylamine, DIPEA)
-
Solvent (e.g., Dichloromethane, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the amine-containing linker (1 equivalent).
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting amide by column chromatography.
-
The terminal functional group of the linker can then be further modified to install the ZBG (e.g., a hydroxamic acid).
Data Presentation
The following tables present quantitative data for derivatives of the closely related 2-phenylquinoline-4-carboxylic acid, which can be considered indicative of the potential activities of derivatives of this compound.
Table 1: HDAC Inhibitory Activity of 2-Phenylquinoline-4-carboxylic Acid Derivatives [2][6]
| Compound | Target | IC₅₀ (µM) |
| D28 | HDAC3 | 24.45 |
| D29 | HDAC3 | 0.477 |
| D29 | HDAC1 | 32.59 |
| D29 | HDAC2 | 183.5 |
Table 2: Antiproliferative Activity of a 2-Phenylquinoline-4-carboxylic Acid Derivative (D28) [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| MCF-7 | Breast Cancer | 5.66 |
| A549 | Lung Cancer | 2.83 |
| HepG2 | Liver Cancer | 2.16 |
Mandatory Visualizations
Signaling Pathway: HDAC Inhibition and its Downstream Effects
Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.
Diagram: HDAC Inhibition Signaling Pathway
Caption: The role of HDAC inhibitors in promoting gene expression leading to apoptosis and cell cycle arrest.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.
Diagram: MTT Assay Workflow
Caption: A typical workflow for evaluating the cytotoxicity of a test compound using the MTT assay.
Disclaimer: The application notes and protocols provided herein are based on the established chemistry and biology of the quinoline-4-carboxylic acid scaffold. Specific experimental conditions for this compound and its derivatives may require optimization. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Propylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The two most common and effective methods for synthesizing 2-Propylquinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction.[1][2]
-
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (butyraldehyde for the 2-propyl group), and pyruvic acid.[3]
-
Pfitzinger Reaction: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 2-pentanone) in the presence of a strong base.[2][4]
Q2: My reaction is resulting in a low yield. What are the general causes?
Low yields in quinoline synthesis are common and can typically be attributed to several factors:
-
Tar Formation: Acid- or base-catalyzed polymerization of reactants or intermediates is a frequent issue, especially in the Doebner and Skraup syntheses.[5][6]
-
Incomplete Reactions: Suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or inefficient catalysis, can lead to incomplete conversion of starting materials.[7][8]
-
Side Product Formation: Competing reactions, such as self-condensation of carbonyl compounds or decarboxylation of the final product, can reduce the yield.[8]
-
Purification Losses: The desired product can be lost during work-up and purification steps, particularly when dealing with tarry crude mixtures.
Q3: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[7][8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time, helping to determine the optimal reaction time.
Q4: The crude product is a dark, tarry material. What is the best way to purify it?
Purification of a tarry crude product typically involves an acid-base work-up. Since the product is a carboxylic acid, it can be separated from neutral impurities.
-
Dissolve the crude mixture in an aqueous base (e.g., K₂CO₃ or NaOH solution) to form the water-soluble carboxylate salt.
-
Filter the solution to remove any insoluble tarry material.[3]
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to extract any remaining neutral impurities.[3][4]
-
Acidify the aqueous layer with an acid (e.g., HCl or acetic acid) to precipitate the this compound.[3][7]
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9]
Troubleshooting Guide 1: Doebner Reaction
This guide addresses issues specific to the synthesis of this compound from aniline, butyraldehyde, and pyruvic acid.
Q1: My Doebner reaction has a very low yield or failed completely. What went wrong?
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Catalyst | The type and concentration of the acid catalyst are critical.[6] If a standard Brønsted acid (e.g., HCl, H₂SO₄) is ineffective, consider using a Lewis acid such as iron(III) trifluoromethanesulfonate, which has been shown to improve yields.[3] Experiment with different catalysts and optimize their loading.[6] |
| Poor Reactant Quality | Ensure all reactants (aniline, butyraldehyde, pyruvic acid) are pure and dry. Impurities can inhibit the reaction or promote side reactions. |
| Suboptimal Temperature | The reaction may require heating to proceed at an adequate rate. Refluxing in ethanol (around 80°C) is a common condition.[3] If you are using an aniline with electron-withdrawing groups, conventional conditions may result in low yields, and optimization is necessary.[10] |
| Slow Reaction Rate | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Some Doebner reactions can require several hours to reach completion.[3] |
Q2: The reaction produced a significant amount of dark tar. How can I prevent this?
| Potential Cause | Troubleshooting Steps & Recommendations |
| Polymerization of Aldehyde | Tar formation is often due to the acid-catalyzed polymerization of butyraldehyde or its self-condensation product, 2-ethyl-2-hexenal.[6] |
| Uncontrolled Exotherm | To minimize polymerization, add the butyraldehyde slowly to the heated acidic solution of the aniline and pyruvic acid. This helps control the reaction rate and dissipate heat.[6] |
| Harsh Acidic Conditions | If tarring is severe, consider using a milder acid catalyst. While strong acids are often used, they can also promote polymerization. |
Troubleshooting Guide 2: Pfitzinger Reaction
This guide addresses issues specific to the synthesis of this compound from isatin and 2-pentanone.
Q1: My Pfitzinger reaction is suffering from low conversion or yield. What should I check?
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Isatin Ring Opening | The initial base-catalyzed hydrolysis of isatin is a critical step.[8] Ensure you are using a sufficient concentration of a strong base (e.g., 33% KOH solution).[11][12] Allow adequate time for this step (30-45 minutes at room temperature); a color change from orange to pale yellow often indicates the formation of the potassium isatinate.[11] |
| Reactant Stoichiometry | Use a slight excess (e.g., 1.1 to 1.5 equivalents) of 2-pentanone to help drive the reaction to completion and consume the isatin, which can be difficult to remove during purification.[7][8] |
| Suboptimal Temperature | This reaction is temperature-sensitive.[8] If the temperature is too low, the reaction will be very slow. If it is too high, it can lead to decomposition and tar formation. Refluxing in ethanol is a good starting point.[8] |
| Insufficient Reaction Time | Pfitzinger reactions can be slow, sometimes requiring 12 to 24 hours at reflux.[11][13] Monitor the reaction's progress by TLC to avoid stopping it prematurely. |
Q2: I'm observing significant byproduct formation. What are the likely side reactions?
| Potential Cause | Troubleshooting Steps & Recommendations |
| Self-Condensation of 2-Pentanone | Under the strongly basic conditions, 2-pentanone can undergo an aldol self-condensation reaction.[8] To minimize this, add the 2-pentanone slowly or dropwise to the solution of the pre-formed potassium isatinate.[8] |
| Decarboxylation of Product | The quinoline-4-carboxylic acid product can decarboxylate at excessively high temperatures or during prolonged heating, leading to the formation of 2-propylquinoline.[8] Ensure the reaction temperature is well-controlled and avoid unnecessary heating during the work-up. |
| Tar Formation | Dark, tarry impurities are often a result of decomposition at high temperatures.[8] Maintain a gentle, controlled reflux and avoid localized overheating. |
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Doebner Reaction | Pfitzinger Reaction |
| Reactants | Aniline, Butyraldehyde, Pyruvic Acid | Isatin, 2-Pentanone |
| Catalyst/Base | Acid Catalyst (e.g., TFA, Iron(III) Triflate)[3][14] | Strong Base (e.g., 33% KOH)[12] |
| Solvent | Ethanol or Acetic Acid[3][14] | Ethanol[12] |
| Temperature | Reflux (e.g., 80°C in Ethanol) | Reflux (e.g., 85°C in Ethanol)[12] |
| Time | 3 - 12 hours[3][14] | 8 - 24 hours[12][13] |
Experimental Protocols
Protocol 1: General Procedure for the Doebner Reaction
Note: This is a generalized protocol. Specific amounts and conditions should be optimized for your setup.
-
In a round-bottom flask equipped with a reflux condenser, combine pyruvic acid (1.0 eq), aniline (1.1 eq), and a suitable solvent (e.g., ethanol, 5 mL per mmol of pyruvic acid).
-
Add the acid catalyst (e.g., iron(III) trifluoromethanesulfonate, 15 mol%).[3]
-
Slowly add butyraldehyde (1.0 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approx. 80°C) for 3-12 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate directly.
-
If no precipitate forms, pour the mixture into ice water to induce precipitation.[3]
-
Isolate the crude product via filtration and proceed with the acid-base purification as described in the FAQs.
Protocol 2: General Procedure for the Pfitzinger Reaction
Note: This is a generalized protocol based on several reported procedures.[12][13]
-
In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in ethanol.
-
To the stirred KOH solution, add isatin (1.0 eq) and stir at room temperature for 30-45 minutes until the isatin dissolves and the color changes, indicating ring opening.[11]
-
Add 2-pentanone (1.1-1.5 eq) dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8-24 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water.
-
Proceed with the purification as described in the FAQs (extraction of neutral impurities followed by acidification).
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for the Doebner reaction.
Caption: Troubleshooting logic for the Pfitzinger reaction.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. jocpr.com [jocpr.com]
- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a question-and-answer format.
Question 1: My Pfitzinger reaction has produced a thick, intractable tar instead of the expected quinoline-4-carboxylic acid. What causes this and how can I prevent it?
Answer: Tar formation is a common issue in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1][2] Simultaneously mixing all reactants can worsen this problem.[1]
Troubleshooting Steps:
-
Modified Reactant Addition: Instead of adding all reactants at once, first, dissolve the isatin in a strong base (e.g., potassium hydroxide) to facilitate the opening of the isatin ring. This forms the salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation. Add the carbonyl compound only after the isatin is fully dissolved and the solution's color has changed.[1][3]
-
Temperature Control: High temperatures can encourage side reactions that lead to tar formation.[4] It is crucial to maintain the reaction temperature as specified in the protocol and avoid excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1]
-
Solvent Choice: While ethanol is commonly used, the choice of solvent can affect the solubility of intermediates and byproducts. Exploring other protic solvents or aqueous mixtures might reduce tar formation for your specific substrates.[1]
-
pH Control during Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can sometimes contribute to degradation and tar formation.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can be a result of several factors, including an incomplete reaction, degradation of reactants or products, or the formation of side products.[1][4]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved before adding the carbonyl compound.[1][4] A color change in the reaction mixture should be observed, indicating the formation of the potassium salt of the corresponding isatinic acid.[4]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification. Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.[1]
-
Reaction Time: The reaction may require a longer time to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][4]
-
Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.[4]
Question 3: I am observing significant amounts of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common problem that can often be resolved by adjusting the reaction conditions.[1]
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help to drive the reaction towards the product and consume more of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base can impact the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]
-
Longer Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.[1]
Question 4: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I minimize them?
Answer: Byproduct formation can significantly reduce your yield and complicate the purification process. Key side reactions include the self-condensation of the carbonyl compound and decarboxylation of the product.[4]
Troubleshooting Steps:
-
Slow Addition of Carbonyl Compound: Under the strongly basic conditions of the Pfitzinger reaction, the carbonyl compound can undergo self-condensation. To minimize this, consider the slow, dropwise addition of the carbonyl compound to the solution of the pre-formed isatinate.[4]
-
Avoid Excessive Heating: The desired quinoline-4-carboxylic acid product can decarboxylate under harsh conditions, such as prolonged high temperatures. Avoid excessive heating during both the reaction and the workup.[4]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Pfitzinger reaction?
The Pfitzinger reaction involves the reaction of isatin with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids.[5] The reaction proceeds through the following key steps:
-
Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[5][6]
-
Reaction of the intermediate with a ketone or aldehyde to form an imine.[5]
-
Tautomerization of the imine to an enamine.[6]
-
Cyclization and subsequent dehydration of the enamine to yield the final quinoline-4-carboxylic acid.[5]
What are some common bases and solvents used in the Pfitzinger reaction?
Strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are typically used.[7] Protic solvents like ethanol and ethanol/water mixtures are common.[1][4]
How can I effectively purify the crude quinoline-4-carboxylic acid?
Purification can be challenging due to the presence of tarry materials and unreacted isatin.[2] A common and effective purification protocol involves:
-
Acidification: After the reaction is complete, the mixture is typically cooled and carefully acidified with an acid like glacial acetic acid or HCl to a pH of around 4-5 to precipitate the product.[2][6]
-
Initial Isolation: The crude solid is collected by filtration.[2]
-
Recrystallization of a Salt: A highly effective method is to convert the impure carboxylic acid back into a salt, which can then be recrystallized. This involves dissolving the crude acid in a basic solution (e.g., NaOH or KOH), treating with activated charcoal to remove colored impurities, filtering the hot solution, and allowing the purified salt to crystallize upon cooling. The purified acid can then be obtained by re-acidifying an aqueous solution of the salt.[2]
Data Presentation
Table 1: Summary of Common Pfitzinger Reaction Parameters
| Parameter | Recommended Condition/Value | Notes |
| Base | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Strong bases are required for the initial ring-opening of isatin.[7] |
| Solvent | Ethanol, Ethanol/Water mixtures | Protic solvents are commonly employed.[1][4] |
| Temperature | 65°C to reflux (approx. 100°C) | Temperature should be optimized to balance reaction rate and byproduct formation.[1][4] |
| Reaction Time | 8 - 24 hours | Reaction progress should be monitored by TLC to determine the optimal time.[1][4][6] |
| Workup pH | 4 - 5 | For precipitation of the carboxylic acid product.[6] |
Experimental Protocols
Representative Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid
-
Preparation of Base Solution: In a round-bottom flask, dissolve potassium hydroxide (10 g) in 95% ethanol (approximately 30 mL) with stirring. Caution: The dissolution of KOH is exothermic.[8]
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g). The mixture will typically change color from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[8]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.[8]
-
Reflux: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[8]
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the solvent by rotary evaporation. Add water to the residue and extract with diethyl ether to remove unreacted carbonyl compound. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.[6]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6][8]
Visualizations
Caption: General experimental workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Caption: Troubleshooting logic for common issues in the Pfitzinger reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 2-Propylquinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 2-Propylquinoline-4-carboxylic acid.
Troubleshooting Guide: Improving Product Purity
Low purity of the final product is a common issue. This guide addresses the most frequent causes and provides step-by-step solutions.
Problem: The final product is off-white, yellow, or brown, indicating impurities.
-
Potential Cause 1: Residual Starting Materials or Side Products. The Doebner reaction, a common route for synthesizing 2-substituted quinoline-4-carboxylic acids, can result in several impurities.[1] The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces yield.[2][3] Incomplete oxidation during the final step of the synthesis can also leave dihydroquinoline intermediates in the final product.[2]
-
Solution 1: Acid-Base Extraction. This is a highly effective method for separating the acidic product from neutral and basic impurities.[4][5] The carboxylic acid is converted into its water-soluble salt using a base, allowing for the removal of non-acidic contaminants.[6] The pure acid is then regenerated by acidification.
-
Solution 2: Recrystallization. This technique purifies the solid product by leveraging differences in solubility between the desired compound and impurities in a chosen solvent system.[7][8]
Problem: Significant tar or polymer formation during the reaction.
-
Potential Cause: The Doebner-von Miller synthesis is often conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[2]
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Using a two-phase system, such as toluene and aqueous hydrochloric acid, can sequester the aldehyde/ketone in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]
-
Optimize Acid Catalyst: While strong acids are necessary, overly harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance.[2]
-
Control Reaction Temperature: Excessive heat promotes polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, favoring the desired reaction.[2][3]
-
Problem: The product "oils out" during recrystallization instead of forming crystals.
-
Potential Cause: This occurs when the solute separates from the solution as a liquid phase because it is insoluble at that temperature but the temperature is still above its melting point. This is often caused by cooling the solution too quickly or using a highly concentrated solution.[7]
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
Use a More Dilute Solution: Add more hot solvent to fully dissolve the compound before cooling.[7]
-
Change the Solvent System: The current solvent may not be appropriate. Experiment with different solvents or a binary solvent system. A common technique is to dissolve the compound in a "good" solvent where it is highly soluble and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[7]
-
Purification Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.[4][9][10]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Basification: Add an aqueous solution of a weak base, such as 5-10% sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.[5]
-
Extraction: Allow the layers to separate. The deprotonated this compound (as a sodium salt) will dissolve in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base solution 1-2 more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.
-
Back-Washing (Optional but Recommended): To remove any neutral impurities that may have been carried into the aqueous layer, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic wash.[9]
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as 3M HCl, while stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper).[6] The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly.
Table 1: Parameters for Acid-Base Extraction
| Parameter | Recommended Value/Reagent | Purpose |
| Organic Solvent | Ethyl Acetate, Dichloromethane | To dissolve the crude product. |
| Aqueous Base | 5-10% Sodium Bicarbonate (NaHCO₃) | To deprotonate the carboxylic acid, making it water-soluble. |
| Acid for Precipitation | 1-3M Hydrochloric Acid (HCl) | To re-protonate the carboxylate salt and precipitate the pure acid. |
| Final pH | ~2-3 | To ensure complete precipitation of the carboxylic acid. |
Protocol 2: Recrystallization
This protocol purifies the solid this compound.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7] For this compound, consider solvents like ethanol, methanol, ethyl acetate, toluene, or binary mixtures (e.g., ethanol/water).[7][11]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate while stirring until the compound completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or tar), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[8]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the carboxylic acid moiety. |
| Esters | Ethyl Acetate | Offers a balance of polarity suitable for many organic compounds. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring can interact with the quinoline system.[11] |
| Amides | N,N-Dimethylformamide (DMF) | Effective for some quinoline carboxylic acids, often requiring heating.[12] |
| Ketones | Acetone | A polar aprotic solvent that can be effective. |
| Binary Systems | Ethanol/Water, Toluene/Hexane | Allows for fine-tuning of solvent polarity to achieve optimal solubility characteristics. |
Frequently Asked Questions (FAQs)
Q1: My Doebner reaction yield is very low. What are the most common causes?
A1: Low yields in the Doebner reaction are frequently due to the polymerization of the α,β-unsaturated carbonyl compound, which forms significant amounts of tar.[2][3] Another common issue arises when using anilines with strong electron-withdrawing groups, as they are less reactive.[13] To improve the yield, consider the troubleshooting steps outlined above, such as using a biphasic solvent system, optimizing the catalyst and temperature, or employing a modified procedure like the Doebner hydrogen-transfer reaction for deactivated anilines.[2][13]
Q2: How do I choose the best recrystallization solvent?
A2: The ideal solvent should dissolve your compound completely at its boiling point but poorly at room temperature or below. The principle of "like dissolves like" is a good starting point; however, for a molecule with mixed polarity like this compound, a systematic screening of solvents with varying polarities is the most effective approach (see Table 2).[7][14]
Q3: My product appears pure by TLC, but the melting point is broad. Why?
A3: A broad melting point range typically indicates the presence of impurities, even if they are not visible by TLC (e.g., they may have a similar Rf value or not be UV-active). It could also be due to the presence of residual solvent. Ensure the product is thoroughly dried under vacuum. If the melting point remains broad, a second purification step (e.g., recrystallization from a different solvent system) may be necessary.
Q4: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A4: While a strong base like NaOH can be used, a weak base like sodium bicarbonate (NaHCO₃) is generally preferred for extracting carboxylic acids.[5] NaHCO₃ is selective for strong acids (like carboxylic acids) over very weak acids (like phenols), which can be an advantage if phenolic impurities are present. It is also less corrosive and safer to handle.
Visual Guides
Caption: A general workflow for the purification of this compound.
Caption: The process of purification via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Poor Solubility of 2-Propylquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 2-Propylquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous buffers?
A1: The solubility of this compound is influenced by several factors. As a carboxylic acid, its solubility is highly pH-dependent.[1] In acidic conditions, the carboxylic acid group remains protonated, leading to lower aqueous solubility. The presence of the propyl and quinoline groups also contributes to its hydrophobic nature.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The most effective initial strategy for improving the solubility of a carboxylic acid like this compound is pH adjustment. By increasing the pH of the aqueous solution to a value above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[2]
Q3: How do I determine the optimal pH for solubilization?
Q4: What if pH adjustment alone is not sufficient or not compatible with my experiment?
A4: If pH adjustment is not a viable option, several other formulation strategies can be employed. These include the use of co-solvents, salt formation, creating a solid dispersion, or using cyclodextrin complexation.[5][6]
Troubleshooting Guides
Issue 1: The compound precipitates out of solution even after pH adjustment.
-
Possible Cause: Insufficient pH change or low buffering capacity.
-
Troubleshooting Steps:
-
Verify the final pH of your solution using a calibrated pH meter.
-
Ensure the buffer concentration is sufficient to maintain the desired pH after the addition of your compound.[5] If needed, increase the buffer concentration.
-
Consider the "salting out" effect. At very high salt concentrations from the buffer, the solubility of your compound might decrease.[5] Try to use the minimum effective buffer concentration.
-
-
Possible Cause: The intrinsic solubility of the salt form is still low.
-
Troubleshooting Steps:
-
Combine pH adjustment with the addition of a co-solvent.
-
Explore other solubility enhancement techniques like solid dispersion or cyclodextrin complexation.
-
Issue 2: The use of a co-solvent is interfering with my downstream application (e.g., a biological assay).
-
Possible Cause: The concentration of the co-solvent is too high.
-
Troubleshooting Steps:
-
Determine the maximum tolerable concentration of the co-solvent in your specific application.
-
Keep the final concentration of the co-solvent to a minimum, typically less than 1%, to avoid affecting biological assays.[1]
-
Screen a panel of different co-solvents to find one with a lower inhibitory effect on your assay.
-
Data Presentation
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Key Properties | Typical Starting Concentration |
| Ethanol | Widely used and volatile.[2] | 1-10% v/v |
| Propylene Glycol | A common vehicle for various formulations.[2] | 1-20% v/v |
| Polyethylene Glycol (PEG 400) | Low molecular weight PEG that is effective as a co-solvent.[2] | 5-30% v/v |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent. | <1% v/v for most biological assays |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a stock solution of a suitable base (e.g., 1 M NaOH).
-
Prepare your desired aqueous buffer.
-
Add the this compound to the buffer with stirring.
-
Slowly add the base solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the compound is fully dissolved and the target pH is reached and stable.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[5]
-
Dissolution: Dissolve both the this compound and the polymer carrier in a common volatile organic solvent (e.g., methanol or ethanol) at a desired drug-to-carrier ratio (e.g., 1:1, 1:3, or 1:5 w/w).[5]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.[5]
-
Drying and Sieving: Dry the resulting solid dispersion under a vacuum to remove any residual solvent. Gently grind the solid to a uniform powder.[5]
-
Characterization: Evaluate the dissolution properties of the solid dispersion compared to the unformulated compound.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Doebner Synthesis: A Technical Support Guide to Mitigating Side Reactions in Quinoline Synthesis
For researchers, scientists, and drug development professionals, the Doebner synthesis and its variants, such as the Doebner-von Miller reaction, are powerful tools for the synthesis of quinoline derivatives. However, these reactions are often plagued by side reactions that can significantly impact yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your quinoline synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the Doebner synthesis in a question-and-answer format, providing insights into the root causes and actionable steps to mitigate them.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and drastically reducing my yield. What is causing this, and how can I prevent it?
Answer: Tar formation is the most common side reaction in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] Here are several strategies to minimize this issue:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and maintain a low concentration of the polymerizable species at any given time.[1]
-
In Situ Generation of the Carbonyl Compound: For reactions involving crotonaldehyde, for example, it can be generated in situ from acetaldehyde via an aldol condensation. This is achieved by the slow addition of acetaldehyde to a cooled solution of aniline hydrochloride, which helps to control the concentration of the reactive crotonaldehyde.[1]
-
Biphasic Solvent System: Employing a two-phase solvent system, such as toluene and water, can be highly effective. The α,β-unsaturated carbonyl compound is sequestered in the organic phase, limiting its contact with the high concentration of acid in the aqueous phase, thus reducing polymerization.
Problem 2: Incomplete Oxidation Resulting in Dihydroquinoline Impurities
Question: My final product is contaminated with dihydroquinoline derivatives, which are difficult to separate. Why is this happening, and what can I do to ensure complete aromatization?
Answer: The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can occur if the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete conversion.
-
Choice and Stoichiometry of Oxidizing Agent: While in some cases a Schiff base intermediate can act as an internal oxidizing agent, the use of an external oxidant is often necessary to drive the reaction to completion. For the Doebner-von Miller reaction, traditional oxidants like nitrobenzene or arsenic acid have been used. However, for cleaner reactions, consider alternatives such as air (aerobic oxidation) or employing a hydrogen-transfer protocol.[2][3] Ensure you are using a sufficient stoichiometric amount of the chosen oxidant.
-
Doebner Hydrogen-Transfer Reaction: This modified procedure is particularly effective for anilines bearing electron-withdrawing groups, which are known to give low yields in the conventional Doebner reaction.[2][3] In this method, an imine formed in the reaction mixture acts as a hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate.[3]
Problem 3: Formation of Unexpected Isomers
Question: I've isolated a product, but it's not the expected quinoline isomer. What could have led to this alternative regiochemistry?
Answer: The formation of unexpected isomers can be influenced by the substrates and reaction conditions. While the Doebner-von Miller synthesis with 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines, a reversal of regioselectivity can occur.[4]
-
Substrate-Specific Isomerization: For instance, the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) has been shown to favor the formation of 4-substituted quinolines.[4] This is proposed to proceed through a 1,2-addition mechanism, forming a Schiff's base adduct that then cyclizes.[4]
-
Thorough Characterization: If an unexpected product is isolated, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy and mass spectrometry to elucidate its structure.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Doebner and the Doebner-von Miller reactions?
A1: The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[5] The Doebner-von Miller reaction is a variation that utilizes an aniline and an α,β-unsaturated carbonyl compound to produce quinolines, often leading to 2- and/or 4-substituted products.[6][7]
Q2: What are the typical catalysts used in the Doebner synthesis?
A2: The reaction is acid-catalyzed. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, tin tetrachloride, scandium(III) triflate, BF₃·THF) are effective.[1][8] The choice of catalyst can significantly influence the reaction's efficiency and yield.[8]
Q3: My aniline has a strong electron-withdrawing group, and the yield is very low. What is the best approach?
A3: Anilines with electron-withdrawing groups are less reactive and often give poor yields in the conventional Doebner reaction.[8] The Doebner hydrogen-transfer reaction is a highly recommended alternative for these substrates, as it has been shown to significantly improve yields.[2][3] This method can be applied to anilines with both electron-withdrawing and electron-donating groups.[2]
Q4: Can I run the Doebner-von Miller reaction without a solvent?
A4: Yes, solvent-free conditions have been reported for the Doebner-von Miller synthesis. One study describes the use of a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions, affording good to excellent yields with both aromatic and aliphatic α,β-unsaturated aldehydes.[9]
Data Presentation
The following tables summarize quantitative data on the Doebner synthesis, providing insights into how reaction conditions and substrates can affect the outcome.
Table 1: Synthesis of Substituted Quinoline-4-Carboxylic Acids via a Modified Doebner Reaction [10]
| Aniline | Aldehyde | Yield (%) |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | 85 |
| 4-Chloroaniline | Benzaldehyde | 88 |
| 4-Bromoaniline | Benzaldehyde | 86 |
| 4-Iodoaniline | Benzaldehyde | 80 |
| Aniline | 4-Chlorobenzaldehyde | 90 |
| Aniline | 4-Methoxybenzaldehyde | 92 |
| Aniline | 2-Naphthaldehyde | 89 |
Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h. Yields are based on the limiting reagent, pyruvic acid.
Table 2: Effect of Catalyst and Solvent on the Regioselectivity of the Doebner-Miller Reaction
| Entry | Catalyst | Solvent | Time (h) | Yield of 4-substituted quinoline (%) |
| 1 | Hf(OTf)₄ | Dichloromethane | 48 | 18 |
| 2 | HCl | Dichloromethane | 48 | 0 |
| 3 | HCl (gas) | Toluene | 24 | 0 |
| 4 | H₂SO₄ | Toluene | 24 | 0 |
| 5 | TFA | - | 12 | 61 |
| 6 | TFA | Toluene | 12 | 35 |
Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[1]
Experimental Protocols
High-Yield Protocol for the Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Byproduct Formation[1]
This protocol for the Doebner-von Miller reaction incorporates measures to reduce tar formation.
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add a solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature helps to control the exothermic reaction and minimize the polymerization of crotonaldehyde.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.
-
Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.
-
Isolation - Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.
Modified Doebner Reaction for the Synthesis of Substituted Quinoline-4-Carboxylic Acids[10]
This protocol is particularly useful for a range of substituted anilines and aldehydes.
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the aqueous layer and extract it with EtOAc.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by solidification and filtration or by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key pathways in the Doebner synthesis and a logical workflow for troubleshooting common issues.
Caption: Reaction pathways in Doebner and Doebner-von Miller syntheses, highlighting common side reactions.
Caption: A logical workflow for troubleshooting common issues in the Doebner synthesis of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Overcoming steric hindrance in 2-substituted quinoline synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-substituted quinolines, with a special focus on overcoming steric hindrance.
Troubleshooting Guide: Common Issues in 2-Substituted Quinoline Synthesis
Steric hindrance from bulky substituents can significantly impede reaction rates and lower yields. This guide outlines common problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Steric Hindrance: Bulky groups on the aniline (ortho-position) or the carbonyl compound prevent ideal bond angles for cyclization.[1][2] | 1. Switch to a more forcing method: Employ microwave-assisted synthesis to increase kinetic energy and overcome activation barriers.[3] 2. Use a stronger catalyst: Powerful Lewis acids like Indium(III) triflate (In(OTf)₃) can activate even hindered substrates.[4][5] 3. Increase Temperature: Higher reaction temperatures can provide the necessary energy to overcome steric repulsion, but monitor for decomposition. |
| Inappropriate Catalyst: The chosen acid or base is not effective for the specific substrates.[1] | 1. For Friedländer Synthesis: Screen both Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, In(OTf)₃).[1][2] 2. For Combes Synthesis: Use a stronger dehydrating agent like Polyphosphoric Acid (PPA) instead of sulfuric acid.[2] | |
| Poor Substrate Reactivity: Electron-withdrawing groups on the aniline deactivate the ring, making electrophilic aromatic substitution difficult. | 1. Consider alternative synthetic routes if substrate modification is not possible. 2. Use more forcing conditions (higher temperature, stronger catalyst). | |
| Formation of Tar/Polymerization | Harsh Acidic Conditions: Strong acids can catalyze the self-condensation or polymerization of carbonyl starting materials, especially in the Doebner-von Miller synthesis. | 1. Slow Addition: Add the carbonyl compound dropwise to the heated acidic aniline solution to keep its concentration low. 2. Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing polymerization in the acidic aqueous phase.[6] |
| Mixture of Regioisomers (Unsymmetrical Ketones) | Lack of Directing Effect: With unsymmetrical ketones or β-diketones, cyclization can occur on either side of the carbonyl group. | 1. Steric Control (Combes): Increase the steric bulk on one side of the β-diketone to favor cyclization at the less hindered position.[7] 2. Catalyst Selection (Friedländer): Certain amine catalysts or ionic liquids can favor the formation of one regioisomer.[2] |
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis is failing with a bulky ketone. What specific changes can I make?
When steric hindrance is the primary issue in a Friedländer synthesis, conventional heating is often insufficient. A highly effective alternative is microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.
Data Comparison: Conventional vs. Microwave-Assisted Friedländer Synthesis
The following data illustrates the impact of microwave irradiation on the synthesis of a sterically hindered quinoline.
| Reactant 1 (Aniline) | Reactant 2 (Ketone) | Method | Catalyst | Temp (°C) | Time | Yield (%) |
| 2-Aminobenzophenone | 1-Acetyl-4-piperidone | Conventional | Acetic Acid | Reflux | 7 days | <5% |
| 2-Aminobenzophenone | 1-Acetyl-4-piperidone | Microwave | Acetic Acid | 160 | 5 min | 89% |
This table is a representative example based on reported efficiencies of microwave-assisted methods.
Detailed Protocol: Microwave-Assisted Friedländer Synthesis [3]
This protocol is optimized for the reaction of 2-aminobenzophenones with ketones.
Materials:
-
2-Aminobenzophenone derivative (1 mmol)
-
Ketone with α-methylene group (2 mmol)
-
Glacial Acetic Acid (AcOH) (2 mL)
-
Microwave synthesis vial
Procedure:
-
Combine the 2-aminobenzophenone (1 mmol) and the desired ketone (2 mmol) in a microwave synthesis vial.
-
Add glacial acetic acid (2 mL), which acts as both the solvent and the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5-10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired 2-substituted quinoline.
Q2: How does steric hindrance mechanistically inhibit the Friedländer reaction, and how do stronger catalysts help?
Steric hindrance primarily affects the initial condensation and subsequent cyclization steps. In the Friedländer mechanism, an aldol-type condensation or Schiff base formation is followed by an intramolecular cyclization and dehydration.
Strong Lewis acids, such as In(OTf)₃, overcome this barrier by coordinating to the carbonyl oxygen of the 2-aminoaryl ketone.[4] This coordination increases the electrophilicity of the carbonyl carbon, making it a much better acceptor for the nucleophilic attack from the enol or enolate of the second ketone, even if bulky groups are present. This enhanced reactivity facilitates the formation of the crucial C-C bond required for cyclization.
Q3: I am attempting a Combes synthesis with a sterically hindered aniline and β-diketone and getting a low yield. What protocol modifications are recommended?
The Combes synthesis involves an acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization.[1] Steric hindrance can inhibit both the initial enamine formation and the final electrophilic aromatic substitution (the ring-closing step).[2] To overcome this, more potent dehydrating agents and higher temperatures are often necessary.
General Protocol: Modified Combes Synthesis for Hindered Substrates
This protocol is adapted for substrates where steric hindrance is a known issue.
Materials:
-
Sterically hindered aniline (e.g., 2,6-dimethylaniline) (1 eq)
-
Sterically hindered β-diketone (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) (1.1 eq)
-
Polyphosphoric Acid (PPA)
Procedure:
-
In a round-bottom flask, cautiously add the sterically hindered aniline (1 eq) to polyphosphoric acid (PPA) with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable paste (typically 10-20x the weight of the aniline).
-
Heat the mixture to 80-100 °C to ensure homogeneity.
-
Slowly add the sterically hindered β-diketone (1.1 eq) to the mixture.
-
Increase the temperature to 140-160 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Very carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) until the solution is strongly alkaline (pH > 10). This step is highly exothermic and must be done with cooling.
-
Extract the product from the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Q4: How can I manage the notoriously vigorous Skraup synthesis, especially with substituted anilines?
The Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent, is highly exothermic and can be dangerous if not controlled.[8] For sterically hindered anilines, such as ortho-substituted anilines, the reaction may require more forcing conditions, but safety remains paramount. The key is to moderate the reaction rate.
Key Modifications for a Controlled Skraup Synthesis: [8]
-
Use a Moderator: Adding a mild reducing agent like ferrous sulfate (FeSO₄) is crucial. It helps to control the reaction's initial vigor, preventing it from becoming violent.[6]
-
Slow Acid Addition: The concentrated sulfuric acid should be added very slowly, with efficient cooling and stirring, to manage the initial exotherm.
-
Controlled Heating: Heat the reaction mixture gently at the beginning. Once the exothermic phase starts, the external heating should be reduced or removed to maintain control. After the initial exotherm subsides, heating can be resumed to complete the reaction.
-
Choice of Oxidant: While nitrobenzene is traditional, milder oxidizing agents like arsenic pentoxide or even iodine can be used, which may result in a less violent reaction.[8] However, toxicity (especially of arsenic compounds) is a major consideration.
By implementing these control measures, the Skraup synthesis can be performed more safely and with better yields, even when using challenging substituted anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Introduction: The Challenge of Separating 2-Propylquinoline-4-carboxylic Acid Isomers
This technical support center is dedicated to optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Propylquinoline-4-carboxylic acid isomers. As a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
This compound and its isomers are of significant interest in medicinal chemistry and drug development. Their structural similarity, particularly the presence of constitutional and potential chiral isomers, presents a considerable analytical challenge. Achieving baseline separation is critical for accurate quantification, impurity profiling, and ensuring the quality of pharmaceutical compounds. This guide will focus on reversed-phase HPLC (RP-HPLC), a widely used technique for such aromatic carboxylic acids.[1][2]
The primary difficulties in separating these isomers stem from their subtle differences in hydrophobicity and pKa values. The quinoline core, carboxylic acid group, and the position of the propyl group all influence the molecule's interaction with the stationary and mobile phases.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the HPLC analysis of this compound isomers.
Poor Resolution and Co-elution of Isomers
Q: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?
A: Poor resolution is a common issue when separating structurally similar isomers. The key is to manipulate the selectivity of your chromatographic system. Here’s a systematic approach:
-
Mobile Phase pH Optimization: The ionization state of the carboxylic acid group is a critical factor.[3][4] Operating at a pH below the pKa of the carboxylic acid (typically around 2-4 for aromatic acids) will suppress its ionization, leading to increased retention and potentially better separation.[5][6] Conversely, operating at a higher pH can sometimes improve selectivity between isomers with different pKa values. It is crucial to control the pH to stabilize retention and selectivity.[4]
-
Actionable Insight: Start with a mobile phase buffered at a low pH (e.g., pH 2.5-3.5 using a formate or phosphate buffer). This will ensure the carboxylic acid is protonated and interacts more strongly with the C18 stationary phase.[6]
-
-
Organic Modifier Selection: The choice of organic solvent (e.g., acetonitrile or methanol) can significantly impact selectivity.[7] Acetonitrile generally provides sharper peaks and lower viscosity, while methanol can offer different selectivity due to its protic nature.
-
Actionable Insight: If you are using acetonitrile and observing poor resolution, try switching to methanol or a mixture of both. This can alter the interactions between the analytes and the stationary phase, potentially improving separation.
-
-
Gradient Optimization: A shallow gradient can often enhance the separation of closely eluting compounds.
-
Actionable Insight: If your current gradient is steep (e.g., a rapid increase in organic solvent), try implementing a shallower gradient around the elution point of your isomers. This gives the molecules more time to interact with the stationary phase, improving resolution.
-
Peak Tailing
Q: The peaks for my quinoline carboxylic acid isomers are asymmetrical with significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a frequent problem when analyzing acidic compounds on silica-based columns.[5][8] The primary cause is often secondary interactions between the analyte and residual silanol groups on the stationary phase.[8][9]
-
Mobile Phase pH: At a pH above the pKa of the silanol groups (around 3.5-4.5), they become ionized and can interact with any positive charges on the analyte or through hydrogen bonding. For acidic compounds, keeping the pH low helps to suppress the ionization of the silanol groups.[5]
-
Actionable Insight: Ensure your mobile phase is buffered at a low pH (2.5-3.5). This protonates the silanol groups, minimizing secondary interactions.[5]
-
-
Buffer Concentration: An insufficient buffer concentration may not effectively control the mobile phase pH at the column surface, leading to tailing.[9]
-
Actionable Insight: A buffer concentration of 20–30 mM is common for most LC methods, though with modern high-purity silica columns, 5-10 mM can be sufficient.[3] If you suspect buffer capacity is an issue, try increasing the concentration.
-
-
Column Choice: Older generation silica columns may have a higher concentration of active silanol groups.
-
Actionable Insight: Consider using a modern, high-purity silica column or a column with a polar-embedded group. These are designed to minimize silanol interactions.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[5]
-
Actionable Insight: Try reducing the injection volume or diluting your sample to see if the peak shape improves.
-
Irreproducible Retention Times
Q: I am observing significant drift in the retention times of my isomers between injections and between different days. What could be the cause?
A: Fluctuating retention times are often indicative of an unstable chromatographic system.
-
Mobile Phase pH Instability: The retention of ionizable compounds like quinoline carboxylic acids is highly sensitive to mobile phase pH.[3][4] Inadequate buffering or improper mobile phase preparation can lead to pH drift.
-
Column Equilibration: Insufficient column equilibration between injections, especially when running a gradient, can cause retention time shifts.
-
Actionable Insight: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
-
Temperature Fluctuations: Column temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to changes in retention.
-
Actionable Insight: Use a column oven to maintain a constant and consistent temperature throughout your analyses.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound isomers?
A1: A reversed-phase C18 column is the most common and generally effective choice for separating aromatic carboxylic acids.[2] Look for a modern, high-purity silica C18 column to minimize peak tailing caused by silanol interactions. For particularly challenging separations, consider a phenyl-hexyl stationary phase, which can offer alternative selectivity through π-π interactions with the quinoline ring system.
Q2: How do I choose the optimal mobile phase pH for my separation?
A2: The optimal pH depends on the specific isomers you are trying to separate. A good starting point is to operate at a pH that is at least 1.5-2 units below the pKa of the carboxylic acid group to ensure it is fully protonated.[3] This typically falls in the range of pH 2.5-3.5.[6] However, if you have isomers with different pKa values, you may find better selectivity by working at a pH closer to their pKa, where small changes in pH can have a significant impact on their relative ionization and retention.[3][4]
Q3: Can I use a gradient elution method for this separation?
A3: Yes, a gradient elution is often necessary to achieve a good separation of isomers with different hydrophobicities, especially if there are other impurities present in the sample. A shallow gradient will generally provide the best resolution for closely eluting peaks.[10]
Q4: What are the ideal detection settings for this compound?
A4: Quinoline derivatives typically have strong UV absorbance. You should determine the optimal wavelength by running a UV scan of your analyte. A common starting point for quinoline-containing compounds is around 230 nm and 325 nm.
Q5: My sample is not dissolving well in the initial mobile phase. What should I do?
A5: If your sample has poor solubility in the mobile phase, you can dissolve it in a stronger solvent like methanol or acetonitrile.[11] However, be mindful of the injection volume. Injecting a large volume of a strong solvent can lead to peak distortion.[5] It is always best to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Experimental Protocols
Protocol 1: Method Development for Separation of this compound Isomers
This protocol provides a step-by-step guide for developing a robust RP-HPLC method.
-
Column Selection:
-
Start with a high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare fresh mobile phases and filter through a 0.22 µm filter.[12]
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve resolution. If peaks are co-eluting, try a shallower gradient.
-
If peak shape is poor, consider using a buffered mobile phase (e.g., 20 mM potassium phosphate at pH 3.0).
-
To explore different selectivity, replace acetonitrile with methanol and repeat the analysis.
-
Data Presentation: Example Starting Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound isomers.
Caption: Troubleshooting workflow for HPLC separation of isomers.
References
- 1. helixchrom.com [helixchrom.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. hplc.eu [hplc.eu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Improving accuracy and repeatability in bioassays for quinoline compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and repeatability of bioassays involving quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: My quinoline compound solution is changing color. Is this a problem?
A1: Yes, a color change, often to yellow or brown, is a common indicator of degradation for quinoline compounds.[1][2][3] This can be caused by exposure to light (photodegradation) or oxidation.[1] Degradation can lead to a loss of potency and inconsistent results in your assays.[1] It is crucial to store quinoline solutions protected from light.[1][3]
Q2: I'm observing precipitation when I dilute my quinoline compound from a DMSO stock into an aqueous buffer. What should I do?
A2: This is a frequent issue due to the low aqueous solubility of many quinoline derivatives.[4][5] Here are some strategies to address this:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO.[6]
-
Stepwise Dilution: Perform serial dilutions in your buffer or media instead of a single large dilution.[6]
-
pH Adjustment: The solubility of quinoline compounds can be pH-dependent.[1][7][8] For quinolines with a basic nitrogen atom, decreasing the pH of the buffer can increase solubility.[9]
-
Use of Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) can be used to increase solubility.[4][9]
-
Sonication: Briefly sonicating the solution before use can help dissolve small aggregates.[6][7]
Q3: My fluorescence-based assay is showing high background noise. Could my quinoline compound be the cause?
A3: Yes, the quinoline scaffold is known to be fluorescent and can interfere with fluorescence-based assays, a phenomenon known as autofluorescence.[7][10] This can lead to high background signals and unreliable data.[10] To mitigate this, consider the following:
-
Measure Compound Autofluorescence: Before your experiment, measure the fluorescence of your compound at various concentrations in the assay buffer alone.[7][10]
-
Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green spectral region. Switching to fluorophores that excite and emit at longer wavelengths (>600 nm) can minimize this interference.[10]
-
Use a Different Assay: If autofluorescence is significant, consider switching to a non-fluorescent method, such as a colorimetric (absorbance-based) or luminescent assay.[7]
Q4: My results are inconsistent between experiments. What are some common sources of variability?
A4: Inconsistent results in bioassays can stem from several factors:
-
Compound Stability: Ensure your quinoline compound is stored correctly (typically at -20°C or -80°C for stock solutions) and avoid repeated freeze-thaw cycles by preparing aliquots.[6] The stability of the compound in your specific cell culture media over the experiment's duration should also be considered.[6]
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and avoid using cells with a high passage number, as their characteristics can change over time.[7]
-
Cell Seeding Density: Uneven cell distribution in wells is a major source of variability. Ensure a homogenous cell suspension before plating.[7]
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant errors.[7]
-
Plate Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation. To mitigate this, you can avoid using the outer wells or ensure proper humidification in your incubator.[6]
Troubleshooting Guides
Issue 1: Low Signal or Poor Sensitivity in Cell Viability Assays (e.g., MTT, LDH)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Determine the optimal cell seeding density for your assay to ensure the signal is within the linear range.[7] |
| Incorrect Incubation Times | Optimize the incubation time for both the compound treatment and the assay reagent (e.g., MTT, LDH substrate).[11][12] |
| Reagent Instability | Prepare fresh reagents, especially the MTT solution, and protect them from light.[12][13] |
| Incomplete Lysis (LDH Assay) | Ensure complete cell lysis for the "maximum LDH release" control by using a lysis buffer (e.g., 1% Triton X-100).[14] |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by shaking the plate after adding the solubilization solution.[13][15] |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Measure the fluorescence of the quinoline compound alone and subtract this background from your experimental wells.[10] Consider using red-shifted dyes.[10] |
| Media Components | Use phenol red-free media for fluorescence and absorbance-based assays.[16] High serum concentrations can also contribute to background LDH levels.[14] |
| Contaminated Reagents | Prepare fresh, sterile buffers and media.[17] |
| Non-Specific Binding | In immunoassays, optimize blocking steps and antibody concentrations.[17][18] Adding a small amount of a non-ionic detergent like Tween-20 to wash buffers can sometimes help.[19] |
| Plate Autofluorescence | For fluorescence assays, use black, low-autofluorescence plates.[17] |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: Cytotoxicity of Various Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [15] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [15] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [15] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [14] |
Table 2: Cytotoxicity of a Quinoline-1,8-dione Derivative
| Compound ID | Description | Cell Line | Incubation Time (h) | IC30 (µM) |
| 6h | 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | HeLa | 72 | 30 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]
Materials:
-
Cells and appropriate culture medium
-
Quinoline compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Formazan solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and no-treatment control wells.[6] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[11][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan.[6]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100-150 µL of the formazan solubilization solution to each well.[12][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13][20] Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
LDH Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[15]
Materials:
-
Cells and appropriate culture medium
-
Quinoline compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compound in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[15]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[15][21] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[15] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[15]
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent bioassay results.
Caption: Simplified signaling pathways affected by quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of 2-Propylquinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize the off-target effects of 2-Propylquinoline-4-carboxylic acid in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a derivative of the quinoline-4-carboxylic acid scaffold. This class of compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Derivatives have been developed as inhibitors for various enzymes, such as histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[4][5][6] However, a single, universally recognized primary target for this compound is not established. Its specific activity and potential targets can be highly dependent on the cellular context and should be empirically determined and validated within your experimental system.
Q2: What are off-target effects and why are they a significant concern in cellular assays?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended primary target.[7] These effects are a major concern because they can lead to the misinterpretation of experimental data, cause cellular toxicity, and generate confounding results that can invalidate research findings.[7][8] Minimizing these effects is crucial for ensuring the accuracy and reproducibility of your experiments.[8]
Q3: How can I perform an initial assessment of potential off-target effects for this compound?
A3: A multi-step approach is recommended for the initial assessment.[7] First, conduct a thorough literature review of structurally similar quinoline compounds to identify known off-targets. Next, perform a dose-response curve for your specific assay to establish the minimal effective concentration that elicits the desired on-target effect while minimizing toxicity. This should be followed by general cell health and cytotoxicity assays to understand the compound's toxicity profile.[7][8]
Q4: What are the key experimental strategies to identify and minimize off-target effects?
A4: Several robust strategies can be employed:
-
Phenotypic Comparison: Compare the cellular phenotype observed with your compound to the phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of the intended target.[8] Discrepancies may suggest off-target activity.
-
Use of Inactive Controls: A close structural analog of your compound that is inactive against the primary target should not produce the same cellular effects.[8] If it does, this points toward off-target mechanisms.
-
Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[8] Aim to use the lowest effective concentration of the compound in your experiments.
-
Target Engagement Assays: It is critical to confirm that the compound is binding to its intended target within the complex cellular environment at the concentrations where the biological effect is observed.[8]
-
Proteome-Wide Profiling: Advanced techniques like chemical proteomics can be used to identify the full spectrum of proteins that the compound binds to within the cell, providing a global view of potential off-targets.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at or near the effective concentration. | 1. The compound has significant off-target effects leading to cell death.[8]2. The compound is unstable in the cell culture medium, degrading into toxic byproducts.[8]3. The specific cell line is particularly sensitive to the compound's off-target interactions.[7] | 1. Determine Cytotoxic Concentration: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (50% toxic concentration).[8]2. Optimize Exposure: Conduct a matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized.[7]3. Test in Different Cell Lines: Assess the compound's activity in a different cell line to determine if the cytotoxicity is cell-type specific.[7] |
| The observed phenotype does not match the expected phenotype based on the target's known function (e.g., from siRNA/CRISPR). | 1. The observed phenotype is dominated by one or more off-target effects.[8]2. The presumed mechanism of action for the target in your specific cell model is incorrect. | 1. Confirm Target Engagement: Use a target engagement assay (e.g., CETSA) to verify that the compound binds to the intended target at the effective concentration.[8]2. Use an Orthogonal Approach: Employ a structurally unrelated compound that targets the same primary protein to see if the same phenotype is observed.[7]3. Pathway Analysis: Use techniques like RNA-seq or proteomic profiling to identify unexpectedly perturbed signaling pathways.[7] |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health, density, or passage number.[8]2. Inconsistent quality or concentration of the compound due to improper storage or handling.3. The compound is unstable in the experimental medium over time.[7] | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, use cells in the logarithmic growth phase, and standardize seeding densities.[7][8]2. Proper Compound Handling: Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]3. Assess Compound Stability: Use an analytical method like HPLC to determine the stability of your compound under your specific experimental conditions over time.[7] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for representative 2-phenylquinoline-4-carboxylic acid derivatives against various Histone Deacetylase (HDAC) isoforms. This illustrates how structurally similar compounds can have varying potency and selectivity, highlighting the importance of characterizing your specific molecule.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | >1,000 | >1,000 | 24.45 ± 1.24 | >1,000 |
| D29 | 32.59 ± 1.97 | 183.5 ± 4.32 | 0.477 ± 0.01 | >1,000 |
| D30 | 1.427 ± 0.02 | 8.127 ± 0.26 | 0.100 ± 0.003 | >1,000 |
| SAHA (Control) | 0.0539 ± 0.002 | 0.152 ± 0.01 | 0.0397 ± 0.001 | ND |
| Data is presented as mean ± standard deviation. Data sourced from a study on 2-substituted phenylquinoline-4-carboxylic acid derivatives.[6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Return the plate to the incubator for the final 4 hours to allow for formazan crystal formation.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the TC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Conceptual Workflow
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to its ligand.
Procedure Overview:
-
Treatment: Treat intact cells with either the vehicle control or this compound at the desired concentration.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.
-
Analysis: In the presence of the compound, the target protein should be more resistant to thermal denaturation, resulting in a "shift" of its melting curve to higher temperatures compared to the vehicle-treated control. This shift confirms direct binding between the compound and the target protein in the cell.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Propylquinoline-4-carboxylic Acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues with 2-Propylquinoline-4-carboxylic acid stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound stock solutions?
The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the choice of solvent.[1] Quinoline compounds can be susceptible to degradation, which may manifest as inconsistent experimental results or a loss of potency.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For many in vitro experiments, a high-concentration stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[2] It is crucial to use fresh, anhydrous DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[2] For aqueous buffers, the solubility of quinoline carboxylic acids can be pH-dependent, often increasing at a higher pH due to the formation of a more soluble carboxylate salt.[2]
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C.[1][3] To avoid repeated freeze-thaw cycles, which can degrade some compounds, it is best to prepare aliquots of the stock solution.[1][3] Solutions should be stored in tightly sealed containers, such as amber vials, to protect them from light and air, which can cause photodegradation and oxidation, respectively.[1][3][4]
Q4: My this compound solution has changed color. What could be the cause?
A change in color, such as turning yellowish or brownish, can be an indication of compound degradation, possibly due to oxidation.[3] To mitigate this, consider degassing the solvent before use and storing the solution under an inert atmosphere (e.g., argon or nitrogen).[1][3] Protecting the solution from light is also crucial, as some quinoline compounds are susceptible to photodegradation.[1]
Troubleshooting Guides
This section offers detailed strategies and experimental protocols to enhance the stability of your this compound stock solutions.
Issue 1: Precipitation of the Compound from the Stock Solution
Possible Cause: The concentration of the compound exceeds its solubility in the chosen solvent, or the solvent quality has degraded (e.g., water absorption in DMSO).
Troubleshooting Steps:
-
Verify Solubility: Ensure the desired concentration does not exceed the known solubility of this compound in the solvent. While specific data for this compound is limited, related quinoline carboxylic acids are often sparingly soluble in aqueous solutions but more soluble in organic solvents like DMSO.[2][5]
-
Use High-Quality Solvent: Always use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of hydrophobic compounds.[2]
-
Gentle Warming and Sonication: Gentle warming or sonication can help dissolve the compound initially.[3] However, be cautious with heating, as it can accelerate degradation.[1]
-
pH Adjustment for Aqueous Solutions: If working with aqueous buffers, the solubility of carboxylic acids can often be increased by raising the pH to form a more soluble salt.[2] This should be done carefully, as high pH can also lead to instability for some compounds.[2][3]
Issue 2: Inconsistent Experimental Results or Loss of Potency
Possible Cause: The compound is degrading in the stock solution over time.
Troubleshooting Steps:
-
Proper Storage: Ensure the stock solution is stored correctly: aliquoted, protected from light, and kept at a low temperature (-20°C or -80°C).[1][3]
-
Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh dilutions from a concentrated stock solution immediately before use.[1]
-
Stability Assessment: If degradation is suspected, a stability study can be performed to determine the rate of degradation under your specific storage and experimental conditions.
Data Presentation
| Parameter | Solvent/Condition | Observation/Recommendation | Citations |
| Solubility | DMSO | Generally a good solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is recommended. | [2][5] |
| Water | Solubility is often low but can be significantly increased by raising the pH to form a carboxylate salt. | [2] | |
| Alcohols (e.g., Ethanol) | Can be used as a solvent, but solubility may be limited. | [6] | |
| Stability | pH | The optimal pH for stability should be determined experimentally. Both highly acidic and highly basic conditions can lead to hydrolysis. | [1][2] |
| Temperature | Higher temperatures generally increase the rate of degradation. Store stock solutions at -20°C or -80°C for long-term stability. | [1][3] | |
| Light | Exposure to light can cause photodegradation. Store solutions in amber vials or protect them from light. | [1][3] | |
| Oxygen | Susceptibility to oxidation is possible. For sensitive compounds, degassing the solvent and storing under an inert atmosphere is recommended. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 215.25 g/mol ), you will need 2.15 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.
-
Dissolution: Add the weighed compound to a sterile amber vial. Add the desired volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex until the compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment of an Aqueous Solution
Objective: To determine the stability of this compound in an aqueous buffer under specific conditions (e.g., temperature, pH).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of desired pH
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare the test solution: Dilute the DMSO stock solution with the aqueous buffer to the final desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the test solution by HPLC to determine the initial peak area of the compound. This will serve as the baseline.
-
Incubation: Store the remaining test solution under the desired stress conditions (e.g., 4°C, room temperature, 37°C). Protect from light if assessing thermal stability alone.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample of the test solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Decision tree for troubleshooting unstable stock solutions.
References
Technical Support Center: Enhancing Oral Bioavailability of Quinoline-4-Carboxylic Acid Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in increasing the oral bioavailability of quinoline-4-carboxylic acid inhibitors.
Frequently Asked Questions (FAQs)
Q1: My quinoline-4-carboxylic acid inhibitor shows potent in vitro activity but has poor oral bioavailability. What are the potential reasons?
A1: Poor oral bioavailability of quinoline-4-carboxylic acid inhibitors is often attributed to several factors:
-
Low Aqueous Solubility: The planar quinoline ring system and associated lipophilic substituents can lead to poor solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.
-
Low Permeability: While the carboxylic acid group can be ionized, the overall lipophilicity of the molecule might still be too high or too low, hindering its passage across the intestinal membrane.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[1]
-
P-glycoprotein (P-gp) Efflux: The inhibitor might be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, reducing net absorption.[1]
Q2: What are the primary strategies to increase the oral bioavailability of my lead compound?
A2: Several strategies can be employed, ranging from chemical modification to advanced formulation techniques:
-
Structural Modification (Analogue Synthesis): Systematically modifying the chemical structure to optimize physicochemical properties like lipophilicity (cLogP) and aqueous solubility.[2]
-
Prodrug Approach: Masking the carboxylic acid group, often as an ester, to improve membrane permeability. The prodrug is then cleaved in vivo to release the active parent drug.[3][4]
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form can enhance the dissolution rate.[5][6]
-
Formulation Development: Utilizing advanced formulation techniques such as lipid-based delivery systems (e.g., SMEDDS), amorphous solid dispersions, or particle size reduction (nanonization) to improve solubility and dissolution.[7][8][9]
Q3: How does altering the lipophilicity (cLogP) of my compound affect its oral bioavailability?
A3: Lipophilicity, often estimated by cLogP, plays a crucial role in the "drug-likeness" of a compound. For oral absorption, a balance is necessary. If the cLogP is too high, the compound may have poor aqueous solubility and get trapped in lipid membranes. If it's too low, it may not effectively cross the lipid-rich intestinal cell membranes.[10] Often, reducing a high cLogP can lead to improved solubility and better overall pharmacokinetic properties.[10]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptom: The compound precipitates in aqueous buffers or shows a very low dissolution rate.
| Troubleshooting Step | Rationale | Experimental Protocol |
| 1. Salt Screening | Converting the acidic quinoline-4-carboxylic acid to a salt can significantly improve its aqueous solubility and dissolution rate.[5][6] | See Protocol 1: Salt Formation and Solubility Screening . |
| 2. pH Adjustment | For ionizable compounds like carboxylic acids, solubility is pH-dependent. Adjusting the pH of the formulation vehicle can increase solubility.[11] | Determine the pKa of the compound. For an acidic drug, solubility will increase at pH values above the pKa. Formulate in a buffer system that maintains a favorable pH. |
| 3. Formulation with Solubilizing Excipients | Surfactants, co-solvents, and cyclodextrins can be used in formulations to increase the solubility of poorly soluble drugs.[7][11] | Screen various pharmaceutically acceptable excipients (e.g., Tween 80, Solutol HS-15, HP-β-CD) for their ability to solubilize the compound. |
| 4. Particle Size Reduction | Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][11] | Employ techniques like micronization or nanomilling to reduce the particle size of the solid compound. |
Issue 2: Low Intestinal Permeability
Symptom: The compound has good solubility but still exhibits low absorption in in vivo pharmacokinetic studies.
| Troubleshooting Step | Rationale | Experimental Protocol |
| 1. Prodrug Synthesis (Esterification) | Masking the polar carboxylic acid group with a lipophilic ester can enhance passive diffusion across the intestinal epithelium. The ester is later hydrolyzed by endogenous esterases to release the active drug.[3][4] | See Protocol 2: Synthesis of an Ethyl Ester Prodrug . |
| 2. Structural Modification to Optimize Lipophilicity | Fine-tuning the cLogP of the molecule by adding or removing certain functional groups can improve its ability to partition into and cross the cell membrane.[10] | Synthesize a focused library of analogues with varying substituents on the quinoline core or other parts of the molecule to modulate lipophilicity and assess their permeability. |
Issue 3: High First-Pass Metabolism
Symptom: Low oral bioavailability despite good solubility and permeability, with significant levels of metabolites detected in plasma or feces.
| Troubleshooting Step | Rationale | Experimental Protocol |
| 1. In Vitro Metabolic Stability Assay | Identifying the metabolic soft spots on the molecule using liver microsomes or S9 fractions can guide structural modifications.[7] | See Protocol 3: In Vitro Metabolic Stability Assessment . |
| 2. Structural Modification to Block Metabolism | Modifying the sites of metabolism (e.g., by introducing fluorine atoms) can block enzymatic degradation and improve metabolic stability.[10] | Based on the results from the metabolic stability assay, synthesize analogues with modifications at the metabolically labile positions and re-evaluate their stability. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for selected quinoline-4-carboxylic acid derivatives from the literature.
Table 1: Oral Bioavailability of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Species | Dose (mg/kg) | Route | Oral Bioavailability (F%) | Reference |
| Analogue 41 | Mouse | 20 | PO | 56 | [2][12] |
| AT-4140 | Dog | 5 | PO | 77 | [13] |
| Compound 2 (carboxamide) | Rat | N/A | PO | 84 | [10][14] |
| Compound 41 (carboxamide) | Rat | N/A | PO | 33 | [10][14] |
Table 2: Pharmacokinetic Parameters of Analogue 41 in Mice [2][12]
| Parameter | IV Administration (10 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 45381 (C0) | 5313 |
| Tmax (h) | N/A | 0.25 |
| AUC (0-inf) (h*ng/mL) | 32306 | 36035 |
| t1/2 (h) | 2.73 | 2.78 |
| CL (mL/h/kg) | 309 | N/A |
| Vss (mL/kg) | 496 | N/A |
Key Experimental Protocols
Protocol 1: Salt Formation and Solubility Screening
Objective: To prepare and evaluate different salt forms of a quinoline-4-carboxylic acid inhibitor to identify a form with improved aqueous solubility.
Methodology:
-
Counterion Selection: Choose a range of pharmaceutically acceptable basic counterions (e.g., sodium, potassium, calcium, tromethamine, various amines). The pKa of the counterion's conjugate acid should be at least 2-3 pH units higher than the pKa of the quinoline-4-carboxylic acid.[6]
-
Salt Formation:
-
Dissolve the quinoline-4-carboxylic acid in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of the selected base (or a solution of the base).
-
Stir the mixture at room temperature or slightly elevated temperature to induce salt formation and precipitation.
-
Isolate the solid salt by filtration and dry under vacuum.
-
-
Characterization: Confirm salt formation using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Measurement:
-
Add an excess amount of the salt to a phosphate buffer solution (e.g., pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Filter the suspension to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Synthesis of an Ethyl Ester Prodrug
Objective: To synthesize an ethyl ester prodrug of a quinoline-4-carboxylic acid to improve its lipophilicity and membrane permeability.
Methodology:
-
Esterification Reaction:
-
Suspend the quinoline-4-carboxylic acid in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ester prodrug into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the ethyl ester prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a quinoline-4-carboxylic acid inhibitor.
Methodology:
-
Animal Dosing:
-
Use two groups of mice (e.g., CD-1 or BALB/c, n=3-5 per group).
-
IV Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a low dose (e.g., 5 mg/kg).
-
PO Group: Administer the compound suspended or dissolved in a vehicle (e.g., 0.5% HPMC) via oral gavage at a higher dose (e.g., 20 mg/kg).[15]
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 30-50 µL) from each mouse at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 h post-dose) via the saphenous or submandibular vein.[1][15]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the compound in plasma.[16]
-
Prepare plasma samples by protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Workflow for improving the oral bioavailability of quinoline-4-carboxylic acid inhibitors.
Caption: Troubleshooting decision tree for poor oral bioavailability.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Salt Selection - Creative Biolabs [creative-biolabs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. future4200.com [future4200.com]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a novel quinolone, AT-4140, in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Drug-Like Properties of 2-Propylquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to modify 2-Propylquinoline-4-carboxylic acid to improve its drug-like properties.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing this compound as a drug candidate?
A1: this compound, like many quinoline carboxylic acid derivatives, may present challenges related to poor aqueous solubility and metabolic instability.[1][2] The carboxylic acid moiety can lead to rapid metabolism and clearance, while the quinoline core is relatively lipophilic, potentially leading to low solubility in physiological media.[2]
Q2: What are the initial steps to assess the drug-like properties of my this compound derivative?
A2: A good starting point is to determine its physicochemical properties, such as solubility in aqueous buffers at different pH values, its octanol-water partition coefficient (LogP) to assess lipophilicity, and its metabolic stability using in vitro assays like liver microsomal stability.[3] Computational tools can also be used to predict these properties.[4][5]
Q3: My compound shows good in vitro activity but poor cellular activity. What could be the reason?
A3: Poor cell permeability is a likely cause. The high polarity of the carboxylic acid group can hinder its ability to cross cell membranes. Consider strategies to mask this polar group, such as conversion to an ester prodrug, which can be cleaved by intracellular esterases to release the active carboxylic acid.[6]
Q4: How can I improve the aqueous solubility of my compound for in vivo studies?
A4: Several strategies can be employed. One common approach is salt formation by reacting the carboxylic acid with a pharmaceutically acceptable base to create a more soluble salt form. Another method is to formulate the compound as a nanosuspension, which increases the surface area for dissolution.[1][7] The use of co-solvents in the formulation can also enhance solubility.[1]
Troubleshooting Guides
Synthesis & Purification
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low or no yield in Pfitzinger or Doebner synthesis of the quinoline core. | - Incomplete reaction due to insufficient time or temperature.- Degradation of starting materials (e.g., isatin, anilines).[8]- Incorrect stoichiometry. | - Increase reaction time and/or temperature and monitor by TLC.- Use fresh, high-purity starting materials.[8]- Carefully verify the molar ratios of reactants. |
| SYN-002 | Formation of a thick tar or resin during synthesis. | - Side reactions like polymerization at high temperatures.[8]- Incorrect base concentration promoting side reactions. | - Consider stepwise addition of reagents to control exotherms.- Optimize the concentration of the base.[8] |
| PUR-001 | Difficulty in purifying the final product due to high lipophilicity. | - The propyl group increases lipophilicity, making precipitation difficult.[8] | - Use a solvent system where the product has lower solubility for precipitation.- Consider column chromatography or preparative HPLC for high-purity material.[8] |
Formulation & Assays
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| FORM-001 | Compound precipitates in aqueous buffer during in vitro assays. | - Poor aqueous solubility of the free acid form.[1] | - Adjust the pH of the buffer to be above the pKa of the carboxylic acid to form a more soluble carboxylate salt.- Use a co-solvent like DMSO, keeping the final concentration low (<1%) to avoid assay interference.[1] |
| ASSAY-001 | Inconsistent results in cell-based assays. | - Compound precipitation in the cell culture medium.- Cytotoxicity of the formulation (e.g., high DMSO concentration). | - Prepare a nanosuspension of the compound.[1]- Lower the concentration of any co-solvents to non-toxic levels. |
Data Presentation
Physicochemical Properties of this compound and Analogs
| Property | This compound | 2-Methylquinoline-4-carboxylic acid | 2-Phenyl-4-quinolinecarboxylic acid |
| Molecular Formula | C13H13NO2[9][10] | C11H9NO2[5] | C16H11NO2 |
| Molecular Weight | 215.25 g/mol [11] | 187.19 g/mol [5] | 249.26 g/mol |
| Melting Point (°C) | 159-160[11] | 229[5] | 214-215 |
| Predicted LogP | ~3.0-3.5 | 2.4[5] | ~3.8 |
| Topological Polar Surface Area (TPSA) | 49.33 Ų (estimated)[4] | 50.2 Ų[5] | 50.2 Ų |
| Aqueous Solubility | Likely low | Insoluble in water | Insoluble in water |
Biological Activity of Representative Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target | Assay | IC50 | Reference |
| P6 | SIRT3 | Enzyme Inhibition | 7.2 µM[12] | [12] |
| Compound 3j | MCF-7 cells | Cell Growth Inhibition | 82.9% reduction in growth | [7] |
| Compound 41 | DHODH | Enzyme Inhibition | 9.71 nM[6] | [6] |
| Compound 43 | DHODH | Enzyme Inhibition | 26.2 nM[6] | [6] |
Experimental Protocols
Protocol 1: Esterification of this compound (Prodrug Synthesis)
This protocol describes a general method for converting the carboxylic acid to a methyl ester, a common prodrug strategy.
-
Preparation of Cesium Salt: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF. Add cesium carbonate (Cs₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 1 hour.[6]
-
Esterification: To the mixture, add iodomethane (CH₃I, 2 equivalents) dropwise. Continue stirring at room temperature overnight.[6]
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the methyl ester.
Protocol 2: Amidation of this compound
This protocol outlines the formation of an amide derivative, which can alter the compound's properties.
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in dichloromethane (DCM). Add oxalyl chloride (2 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in fresh DCM and cool in an ice bath. Add a solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.[13]
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[3]
-
Preparation: Prepare a stock solution of the test compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound. Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Potential mechanism of action via SIRT3 inhibition in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 1019-03-0 [sigmaaldrich.com]
- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid for Researchers and Drug Development Professionals
Quinoline carboxylic acids are heterocyclic compounds featuring a quinoline core with a carboxylic acid substituent. The position of this carboxylic acid group significantly influences the molecule's physicochemical properties and biological activities, making a comparative analysis essential for researchers in medicinal chemistry and drug development. This guide provides an objective comparison of quinoline-2-carboxylic acid (also known as quinaldic acid) and quinoline-4-carboxylic acid (also known as cinchoninic acid), supported by experimental data.
Physicochemical Properties
The location of the carboxylic acid group has a notable impact on the physicochemical properties of these isomers. A summary of these properties is presented in Table 1.
| Property | Quinoline-2-Carboxylic Acid | Quinoline-4-Carboxylic Acid |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol | 173.17 g/mol |
| Melting Point | 156 °C | 254-255 °C |
| pKa (Strongest Acidic) | Not Available | ~3.61 |
| pKa (Strongest Basic) | Not Available | ~1.86 |
| Water Solubility | 14 mg/mL[1] | Sparingly soluble |
Synthesis Methods
The synthesis of these two isomers typically follows different pathways, with established named reactions for each.
Quinoline-2-Carboxylic Acid: A common and direct method for the synthesis of quinoline-2-carboxylic acid is the oxidation of 2-methylquinoline (quinaldine).[2] Various oxidizing agents can be used, with potassium permanganate (KMnO₄) being a classic choice.
Quinoline-4-Carboxylic Acid: The synthesis of quinoline-4-carboxylic acid is often achieved through the Pfitzinger reaction or the Doebner reaction.
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3]
-
Doebner Reaction: This is a three-component reaction involving the condensation of an aniline, an aldehyde, and pyruvic acid.[4]
Below is a DOT script visualizing a general workflow for the synthesis of quinoline-2-carboxylic acid.
Caption: General workflow for the synthesis of quinoline-2-carboxylic acid via oxidation.
Here is a DOT script outlining the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid.
Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.
Biological Activity: A Comparative Overview
Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, along with their derivatives, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Enzyme Inhibition
A direct quantitative comparison of the parent compounds is available for their inhibitory activity against the enzymes α-glucosidase and α-amylase, which are relevant in the context of diabetes management.
| Compound | Assay | IC₅₀ Value |
| Quinoline-2-carboxylic acid | α-Glucosidase Inhibition | 9.1 µg/mL[5] |
| α-Amylase Inhibition | 15.5 µg/mL[5] | |
| Quinoline-4-carboxylic acid | α-Glucosidase Inhibition | 60.2 µg/mL[5] |
| α-Amylase Inhibition | 152.4 µg/mL[5] |
From this data, it is evident that quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to its 4-substituted isomer.[5]
Antiproliferative Activity
Mechanism of Action: Apoptosis Induction
Derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis in cancer cells. One of the key signaling pathways involved is the regulation of the Bax and Bcl-2 proteins, leading to the activation of caspases.
The following DOT script illustrates this apoptotic signaling pathway.
Caption: Apoptotic signaling pathway induced by a quinoline-2-carboxylic acid derivative.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are outlines for the synthesis of both isomers and a key biological assay.
Synthesis of Quinoline-2-Carboxylic Acid via Oxidation of 2-Methylquinoline
This protocol is adapted from established methods for the oxidation of methylquinolines.[2]
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve a molar equivalent of sodium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.
-
Addition of Oxidizing Agent: While stirring vigorously, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition rate should be controlled to manage the exothermic nature of the reaction.
-
Reflux: After the complete addition of potassium permanganate, heat the mixture to reflux for several hours, until the purple color of the permanganate disappears.
-
Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate.
-
Acidification: Cool the filtrate in an ice bath and slowly acidify with 10% HCl until the pH is acidic (pH ~3-4), at which point quinoline-2-carboxylic acid will precipitate.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture.
Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction
This protocol is a general procedure for the Pfitzinger reaction.[3]
-
Preparation of Isatin Salt: In a suitable reaction vessel, dissolve isatin in an aqueous solution of potassium hydroxide (e.g., 33%).
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (e.g., a ketone with an α-methylene group).
-
Reaction: The reaction mixture is typically heated to reflux for several hours (e.g., 24 hours). The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into an ice-water mixture.
-
Acidification and Precipitation: Acidify the solution with a suitable acid, such as acetic acid, to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.
α-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the α-glucosidase inhibitory activity of the compounds.[5]
-
Preparation of Solutions:
-
Prepare solutions of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with a phosphate buffer.
-
Prepare a solution of α-glucosidase in a phosphate buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), in a phosphate buffer.
-
Acarbose is used as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of the test compound solution to each well.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the PNPG substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
Quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, while isomeric, exhibit distinct physicochemical properties, are synthesized through different chemical reactions, and show notable differences in their biological activities. Quinoline-2-carboxylic acid is a more potent inhibitor of α-glucosidase and α-amylase. Both compounds serve as valuable scaffolds for the development of new therapeutic agents, particularly in the areas of anticancer and antidiabetic drug discovery. The choice between these two isomers as a starting point for drug design will depend on the specific therapeutic target and the desired pharmacological profile.
References
- 1. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]
- 2. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of DHODH Inhibitors: Benchmarking Quinoline-4-Carboxylic Acids Against Established Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a focus on the quinoline-4-carboxylic acid class of compounds versus other well-established inhibitors. This document compiles experimental data, outlines detailed methodologies for key assays, and presents visual diagrams of the relevant biological pathway and experimental workflows.
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its inhibition is a validated therapeutic strategy for various diseases, including autoimmune disorders, cancer, and viral infections.[3][4] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are particularly dependent on this pathway for nucleotide supply, making DHODH an attractive therapeutic target.[5]
Quantitative Comparison of DHODH Inhibitors
The following table summarizes the in vitro potency of several key DHODH inhibitors against the human enzyme and their effects on cancer cell lines.
| Compound Name | Chemical Class | Target | IC50 (Human DHODH) | Cell Proliferation IC50 | Reference |
| Brequinar | Quinoline-4-carboxylic acid | DHODH | 5.2 nM[6], ~20 nM[7] | Not specified | [6][7] |
| Compound 41 | Quinoline-4-carboxylic acid | DHODH | 9.71 ± 1.4 nM | Not specified | [1][8] |
| Teriflunomide | Isoxazole | DHODH | Kd = 12 nM, Ki = 179 nM[9][10] | Not specified | [9][10] |
| Leflunomide | Isoxazole (Prodrug) | DHODH | Active metabolite A77 1726 inhibits at ~600 nM[11] | Inhibits Jurkat cell proliferation[12] | [11][12][13] |
| Farudodstat (ASLAN003) | Novel Small Molecule | DHODH | 35 nM[14][15] | THP-1: 152 nM, MOLM-14: 582 nM, KG-1: 382 nM[15][16] | [14][15][16] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the DHODH signaling pathway and a general experimental workflow for inhibitor screening.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and its inhibition.
Caption: A generalized experimental workflow for the evaluation of DHODH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the characterization of DHODH inhibitors.
DHODH Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
Objective: To determine the IC50 value of a test compound against purified human DHODH.
Materials:
-
Purified recombinant human DHODH enzyme
-
Dihydroorotate (DHO), the substrate
-
Decylubiquinone, the electron acceptor
-
2,6-dichloroindophenol (DCIP), a colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and decylubiquinone in each well of a 96-well plate.
-
Add serial dilutions of the test compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of DHO and DCIP to each well.
-
Monitor the reduction of DCIP, which results in a decrease in absorbance at a specific wavelength (e.g., 600 nm), over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line (e.g., HCT-116, a colon cancer cell line sensitive to DHODH inhibition)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a no-cell control.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion
The inhibition of DHODH is a promising therapeutic strategy, with several classes of inhibitors demonstrating potent activity. The quinoline-4-carboxylic acid scaffold, exemplified by Brequinar and its analogs, represents a powerful class of DHODH inhibitors with low nanomolar potency.[1][6] Other inhibitors, such as Teriflunomide and Farudodstat (ASLAN003), also show high efficacy and are being developed for various indications, including autoimmune diseases and acute myeloid leukemia.[14][17] The choice of an optimal DHODH inhibitor for a specific therapeutic application will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate novel and existing DHODH inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 10. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 11. Leflunomide - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Articles [globalrx.com]
Validating the Anticancer Potential of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives: A Comparative Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, serves as a versatile backbone for the design of novel therapeutic agents.[2] Quinoline derivatives have garnered significant attention in oncology for their potent anticancer properties, which are exerted through diverse mechanisms of action, including the induction of programmed cell death (apoptosis), inhibition of key enzymes that drive cancer progression, and disruption of the cellular machinery required for tumor growth.[1][3]
This guide focuses on a specific subclass: 2-substituted quinoline-4-carboxylic acids. While the specific investigation of 2-propyl derivatives is limited in publicly available literature, a wealth of data exists for derivatives with various substituents at the 2-position. These modifications significantly influence the compound's biological activity, making this class a rich area for drug discovery.[4] We will provide a comparative analysis of their anticancer activities, detail the essential experimental protocols for their validation, and offer insights into their molecular mechanisms, thereby equipping researchers with the knowledge to rigorously evaluate these promising compounds.
Comparative Anticancer Activity of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives
The efficacy of a potential anticancer agent is quantified by its ability to inhibit the growth of cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the reported in vitro cytotoxic activities of various 2-substituted quinoline-4-carboxylic acid derivatives against several human cancer cell lines, providing a comparative landscape of their potential. For context, the activity of Doxorubicin, a widely used chemotherapeutic agent, is included.
| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| Compound D28 (2-Phenyl derivative) | K562 (Leukemia) | 1.02 | HDAC3 Inhibition | [5][6] |
| A549 (Lung) | 2.83 | HDAC3 Inhibition | [5] | |
| MCF-7 (Breast) | 5.66 | HDAC3 Inhibition | [5] | |
| Compound P6 (2-(4-acrylamidophenyl) derivative) | MOLM13 (Leukemia) | 7.2 | SIRT3 Inhibition | [7][8] |
| Compound 21 (2-styryl derivative) | HCC827 (Lung) | 0.010 | EGFR Inhibition | |
| H1975 (Lung, T790M mutant) | 0.21 | EGFR Inhibition | [9] | |
| Kynurenic Acid (2-carboxy-4-hydroxyquinoline) | MCF-7 (Breast) | Significant Growth Inhibition | Not Specified | [10] |
| Doxorubicin (Standard Chemotherapy) | K562 (Leukemia) | ~0.05-0.2 | DNA Intercalation, Topo II Inhibition | [11] |
| A549 (Lung) | ~0.1-1.0 | DNA Intercalation, Topo II Inhibition | [12] | |
| MCF-7 (Breast) | ~0.05-0.5 | DNA Intercalation, Topo II Inhibition | [13] |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time, cell density). The data presented is for comparative purposes.
Core Mechanisms of Action: How Do They Work?
Quinoline-4-carboxylic acid derivatives exert their anticancer effects by targeting multiple, often interconnected, cellular pathways that are fundamental to cancer cell survival and proliferation.[14][15] Understanding these mechanisms is crucial for rational drug design and for predicting potential therapeutic applications.
DNA Damage and Topoisomerase Inhibition
A classic mechanism for many quinoline-based drugs is their interaction with DNA.[1] Similar to the standard chemotherapeutic agent Doxorubicin, these compounds can intercalate between DNA base pairs.[1][11] This physical insertion distorts the DNA double helix, creating a roadblock for essential cellular processes like DNA replication and transcription.[16][17]
Furthermore, this class of compounds frequently inhibits topoisomerase II, an enzyme critical for resolving DNA supercoils during replication.[14] By stabilizing the complex between topoisomerase II and the cleaved DNA strand, these inhibitors prevent the re-ligation of the DNA, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.[18]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 14. ijmphs.com [ijmphs.com]
- 15. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 16. mdpi.com [mdpi.com]
- 17. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis of 2-Substituted-Quinoline-4-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of various 2-substituted-quinoline-4-carboxylic acid analogs. While direct comparative data for a homologous series of 2-alkylquinoline-4-carboxylic acids, including the 2-propyl analog, is limited in publicly available literature, this document synthesizes findings on a broader range of analogs with diverse substituents at the 2-position. The data presented herein focuses on their anticancer and antimicrobial activities, highlighting the critical role of the C-2 substituent in modulating biological activity. The primary mechanisms of action discussed include the inhibition of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the in vitro biological activities of various 2-substituted-quinoline-4-carboxylic acid analogs, providing a basis for comparing their potency.
Table 1: Anticancer Activity of 2-Substituted-Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors
Derivatives of quinoline-4-carboxylic acid are notable for their potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for cancer cell proliferation.[1]
| Compound ID | C-2 Substituent | Target/Assay | IC50 | Reference |
| Brequinar | 2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl | DHODH Enzyme Assay | 7.30 ± 0.0031 nM | [1] |
| HCT-116 Cell Proliferation | 0.679 ± 0.19 µM | [1] | ||
| Compound 41 | 4-Fluorophenyl | DHODH Enzyme Assay | 9.71 ± 1.4 nM | [1] |
| HCT-116 Cell Proliferation | 3.02 ± 0.35 µM | [1] | ||
| Compound 43 | 4-Fluorophenyl | DHODH Enzyme Assay | 26.2 ± 1.8 nM | [1] |
| MIA PaCa-2 Cell Proliferation | > 50 µM | [1] | ||
| Compound 21 | Styryl | H1975 (Lung Cancer) Cell Proliferation | 0.21 µM | [2] |
Table 2: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Analogs as HDAC Inhibitors
Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in cancer.
| Compound ID | C-2 Substituent | Target/Assay | IC50 | Reference |
| D28 | 2-Phenyl (with linker and hydroxamic acid) | HDAC3 Enzyme Assay | 24.45 µM | |
| K562 (Leukemia) Cell Proliferation | 1.02 µM | |||
| D29 | 2-Phenyl (with linker and hydrazide) | HDAC3 Enzyme Assay | 0.477 µM | |
| K562 (Leukemia) Cell Proliferation | - |
Table 3: Antimicrobial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
The quinoline-4-carboxylic acid scaffold is also a key feature in compounds with antimicrobial properties. The nature of the substituent at the C-2 position influences their antibacterial potency.
| Compound ID | C-2 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a4 | 2-Phenyl derivative | Staphylococcus aureus | 64 | |
| Compound 5a7 | 2-Phenyl derivative | Escherichia coli | 128 | |
| Compound 10 | [2,3'-biquinoline]-4-carboxylic acid | - | 20.7 ± 1.5 mm (inhibition zone) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrates: Recombinant human DHODH is used. The substrates are dihydroorotate and decylubiquinone.
-
Reaction Buffer: A suitable buffer, typically containing Triton X-100, is used to maintain pH and enzyme stability.
-
Assay Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the DHODH enzyme in the reaction buffer.
-
The reaction is initiated by the addition of dihydroorotate and decylubiquinone.
-
The oxidation of dihydroorotate to orotate is monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the reaction. The change in absorbance is measured spectrophotometrically.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a suitable model.
-
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., HCT-116, MIA PaCa-2, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Culture Medium: A suitable broth medium, such as Mueller-Hinton Broth, is used for bacterial growth.
-
Assay Procedure:
-
A serial dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test bacterium is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the activities of the described quinoline-4-carboxylic acid analogs.
Caption: Inhibition of DHODH by 2-substituted-quinoline-4-carboxylic acid analogs.
Caption: General experimental workflow for evaluating the in vitro efficacy.
References
Comparative Bioassay Analysis of 2-Propylquinoline-4-carboxylic Acid and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the bioassay results for quinoline-4-carboxylic acid derivatives, with a predictive focus on 2-Propylquinoline-4-carboxylic acid. Due to a lack of publicly available bioassay data for this compound, this document extrapolates potential activities based on the performance of structurally similar 2-alkyl and 2-aryl analogs.
The quinoline-4-carboxylic acid scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This guide summarizes key bioassay data for representative analogs, provides detailed experimental protocols for relevant assays, and visualizes associated signaling pathways to support further research and drug discovery efforts in this chemical space.
Comparative Biological Activity of Quinoline-4-Carboxylic Acid Derivatives
While specific data for this compound is not available, the following tables summarize the activities of various 2-substituted quinoline-4-carboxylic acid derivatives. This data can be used to infer the potential bioactivities of the 2-propyl analog.
Table 1: Anticancer and Cytotoxic Activity of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line(s) | Bioassay | Endpoint | Result (IC₅₀/Activity) | Reference(s) |
| 2-Styryl-quinoline-4-carboxylic acid derivatives | A549, SKOV3 | MTT Assay | Cytotoxicity | IC₅₀: 1.91 - 2.75 µM | [6] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | K562, and others | MTT Assay | Cytotoxicity | IC₅₀: 64 µg/mL (S. aureus) | [2][7] |
| Quinoline-2-carboxylic acid | HELA, MCF7 | Sulforhodamine B | Growth Inhibition | Significant cytotoxicity | [1] |
| Quinoline-4-carboxylic acid | MCF7 | Sulforhodamine B | Growth Inhibition | Remarkable growth inhibition | [1] |
| Brequinar (DHODH Inhibitor) | HCT-116, MIA PaCa-2 | DHODH Inhibition | Enzyme Inhibition | IC₅₀: Potent nM activity | [8][9] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HeLa nucleus extract | HDAC Inhibition | Enzyme Inhibition | IC₅₀: 24.45 µM (HDAC3) | [10] |
Table 2: Anti-inflammatory and Antimicrobial Activity of 2-Substituted Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative | Target/Organism | Bioassay | Endpoint | Result (IC₅₀/MIC) | Reference(s) |
| Quinoline-4-carboxylic acids | RAW264.7 macrophages | LPS-induced inflammation | Anti-inflammatory | Appreciable activity | [1] |
| 2-Aryl-quinoline-4-carboxylic acid hydrazide-hydrazones | E. coli, C. albicans | Broth Dilution | Antimicrobial | Potent activity | [4] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus, E. coli | Broth Dilution | Antimicrobial | MIC: 64-128 µg/mL | [2][5][7] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the cross-validation and replication of findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Workflow:
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Head-to-Head Comparison of the Doebner and Pfitzinger Synthesis Routes for Quinoline-4-Carboxylic Acids
For researchers and professionals in drug development, the synthesis of quinoline-4-carboxylic acids is a critical step in the creation of a wide array of therapeutic agents. These compounds form the backbone of drugs with applications ranging from anticancer to antibacterial and antiviral treatments.[1][2] Two of the most established methods for this synthesis are the Doebner and Pfitzinger reactions. This guide provides an objective, data-driven comparison of these two routes, complete with experimental protocols and mechanistic insights to aid in selecting the optimal pathway for your research needs.
At a Glance: Doebner vs. Pfitzinger Synthesis
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, an aldehyde, and pyruvic acid[2][3] | Isatin (or its derivatives) and a carbonyl compound with an α-methylene group[4][5] |
| Reaction Type | Three-component reaction[2] | Condensation reaction[1][5] |
| Catalyst/Conditions | Typically acid-catalyzed (Brønsted or Lewis acids)[6][7] | Base-catalyzed (e.g., potassium hydroxide)[1][4] |
| Key Intermediate | Schiff base formation followed by reaction with the enol of pyruvic acid[6] | Base-hydrolysis of isatin to a keto-acid intermediate[1][4] |
| Substrate Scope | Broad scope for anilines and aldehydes. Can be challenging for anilines with strong electron-withdrawing groups in the classic setup, though modified protocols exist.[7][8] | Dependent on the availability of substituted isatins. Functional groups unstable under basic conditions can be problematic.[8] |
| Reported Yields | Variable, can be low with certain substrates but optimized protocols show good to high yields (up to 82% in large-scale synthesis).[8][9] | Generally moderate to good yields, but can be affected by tar formation and side reactions.[10][11] |
| Key Advantages | One-pot synthesis, readily available starting materials.[6] Wider variety of substituents can be introduced via the aniline and aldehyde components.[8] | A versatile and efficient route to quinoline-4-carboxylic acids.[5] |
| Key Disadvantages | Traditional methods can suffer from low yields, especially with electron-deficient anilines.[6][7] Potential for side reactions.[3] | Use of strong bases can be harsh on sensitive functional groups.[12] Tar formation is a common issue.[10][11][13] |
Delving into the Mechanisms
The Doebner and Pfitzinger reactions, while both yielding quinoline-4-carboxylic acids, proceed through distinct mechanistic pathways.
The Doebner Reaction Pathway
The Doebner reaction is a three-component, one-pot synthesis.[6] It is generally accepted that the reaction initiates with the condensation of an aniline and an aldehyde to form a Schiff base (imine). This is followed by the reaction with the enol form of pyruvic acid, intramolecular cyclization, and subsequent dehydration and oxidation to furnish the final quinoline-4-carboxylic acid.[6]
The Pfitzinger Reaction Pathway
The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[1][4] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration yield the substituted quinoline-4-carboxylic acid.[1][4]
Experimental Protocols
Below are representative experimental protocols for both the Doebner and Pfitzinger syntheses. It is important to note that these are generalized procedures and may require optimization based on the specific substrates used.
A Modified Doebner Synthesis Protocol
This protocol is adapted for anilines, including those with electron-withdrawing groups, and has been shown to produce good yields.[8][9]
Materials:
-
Substituted aniline (1.0 equiv)
-
Substituted aldehyde (1.1 equiv)
-
Pyruvic acid (0.6 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)[2]
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).[2]
-
Add BF₃·OEt₂ or BF₃·THF (0.5 equiv) to the solution at room temperature.[2]
-
Stir the reaction mixture at 65 °C for 1 hour.[2]
-
Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).[2]
-
Add the pyruvic acid solution dropwise to the reaction mixture.[2]
-
Continue to stir the reaction mixture at 65 °C for 20 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]
-
Separate the aqueous layer and extract it with ethyl acetate.[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography.
A Pfitzinger Synthesis Protocol
This protocol is a general method for the Pfitzinger reaction using conventional heating.[1]
Materials:
-
Isatin
-
Carbonyl compound (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Dilute hydrochloric acid or acetic acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (e.g., 33% aqueous solution) in the chosen solvent.[1]
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).[1]
-
Heat the reaction mixture to reflux and maintain for 24 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[1]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Conclusion
Both the Doebner and Pfitzinger syntheses are powerful and reliable methods for obtaining quinoline-4-carboxylic acids. The choice between them will largely depend on the specific target molecule, the availability of starting materials, and the sensitivity of functional groups to the reaction conditions. The Doebner reaction offers greater flexibility in introducing a variety of substituents through the aniline and aldehyde components, and modern protocols have overcome some of its earlier limitations regarding yields with electron-deficient anilines. The Pfitzinger reaction, while potentially hampered by the need for specific isatin precursors and the harsh basic conditions, remains a direct and efficient route. By understanding the nuances of each pathway, researchers can make an informed decision to best suit their synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Benchmarking 2-Propylquinoline-4-carboxylic acid Against Known Commercial Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential therapeutic applications of 2-Propylquinoline-4-carboxylic acid, benchmarked against established commercial drugs. While specific experimental data for this particular molecule is not extensively available in public literature, this document extrapolates its potential performance based on the well-documented biological activities of the broader quinoline-4-carboxylic acid class of compounds. The information herein is intended to serve as a foundational guide for researchers looking to explore the therapeutic promise of this and related molecules.
Antimicrobial Activity
Quinoline-4-carboxylic acid derivatives have a long history as effective antimicrobial agents, with a mechanism of action that often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This disruption of DNA replication and repair processes leads to bacterial cell death.[1][3]
Comparative Data
The following table presents hypothetical, yet representative, minimum inhibitory concentration (MIC) values for this compound compared to Ciprofloxacin, a widely used fluoroquinolone antibiotic.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| This compound | 16 | 32 |
| Ciprofloxacin (Commercial Benchmark) | 1 | 0.5 |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The diagram below illustrates the signaling pathway for the inhibition of bacterial DNA gyrase by quinoline derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Drug Dilution: A serial two-fold dilution of this compound and the benchmark drug (e.g., Ciprofloxacin) is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation.[6][7][8]
Comparative Data
The following table shows hypothetical IC50 values for the inhibition of COX-1 and COX-2 by this compound compared to the nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| This compound | 25 | 10 |
| Ibuprofen (Commercial Benchmark) | 13 | 345 |
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Pathway
The diagram below illustrates how quinoline derivatives can inhibit the COX pathway to reduce inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay
This is a generalized protocol for determining COX-1 and COX-2 inhibition.
-
Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a reaction buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compound (this compound) and the benchmark drug (Ibuprofen) are pre-incubated with the respective COX enzyme at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.
Anticancer Activity
Emerging research has highlighted the potential of quinoline-4-carboxylic acid derivatives as anticancer agents.[9][10] One of the investigated mechanisms is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[11][12] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[12]
Comparative Data
The following table presents hypothetical IC50 values for the cytotoxic activity of this compound against a human breast cancer cell line (MCF-7), compared to the known HDAC inhibitor, Vorinostat.
| Compound | MCF-7 Cell Viability IC50 (µM) |
| This compound | 15 |
| Vorinostat (Commercial Benchmark) | 2.5 |
Mechanism of Action: HDAC Inhibition in Cancer Cells
The diagram illustrates the proposed mechanism of anticancer activity through HDAC inhibition.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.[13][14][15]
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and the benchmark drug (Vorinostat) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a potential anticancer compound.
References
- 1. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. chainnetwork.org [chainnetwork.org]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
A Comparative Guide: In Silico vs. Experimental Binding Affinity of 2-Propylquinoline-4-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its molecular target is a cornerstone of modern drug discovery. This guide provides a comparative analysis of in silico and experimental data for the binding affinity of 2-Propylquinoline-4-carboxylic acid, a representative quinoline derivative. While direct comparative studies on this specific molecule are not extensively available in published literature, this guide presents a realistic, illustrative case study based on data from closely related analogs to highlight the methodologies and comparative analysis crucial for drug development.
In this guide, we will explore a hypothetical scenario where this compound is investigated as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) , a key target in autoimmune diseases and cancer. We will compare fictional, yet plausible, experimental data with in silico predictions to provide a comprehensive overview of how these approaches complement each other.
Quantitative Data Summary
The binding affinity of this compound against human DHODH was assessed using both experimental and computational methods. The results are summarized in the table below.
| Data Type | Parameter | Value |
| Experimental | IC50 (nM) | 45.2 ± 3.5 |
| In Silico | Binding Energy (kcal/mol) | -8.2 |
Caption: Comparative binding affinity data for this compound against human DHODH.
Methodologies
Experimental Protocol: Enzyme Inhibition Assay
The half-maximal inhibitory concentration (IC50) of this compound against human DHODH was determined using a spectrophotometric assay.
Materials:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
Procedure:
-
The enzyme reaction was performed in a 96-well plate.
-
A stock solution of this compound was prepared in DMSO and serially diluted in the assay buffer.
-
Recombinant human DHODH was pre-incubated with varying concentrations of the inhibitor for 15 minutes at room temperature.
-
The reaction was initiated by adding the substrates dihydroorotate and decylubiquinone.
-
The reduction of DCIP, the terminal electron acceptor, was monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
The initial reaction rates were calculated from the linear phase of the reaction progress curves.
-
The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic equation.
In Silico Protocol: Molecular Docking
The binding affinity of this compound to human DHODH was predicted using molecular docking simulations.
Software:
-
AutoDock Vina
-
PyMOL (for visualization)
Procedure:
-
Receptor Preparation: The crystal structure of human DHODH (PDB ID: 1D3G) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Gasteiger charges were computed.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized using a suitable force field.
-
Docking Simulation: A grid box was defined to encompass the known binding site of the receptor. The docking simulation was performed using AutoDock Vina to predict the binding pose and estimate the binding energy of the ligand to the receptor.
-
Analysis: The docking results were analyzed to identify the most favorable binding pose based on the predicted binding energy. The interactions between the ligand and the protein were visualized using PyMOL.
Visualizations
Caption: Experimental workflow for determining the IC50 value.
Caption: In silico workflow for predicting binding affinity.
Discussion and Conclusion
The experimental results indicate that this compound is a potent inhibitor of human DHODH with an IC50 value in the nanomolar range. This level of potency suggests a strong interaction with the enzyme's active site.
The in silico molecular docking study predicted a favorable binding energy of -8.2 kcal/mol, which is consistent with the experimentally observed high affinity. The negative binding energy indicates a spontaneous binding process. Analysis of the predicted binding pose would likely reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline core, the carboxylic acid group, and the propyl side chain with the amino acid residues in the DHODH binding pocket.
It is important to note that while the in silico data corroborates the experimental findings in this hypothetical case, discrepancies can and do arise. Factors such as the flexibility of the protein, the presence of water molecules in the binding site, and the limitations of the scoring functions used in docking programs can lead to differences between predicted and experimental binding affinities.
Assessing the Selectivity of 2-Propylquinoline-4-carboxylic acid for its Target Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of 2-Propylquinoline-4-carboxylic acid, hereafter referred to as Compound Q, for its target enzyme. In this hypothetical case study, Compound Q is evaluated as a selective inhibitor of Histone Deacetylase 3 (HDAC3). Its performance is objectively compared with other known HDAC inhibitors, supported by experimental data and detailed protocols.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][3] HDAC3, a class I HDAC, has been identified as a key player in inflammatory signaling pathways and is a specific target for novel therapeutics.[1][4]
Compound Q, a this compound, represents a novel chemical scaffold for HDAC inhibition. This guide assesses its selectivity for HDAC3 in comparison to other well-characterized HDAC inhibitors.
Comparative Selectivity Profile
The inhibitory activity of Compound Q against a panel of HDAC isoforms was determined and compared to several known HDAC inhibitors. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity for HDAC3 vs HDAC1 |
| Compound Q (Hypothetical) | 1500 | 1800 | 60 | >20000 | 25-fold |
| RGFP966 | >20000 | >20000 | 80 | >20000 | >250-fold |
| BRD3308 | 1260 | 1340 | 54 | >20000 | 23-fold |
| Vorinostat (SAHA) | 600 | - | 600 | - | 1-fold |
| Entinostat (MS-275) | 160 | 220 | 250 | >20000 | 0.64-fold |
Data for RGFP966, BRD3308, and Vorinostat are representative values from literature.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.
-
Materials:
-
Purified recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
Test compounds and control inhibitors dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, the HDAC enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further 15-30 minutes at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of a compound to increase histone acetylation in a cellular context, indicating target engagement.
-
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat).
-
Cell culture medium and supplements.
-
Test compounds and control inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against acetylated-Histone H3, total Histone H3, acetylated-tubulin, and total tubulin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
-
Visualizations
Experimental Workflow for HDAC Inhibitor Selectivity Profiling
Caption: Workflow for assessing the selectivity of HDAC inhibitors.
HDAC3 Signaling Pathway in Inflammation
Caption: Role of HDAC3 in the NF-κB inflammatory signaling pathway.
Selectivity Comparison of HDAC Inhibitors
Caption: Logical comparison of the selectivity profiles of HDAC inhibitors.
Conclusion
Based on this hypothetical analysis, this compound (Compound Q) demonstrates a favorable selectivity profile for HDAC3 over other class I HDACs. Its 25-fold selectivity for HDAC3 over HDAC1 is significant and suggests a potential for reduced off-target effects compared to pan-HDAC inhibitors like Vorinostat. While not as exquisitely selective as compounds like RGFP966, Compound Q represents a promising lead for the development of novel therapeutics targeting HDAC3-mediated pathologies. Further investigation into its in vivo efficacy and safety profile is warranted.
References
- 1. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-aryl-quinoline-4-carboxylic acids, focusing on their structure-activity relationships (SAR) as anticancer agents. The quinoline-4-carboxylic acid scaffold is a key pharmacophore that exhibits a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The nature of the substituent at the 2-position of the quinoline ring significantly influences the compound's biological activity and mechanism of action.[1]
Anticancer Activity: A Tale of Two Mechanisms
Recent research has highlighted two primary mechanisms through which 2-aryl-quinoline-4-carboxylic acids exert their anticancer effects: inhibition of dihydroorotate dehydrogenase (DHODH) and modulation of sirtuin 3 (SIRT3) activity.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[1][4] By inhibiting DHODH, 2-aryl-quinoline-4-carboxylic acid derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis. The SAR for DHODH inhibition emphasizes the importance of a bulky, hydrophobic substituent at the C-2 position of the quinoline ring.[1][4] The 4-carboxylic acid group is also crucial for activity, as it is believed to form key interactions within the enzyme's active site.[4]
Below is a summary of the SAR for 2-aryl-quinoline-4-carboxylic acids as DHODH inhibitors:
| Compound ID | 2-Aryl Substituent | DHODH IC₅₀ (nM) | Reference |
| Brequinar | 2'-Fluoro-1,1'-biphenyl-4-yl | ~20 | [5] |
| Analog 41 | Substituted Pyridine | 9.71 ± 1.4 | [6] |
| Analog 43 | Substituted Pyridine | 26.2 ± 1.8 | [6] |
| Analog 46 | 1,7-Naphthyridine | 28.3 ± 3.3 | [6] |
Sirtuin 3 (SIRT3) Inhibition
SIRT3, a mitochondrial deacetylase, has emerged as a significant target in cancer therapy.[7][8] A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[7][8] The structure-activity relationship in this series highlights the importance of the acrylamide group and substitutions on the terminal phenyl ring.
Here is a comparison of the SIRT3 inhibitory activity of selected derivatives:
| Compound ID | 4-Carboxamide Substituent | SIRT3 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | Reference |
| P6 | Cyclopropyl | 7.2 | 32.6 | 33.5 | [7][8] |
| P11 | 4-Chloro-phenyl | >50 | >50 | >50 | [7] |
| P12 | p-Tolyl | 15.3 | >50 | >50 | [9] |
| P16 | 4-Methoxy-phenyl | 10.8 | 45.2 | 48.1 | [7] |
| P20 | Benzo[10][11]dioxol-5-yl | 9.5 | 40.1 | 42.3 | [7] |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic activity of 2-aryl-quinoline-4-carboxylic acids has been evaluated against various cancer cell lines. The lipophilicity of the 2-aryl substituent often correlates with cytotoxic effects, with more lipophilic molecules generally showing higher potency.[12]
The following table summarizes the cytotoxic activity of representative compounds:
| Compound | 2-Aryl Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12 | 2-(3,4-Methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [12] |
| Compound 13 | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [12] |
| Compound 18 | 4-Acetamido-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [12] |
| Gemifloxacin | N/A (Fluoroquinolone) | SW480 (Colorectal) | Varies | [13] |
| Kynurenic acid | N/A | MCF7 (Breast) | Varies | [13] |
| Quinoline-2-carboxylic acid | N/A | HeLa (Cervical) | Varies | [13] |
Experimental Protocols
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)
A common and efficient method for synthesizing the 2-aryl-quinoline-4-carboxylic acid scaffold is the Doebner reaction.[1][2]
Reaction Setup:
-
Aniline (1 equivalent), an appropriate benzaldehyde derivative (1 equivalent), and pyruvic acid (1.5 equivalents) are mixed in a suitable solvent, such as ethanol.[2]
-
A catalytic amount of an acid, like trifluoroacetic acid, can be added to facilitate the reaction.[2]
-
The reaction mixture is typically refluxed for several hours.[1]
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
Doebner reaction workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Experimental workflow for the MTT cytotoxicity assay.
DHODH Inhibition Assay
The inhibitory activity of the compounds against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.[5]
Procedure:
-
Reagent Preparation: Prepare solutions of the DHODH enzyme, dihydroorotate (DHO), a suitable electron acceptor (e.g., 2,6-dichloroindophenol - DCIP), and the test compound.
-
Reaction Mixture: In a microplate, combine the enzyme, the test compound at various concentrations, and the electron acceptor.
-
Initiate Reaction: Start the reaction by adding DHO.
-
Absorbance Measurement: Monitor the decrease in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCIP). The rate of absorbance decrease is proportional to the DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Inhibition of the de novo pyrimidine biosynthesis pathway by 2-aryl-quinoline-4-carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Cytotoxicity of 2-Propylquinoline-4-carboxylic Acid in Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cytotoxic potential of 2-Propylquinoline-4-carboxylic acid and its analogs in non-cancerous cell lines. As the therapeutic application of novel chemical entities progresses, a thorough understanding of their effects on healthy tissues is paramount. This document outlines and compares key in vitro assays for cytotoxicity, provides detailed experimental protocols, and explores potential signaling pathways that may be involved.
The selection of an appropriate non-cancerous cell line is a critical first step. The choice should ideally reflect the intended target tissue of the therapeutic agent. Commonly used and well-characterized non-cancerous cell lines include:
-
HEK293 (Human Embryonic Kidney cells): A robust and easily transfectable cell line, widely used for general toxicity screening.
-
MCF-10A (Human breast epithelial cells): A non-tumorigenic cell line, ideal for studies where the breast tissue is a consideration.
-
HaCaT (Human keratinocyte cells): An immortalized cell line that provides a good model for dermal toxicity.
-
IMR-90 (Human fetal lung fibroblast cells): Useful for assessing potential toxicity in pulmonary tissues.
This guide will use hypothetical data for this compound to illustrate the data presentation and interpretation. For comparison, two representative quinoline derivatives with known cytotoxic profiles, Quinolinate and Kynurenic Acid, will be used as alternatives.
Comparative Analysis of Cytotoxicity Assays
A variety of in vitro assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay depends on the specific research question and the suspected mechanism of cell death.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. | High throughput, relatively inexpensive, and well-established. | Can be affected by compounds that alter cellular metabolism without causing cell death. Insoluble formazan requires a solubilization step. |
| LDH Release Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity. | Reflects irreversible cell death (necrosis), high throughput, and sensitive. | May not detect early apoptotic events where the membrane is initially intact. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Sensitive to lysosomal membrane damage, cost-effective, and reproducible. | Can be interfered with by colored test compounds. |
| Annexin V/Propidium Iodide (PI) Staining | Differentiates between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes. | Provides mechanistic insight into the mode of cell death (apoptosis vs. necrosis), and allows for quantitative analysis by flow cytometry. | Requires a flow cytometer, is more time-consuming, and is less suited for high-throughput screening compared to plate-based assays. |
Experimental Data Summary
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound and its alternatives in a panel of non-cancerous cell lines, as determined by the MTT assay after a 48-hour incubation period.
| Compound | HEK293 IC50 (µM) | MCF-10A IC50 (µM) | HaCaT IC50 (µM) | IMR-90 IC50 (µM) |
| This compound | > 200 | 150 | 180 | > 200 |
| Quinolinate | 85 | 95 | 110 | 120 |
| Kynurenic Acid | > 200 | > 200 | > 200 | > 200 |
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage, which is a hallmark of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis buffer (e.g., 1% Triton X-100) to control wells 45 minutes before sample collection.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different cell populations. Annexin V-FITC binds to phosphatidylserine on the surface of early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for evaluating the cytotoxicity of a test compound.
Potential Signaling Pathways in Drug-Induced Cytotoxicity
Several signaling pathways are known to be involved in cellular responses to chemical stress and can lead to apoptosis or necrosis. The Mitogen-Activated Protein Kinase (MAPK), p53, and NF-κB pathways are key regulators of cell fate.
Caption: Key signaling pathways potentially modulated by chemical compounds.
By employing a multi-assay approach and investigating the underlying molecular mechanisms, researchers can build a comprehensive safety profile for this compound and other novel therapeutic candidates. This systematic evaluation is essential for informed decision-making in the drug development pipeline.
A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of various quinoline derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. Quinolones are a broad-spectrum class of synthetic antibiotics with a bicyclic core structure. This guide will delve into the antibacterial and antifungal efficacy of representative quinoline derivatives against a panel of clinically relevant pathogens, supported by experimental data.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of quinoline derivatives is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of representative quinolone derivatives against common bacterial and fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Antibacterial Spectrum
| Quinoline Derivative | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Fluoroquinolones | |||
| Ciprofloxacin | 0.015 - 0.26[1] | 0.25 - 1.0 | 0.26 - >32 |
| Levofloxacin | 0.03 - 0.25[1][2] | 0.12 - 1.0 | 0.5 - >32[3] |
| Moxifloxacin | 0.06 - 0.125 | 0.049 - 0.25 | 1.0 - >32 |
| Non-Fluoroquinolone | |||
| Nalidixic Acid | 4.0 - 16.0 | >128 | >1024 |
Antifungal Spectrum
| Quinoline Derivative | Candida albicans | Aspergillus niger |
| Quinoline Hybrid 7c | 62.5[4] | 62.5[4] |
| Quinoline Hybrid 7d | 62.5[4] | 62.5[4] |
| Quinoline-pyrazole 13b | 0.12[2] | - |
| Kynurenic Acid Derivative | 450[5] | 980[5] |
Experimental Protocols
The determination of the antimicrobial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following is a detailed methodology for the Broth Microdilution Method, a widely used quantitative technique to determine the MIC of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Quinolone Solutions:
-
Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water, dimethyl sulfoxide [DMSO]).
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve a range of final concentrations.
2. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture.
-
For bacteria, colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
For fungi, a spore suspension is prepared and the concentration is adjusted using a hemocytometer. The final inoculum concentration is typically in the range of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted quinoline derivative is inoculated with the prepared microbial suspension.
-
Positive control wells (containing broth and inoculum but no drug) and negative control wells (containing broth only) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours for most bacteria, and at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for Candida spp.).
4. MIC Determination:
-
Following incubation, the microtiter plates are examined visually or with a plate reader for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of fluoroquinolones and a general workflow for determining the Minimum Inhibitory Concentration.
Caption: Mechanism of action of fluoroquinolones.
Caption: Experimental workflow for MIC determination.
Mechanism of Action of Fluoroquinolones
Quinolone antibiotics exert their bactericidal effect by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[6][7][8]
In Gram-negative bacteria, the primary target of fluoroquinolones is DNA gyrase.[8] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[9] Fluoroquinolones bind to the gyrase-DNA complex, stabilizing it and trapping the enzyme in a state where it has introduced a double-strand break in the DNA.[5][8] This leads to the inhibition of DNA replication and ultimately results in cell death.[8]
In Gram-positive bacteria, the main target is topoisomerase IV.[7] This enzyme plays a critical role in the decatenation, or separation, of newly replicated daughter chromosomes. By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of these chromosomes into daughter cells, leading to a blockage of cell division and subsequent cell death.[7][8]
The ability of different quinolone derivatives to target one or both of these enzymes contributes to their spectrum of activity. The structure-activity relationship of quinoline derivatives is a key area of research, with modifications to the core quinoline structure influencing their potency and spectrum against different microbial species.[4][10][11][12] For instance, the addition of a fluorine atom at position 6 and various substituents at position 7 significantly enhances the antibacterial activity.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. smj.org.sa [smj.org.sa]
- 3. Comparison Among QuinoloneMICs for Resistant Escherichia coli, S.aureusand P. aeruginosa | Journal of Rawalpindi Medical College [journalrmc.com]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Propylquinoline-4-carboxylic Acid
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-Propylquinoline-4-carboxylic acid, a compound requiring careful handling due to its chemical properties as a quinoline derivative and a carboxylic acid. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
II. Segregation and Storage of Waste
Proper segregation and storage are the first steps in safe disposal.
-
Waste Container: Collect all waste containing this compound, including contaminated materials like pipette tips and weighing paper, in a dedicated, leak-proof, and chemically compatible container. Plastic containers are generally recommended for acidic waste.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[5] Avoid using abbreviations or chemical formulas.[6]
-
Incompatible Materials: Never mix this waste with incompatible materials. Specifically, keep it separate from bases, strong oxidizing agents, and cyanides.[6] Store in a designated and well-ventilated area.[2][4]
III. Disposal Procedures
The recommended and most compliant method for the disposal of this compound is through your institution's hazardous waste program.
Step-by-Step Disposal Protocol:
-
Consult Your EHS Department: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with local and national regulations.
-
Containerization: Ensure the hazardous waste container is securely sealed to prevent any leaks or spills.[4] The outside of the container should be clean and free of contamination.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's established procedures. Do not dispose of this chemical down the drain or in regular trash.[3][5][7]
Alternative Disposal Methods (for consideration by EHS professionals):
-
Incineration: This is a common and effective method for destroying quinoline-based compounds.[8][9] The process must be carried out in a licensed hazardous waste incineration facility equipped with appropriate scrubbers to neutralize harmful emissions.
-
Chemical Treatment: Advanced oxidation processes or other chemical treatments may be used to degrade the compound into less hazardous substances.[1] This requires significant expertise and should only be performed by trained professionals in a controlled environment.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Cleanup: All materials used for spill cleanup must be treated as hazardous waste and placed in the designated waste container.[5]
-
Report: Report the spill to your EHS department.
For any exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste pH | Neutralize to a pH between 5 and 9 if undertaking chemical treatment under expert supervision. | [10] |
| Storage Limit | Do not accumulate more than 55 gallons of hazardous waste in the laboratory. | [4] |
| Container Material | Use chemically compatible containers; plastic is often preferred for acidic waste. | [4] |
Experimental Protocols
As direct experimental protocols for the disposal of this compound are not published, the standard and safest protocol is to follow the hazardous waste guidelines provided by your institution's EHS department. This ensures adherence to all regulatory requirements.
Disposal Decision Pathway
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. vumc.org [vumc.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. fishersci.com [fishersci.com]
- 8. biosynce.com [biosynce.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. ptb.de [ptb.de]
Personal protective equipment for handling 2-Propylquinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Propylquinoline-4-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on safety data for structurally similar quinoline and pyridine carboxylic acids.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust, which can cause serious eye irritation or damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable material.[5] | Prevents skin contact, which may cause irritation or allergic reactions.[3][6][7] |
| Body Protection | Laboratory Coat or Protective Clothing | Standard lab coat. | Protects against incidental skin contact with the chemical.[6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when ventilation is inadequate or if dust is generated.[8] | Prevents inhalation of dust, which may cause respiratory tract irritation.[1][3][4] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent accidents and exposure.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
2. Handling:
3. Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong acids and bases.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[1][2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Contaminated Packaging: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[10]
-
Environmental Precautions: Do not empty into drains or release into the environment.[1][2]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.pt [fishersci.pt]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
